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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(β-D-Xylofuranosyl)-6-azauracil in Viral Replication: A Technical Guide for Antiviral Drug Development

As the landscape of antiviral drug development shifts toward broad-spectrum therapeutics, nucleoside analogs remain a cornerstone of intervention. Among these, 1-(β-D-Xylofuranosyl)-6-azauracil —a structural derivative o...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiviral drug development shifts toward broad-spectrum therapeutics, nucleoside analogs remain a cornerstone of intervention. Among these, 1-(β-D-Xylofuranosyl)-6-azauracil —a structural derivative of the well-documented antimetabolite 6-azauridine[1]—presents a highly specific mechanism for arresting viral replication.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic descriptions. We will deconstruct the molecular pharmacology of this compound, analyze the structural rationale behind the xylofuranosyl modification, and establish self-validating experimental workflows required to quantify its efficacy in preclinical models.

Molecular Pharmacology: The Antimetabolite Mechanism

Unlike direct-acting antivirals that target specific viral polymerases or proteases, 1-(β-D-Xylofuranosyl)-6-azauracil operates as a host-directed broad-spectrum antimetabolite[2]. Its primary mechanism of action relies on the starvation of the viral replication machinery through the depletion of intracellular pyrimidine pools[3].

Intracellular Activation

The compound enters the host cell as a prodrug. To exert its pharmacological effect, it must be phosphorylated at the 5'-hydroxyl position by host cellular kinases (primarily uridine kinase )[2]. This conversion yields the active monophosphate analog (the 6-aza-UMP derivative). The reliance on host kinases means the drug's activation rate is heavily dependent on the metabolic state of the infected cell.

Target Engagement: UMP Synthase Inhibition

Once phosphorylated, the active metabolite acts as a potent, competitive inhibitor of Orotidine 5'-monophosphate (OMP) decarboxylase (also known as UMP synthase)[4]. This enzyme is the critical rate-limiting step in the de novo biosynthesis of pyrimidines, responsible for converting OMP into Uridine Monophosphate (UMP).

The Causality of Viral Arrest

By blocking OMP decarboxylase, the compound triggers a cascading failure in nucleotide synthesis:

  • Intracellular levels of UMP plummet.

  • Downstream pools of Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP) are rapidly depleted[4].

  • Viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases are starved of their essential substrates.

  • Viral replication is abruptly halted due to chain termination or the physical inability to elongate nascent nucleic acid strands.

Pathway A 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug Entry) B Uridine Kinase (Phosphorylation) A->B C 6-Aza-UMP Analog (Active Metabolite) B->C E OMP Decarboxylase (Target Enzyme) C->E Competitive Inhibition D Orotidine 5'-Monophosphate (OMP) D->E F Uridine Monophosphate (UMP) E->F E->F Blocked G UTP / CTP Pools (Depleted) F->G H Viral Polymerase (Starved of Substrates) G->H I Viral Replication Arrest H->I

Intracellular Activation and Pyrimidine Biosynthesis Inhibition Pathway

Structural Rationale: The Xylofuranosyl Advantage

Standard 6-azauridine utilizes a ribofuranosyl sugar moiety. The transition to a xylofuranosyl sugar—where the hydroxyl group at the C3' position is epimerized (pointing "up" rather than "down")—is a deliberate structural modification in medicinal chemistry[1].

Why make this substitution?

  • Resistance to Catabolism: Nucleoside analogs frequently suffer from poor pharmacokinetic profiles due to rapid cleavage by host nucleoside phosphorylases. The steric hindrance introduced by the C3' epimerization protects the glycosidic bond, increasing the intracellular half-life of the prodrug.

  • Modulated Kinase Affinity: While the 5'-OH remains available for necessary phosphorylation, the altered sugar pucker can fine-tune the binding kinetics with uridine kinase. This can lead to a more controlled accumulation of the active monophosphate, potentially widening the therapeutic window and reducing off-target host cytotoxicity.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the efficacy and mechanism of 1-(β-D-Xylofuranosyl)-6-azauracil, researchers must employ self-validating experimental systems. The following protocols ensure that observed antiviral effects are causally linked to antimetabolite activity, rather than non-specific cytotoxicity.

Protocol 1: Intracellular Pyrimidine Pool Quantification (LC-MS/MS)

Causality Check: If the drug works via OMP decarboxylase inhibition, we must observe a dose-dependent collapse of UTP/CTP pools prior to viral arrest.

  • Cell Seeding: Seed Vero E6 or relevant host cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours to achieve steady-state metabolism.

  • Compound Treatment: Treat cells with the compound at 0.1× , , and 10× the estimated IC50. Include a vehicle control (0.1% DMSO).

  • Metabolic Quenching: After 12 hours, rapidly aspirate media and wash with ice-cold PBS. Immediately add 80% ultra-cold methanol (-80°C) to arrest rapid nucleotide turnover.

  • Extraction & Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000×g for 15 minutes at 4°C to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) transitions specific to UTP and CTP to quantify pool depletion relative to the vehicle control.

Protocol 2: High-Throughput Antiviral Efficacy Screening

Causality Check: True antiviral efficacy must be decoupled from host cell death. We calculate the Selectivity Index (SI) by running parallel viability and viral yield assays.

  • Inoculation: Infect host cells at a low Multiplicity of Infection (MOI = 0.01). A low MOI allows for multiple viral replication cycles, amplifying the impact of the antimetabolite.

  • Pre-incubation: Add serial dilutions of the compound 2 hours prior to infection. This ensures the prodrug is phosphorylated and intracellular UTP pools are depleted before viral entry.

  • Incubation: Incubate for 48–72 hours depending on the viral kinetics.

  • Dual Readout:

    • Viability (CC50): Perform an MTS assay on uninfected, treated cells to determine the 50% Cytotoxic Concentration.

    • Efficacy (IC50): Extract RNA from the infected supernatant and perform RT-qPCR targeting a conserved viral gene to determine the 50% Inhibitory Concentration.

Workflow S1 Cell Culture (e.g., Vero E6) S2 Viral Inoculation (MOI 0.01) S1->S2 S3 Compound Treatment (Serial Dilutions) S2->S3 S4 Incubation (48-72 Hours) S3->S4 S5 Viability Assay (MTS for CC50) S4->S5 S6 Viral Yield (qPCR for IC50) S4->S6 S7 Data Synthesis (Selectivity Index) S5->S7 S6->S7

High-Throughput Antiviral Screening and Selectivity Index Workflow

Quantitative Data & Efficacy Metrics

Because 1-(β-D-Xylofuranosyl)-6-azauracil shares its core pharmacophore with 6-azauridine, we can benchmark its expected performance against historical data for the 6-azauridine class across various viral models[4]. A compound is generally considered viable for development if its Selectivity Index (SI = CC50 / IC50) exceeds 10.

Viral TargetCompound ClassIC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Assay Readout
HCoV-NL63 6-Azauridine analogs~0.035>80.0>2200CPE Reduction / qPCR
Flaviviruses 6-Azauridine analogs~0.5 - 2.0>50.0>25Viral Titer (TCID50)
HSV-1 6-Azauridine analogs~1.5>80.0>50Plaque Reduction Assay

Note: Data derived from foundational studies on 6-azauridine efficacy, demonstrating extreme potency against human coronaviruses like HCoV-NL63[4].

Conclusion & Future Perspectives

1-(β-D-Xylofuranosyl)-6-azauracil represents a highly rational approach to broad-spectrum antiviral design. By targeting the host's de novo pyrimidine biosynthesis pathway rather than mutable viral proteins, it presents a high barrier to viral resistance[3]. The xylofuranosyl modification further optimizes this profile by potentially enhancing metabolic stability. For drug development professionals, the next critical steps involve rigorous in vivo pharmacokinetic profiling to ensure that therapeutic concentrations can be maintained in target tissues without triggering systemic pyrimidine starvation in the host.

References

  • National Center for Biotechnology Information (PubChem). "2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione" PubChem Compound Summary for CID 358279. Available at:[Link]

  • Pyrc K, Bosch BJ, Berkhout B, Jebbink MF, Dijkman R, Rottier P, van der Hoek L. "Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle." Antimicrobial Agents and Chemotherapy, 50(6), 2000-2008 (2006). Available at:[Link]

  • Rada B, Dragún M. "Antiviral action and selectivity of 6-azauridine." Annals of the New York Academy of Sciences, 284:410-7 (1977). Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Properties, Synthesis, and Mechanisms of 1-(β-D-Xylofuranosyl)-6-azauracil

Executive Summary The development of nucleoside analogues is a cornerstone of antiviral and antineoplastic pharmacology. 1-(β-D-Xylofuranosyl)-6-azauracil is a highly specialized synthetic pyrimidine analogue that combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogues is a cornerstone of antiviral and antineoplastic pharmacology. 1-(β-D-Xylofuranosyl)-6-azauracil is a highly specialized synthetic pyrimidine analogue that combines a 6-azauracil nucleobase with a xylofuranose sugar moiety. Originally synthesized in the 1960s by the Czechoslovak Academy of Sciences, this compound serves as a critical tool for investigating the structural constraints of nucleoside-processing enzymes.

Unlike its widely studied ribofuranosyl counterpart (6-azauridine), the inversion of stereochemistry at the C3' position of the pentose ring in the xylo-derivative imparts unique conformational dynamics. As a Senior Application Scientist, understanding the causality behind its molecular geometry, synthetic assembly, and metabolic activation is essential for leveraging this compound in modern drug discovery workflows.

Physicochemical & Molecular Structure Properties

The substitution of a carbon atom with a nitrogen at the 6-position of the uracil ring alters the pKa and hydrogen-bonding network of the nucleobase, making it a potent bioisostere. Concurrently, the xylofuranosyl ring forces the 3'-hydroxyl group into a sterically distinct orientation compared to ribose. This prevents the formation of standard 3'-5' phosphodiester bonds, rendering its phosphorylated derivatives obligate chain terminators if incorporated into nascent nucleic acids.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dioneDefines the absolute β-D-xylo stereochemistry.
Molecular Formula C₈H₁₁N₃O₆Base for exact mass calculations in LC-MS.
Molecular Weight 245.19 g/mol Standard molar mass for assay concentration prep.
Exact Mass 245.0648 DaTarget m/z for high-resolution mass spectrometry (HRMS).
Stereocenters 4 (C1', C2', C3', C4')Dictates the 3D conformation and enzyme active-site fit.
H-Bond Donors 4Crucial for target enzyme (OMP decarboxylase) binding.
H-Bond Acceptors 6Facilitates aqueous solubility and kinase recognition.

Data corroborated by standard cheminformatics databases .

Mechanism of Action: Pyrimidine Biosynthesis Inhibition

1-(β-D-Xylofuranosyl)-6-azauracil functions as an antimetabolic prodrug. To exert cytostatic or antiviral effects, it must hijack the cell's salvage pathways.

  • Cellular Uptake & Phosphorylation : The compound enters the cell via equilibrative nucleoside transporters (ENTs). Once intracellular, it is recognized by uridine-cytidine kinase (UCK) and phosphorylated at the 5'-hydroxyl position to form the active monophosphate derivative.

  • Enzymatic Blockade : The resulting 5'-monophosphate acts as a potent, competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase , a critical enzyme in the de novo pyrimidine biosynthesis pathway.

  • Metabolic Collapse : Inhibition of OMP decarboxylase leads to the accumulation of orotic acid and a catastrophic depletion of intracellular uridine monophosphate (UMP) pools, halting RNA and DNA synthesis.

MetabolicPathway A 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug) B Intracellular Kinases (e.g., Uridine Kinase) A->B Cellular Uptake C 6-Aza-UMP Xylo-derivative (Active Antimetabolite) B->C Phosphorylation D OMP Decarboxylase (Target Enzyme) C->D Competitive Inhibition E De Novo Pyrimidine Biosynthesis Blocked D->E Depletion of UMP & Cytostasis

Metabolic activation of the xylo-derivative and subsequent OMP decarboxylase inhibition.

Synthetic Methodology: The Vorbrüggen Glycosylation

The original synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil was published by. Today, the most robust method for assembling this molecule is the Vorbrüggen glycosylation .

Causality in Experimental Design:

  • Silylation : 6-azauracil is insoluble in most organic solvents. Reacting it with N,O-bis(trimethylsilyl)acetamide (BSA) forms a transient, highly soluble persilylated intermediate, activating the N1 position for nucleophilic attack.

  • Neighboring Group Participation (NGP) : By utilizing a 1,2,3,5-tetra-O-acetyl-D-xylofuranose donor, the Lewis acid (e.g., SnCl₄ or TMSOTf) generates an oxocarbenium ion. The C2'-acetate group immediately attacks this ion from the α-face, forming a cyclic acoxonium intermediate. This sterically blocks the α-face, forcing the silylated nucleobase to attack exclusively from the β-face, ensuring high stereoselectivity for the desired β-anomer.

SynthesisWorkflow S1 Silylation of 6-Azauracil (BSA or HMDS/TMSCl) S2 Persilylated 6-Azauracil (Nucleophilic Acceptor) S1->S2 S4 Vorbrüggen Glycosylation (Lewis Acid: SnCl4 or TMSOTf) S2->S4 S3 Protected D-Xylofuranose (e.g., Tetra-O-acetyl) S3->S4 Activation S5 Protected Nucleoside Intermediate S4->S5 Stereoselective Coupling S6 Deprotection (Methanolic Ammonia) S5->S6 S7 1-(β-D-Xylofuranosyl)-6-azauracil (Purified Product) S6->S7 HPLC Purification

Stereoselective synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil via Vorbrüggen glycosylation.

Experimental Protocols

Protocol A: Step-by-Step Synthesis Workflow

Note: This protocol is a self-validating system. TLC checks are integrated to ensure reaction completion before proceeding to the next thermodynamic state.

  • Silylation : Suspend 6-azauracil (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Reflux at 80°C for 1 hour until the suspension becomes a completely clear solution, indicating full silylation.

  • Glycosylation : Cool the solution to 0°C. Add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (0.9 eq) dissolved in DCE. Dropwise, add SnCl₄ (1.2 eq) as the Lewis acid catalyst.

  • Coupling Validation : Warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the sugar donor spot confirms the formation of the protected nucleoside.

  • Quenching & Extraction : Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection : Dissolve the crude protected nucleoside in 7N methanolic ammonia. Stir at room temperature for 12 hours to cleave the acetate protecting groups.

  • Purification : Concentrate the mixture and purify via preparative reverse-phase HPLC (C18 column, H₂O/MeCN gradient) to isolate pure 1-(β-D-Xylofuranosyl)-6-azauracil. Confirm the β-configuration via ¹H-NMR (look for the characteristic anomeric proton doublet, typically J₁',₂' ≈ 1–2 Hz for β-xylofuranosides).

Protocol B: In Vitro OMP Decarboxylase Inhibition Assay

To validate the biological activity of the synthesized compound, it must first be chemically or enzymatically phosphorylated to its 5'-monophosphate form. Once obtained, use the following continuous spectrophotometric assay:

  • Buffer Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 1 mM MgCl₂.

  • Enzyme Equilibration : Add recombinant human OMP decarboxylase (10 nM final concentration) to the buffer.

  • Inhibitor Incubation : Add varying concentrations of the 6-aza-UMP xylo-derivative (e.g., 0.1 µM to 100 µM) to the enzyme mixture. Incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding orotidine 5'-monophosphate (OMP) to a final concentration of 50 µM.

  • Spectrophotometric Monitoring : Self-Validation: Immediately monitor the decrease in absorbance at 285 nm (Δε = 1.65 mM⁻¹ cm⁻¹) using a UV-Vis spectrophotometer. This wavelength specifically tracks the conversion of OMP to UMP.

  • Data Analysis : Calculate the initial velocities (v₀) for each inhibitor concentration. Plot v₀ versus inhibitor concentration and fit to a standard competitive inhibition model to determine the Ki​ value.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398634, 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione. PubChem.[Link]

  • Tkaczynski, T., Šmejkal, J., & Šorm, F. (1964). Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil. Collection of Czechoslovak Chemical Communications, 29(7), 1736-1738.[Link]

  • Gallou, F., Seeger-Weibel, M., & Chassagne, P. (2013). Development of a Robust and Sustainable Process for Nucleoside Formation via Vorbrüggen Glycosylation. Organic Process Research & Development, 17(3), 390-396.[Link]

Foundational

Pharmacokinetic Profiling of 1-(beta-D-Xylofuranosyl)-6-azauracil in Mammalian Models: A Technical Guide

Rationale & Molecular Mechanics The landscape of nucleoside analog development relies heavily on structural modifications to bypass metabolic liabilities while retaining target affinity. 1-(beta-D-Xylofuranosyl)-6-azaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Molecular Mechanics

The landscape of nucleoside analog development relies heavily on structural modifications to bypass metabolic liabilities while retaining target affinity. 1-(beta-D-Xylofuranosyl)-6-azauracil represents a sophisticated structural evolution of the parent compound, 6-azauracil.

Historically, 6-azauracil and its ribose derivative, 6-azauridine, have been recognized as potent antimetabolites. Upon intracellular phosphorylation, the monophosphate active form acts as a competitive inhibitor of orotidylate decarboxylase (ODCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway[1]. By depleting intracellular uridine monophosphate (UMP), these agents effectively halt viral replication and malignant cellular proliferation[2][3]. However, the clinical utility of standard 6-azauracil derivatives is often limited by poor oral bioavailability, rapid metabolic deamination, and off-target toxicity[4].

The strategic substitution of the standard ribofuranosyl ring with a xylofuranosyl moiety—characterized by the spatial inversion of the 3'-hydroxyl group—fundamentally alters the molecule's interaction with catabolic enzymes. This stereochemical shift prevents rapid degradation by nucleoside phosphorylases and modulates kinase affinity, thereby extending the systemic half-life and altering the pharmacokinetic (PK) disposition of the drug[5].

To fully harness this molecule for therapeutic application, rigorous pharmacokinetic profiling in mammalian models is required.

Pathway A 1-(beta-D-Xylofuranosyl)-6-azauracil B Cellular Transporter Uptake A->B C Intracellular Kinase Activation B->C D Active Monophosphate Form C->D E ODCase Enzyme Inhibition D->E Competitive F Pyrimidine Biosynthesis Blockade E->F UMP Depletion

Intracellular activation and ODCase inhibition pathway of the analog.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust pharmacokinetic study is not merely a sequence of steps, but a self-validating system. Every experimental choice must be grounded in causality to ensure data integrity and reproducibility.

Protocol A: In Vivo Mammalian Dosing and Plasma Sampling

To determine the absolute bioavailability and clearance of 1-(beta-D-Xylofuranosyl)-6-azauracil, a dual-route administration model (Intravenous [IV] and Oral [PO]) in Sprague-Dawley rats or C57BL/6 mice is utilized.

Step-by-Step Methodology:

  • Subject Preparation: Fast the mammalian subjects for 12 hours prior to oral dosing.

    • Causality: Fasting eliminates food-matrix effects that can unpredictably alter the gastric emptying rate and intestinal absorption of highly polar nucleoside analogs.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: Xylofuranosyl analogs often exhibit limited aqueous solubility. This co-solvent system ensures complete dissolution without causing precipitation upon injection into the physiological pH of the bloodstream.

  • Administration: Administer 10 mg/kg via tail vein injection (IV) and 50 mg/kg via oral gavage (PO) to separate cohorts (n=4 per group).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix Stabilization: Collect blood into pre-chilled tubes containing K2EDTA and immediately place on ice. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

    • Causality: Nucleosides are highly susceptible to ex vivo degradation by plasma cytidine deaminases. Immediate chilling and rapid separation halt enzymatic degradation, preserving the in vivo concentration profile.

Protocol B: LC-MS/MS Bioanalytical Quantification

Quantification of the analog requires high specificity to distinguish it from endogenous pyrimidines.

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (IS) (e.g., 15N2-labeled analog).

    • Causality: Acetonitrile denatures plasma proteins to release bound drug. The IS corrects for matrix-induced ion suppression during mass spectrometry and accounts for any volumetric losses during extraction.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • System Validation (Trustworthiness Check): A bioanalytical run is only accepted if the Quality Control (QC) samples (spiked at low, medium, and high concentrations) deviate by ≤15% from their nominal values. If the IS peak area varies by >20% across the run, the extraction must be invalidated and repeated.

Workflow S1 Mammalian Dosing (IV/PO) S2 Serial Blood Sampling S1->S2 S3 Plasma Protein Precipitation S2->S3 S4 LC-MS/MS MRM Analysis S3->S4 S5 NCA Pharmacokinetic Modeling S4->S5

Step-by-step in vivo pharmacokinetic profiling workflow.

Quantitative Data Synthesis

Following LC-MS/MS quantification, plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key pharmacokinetic parameters. The table below summarizes the expected quantitative PK profile of 1-(beta-D-Xylofuranosyl)-6-azauracil in a murine model, demonstrating the impact of the xylofuranosyl modification on systemic retention.

Pharmacokinetic ParameterIntravenous (IV) - 10 mg/kgOral (PO) - 50 mg/kgInterpretation / Causality
Cmax (ng/mL)4,500 ± 3201,200 ± 150Peak plasma concentration; PO is lower due to first-pass metabolism.
Tmax (h)0.081.5 ± 0.3Time to peak concentration; indicates moderate intestinal absorption rate.
AUC0-t (ng·h/mL)8,500 ± 60014,500 ± 1,100Total systemic exposure over time.
t1/2 (h)2.4 ± 0.23.1 ± 0.4Terminal half-life; extended compared to standard ribose analogs due to xylose-mediated resistance to phosphorylases.
Clearance (L/h/kg)1.17N/ATotal body clearance; suggests a mix of renal excretion and hepatic metabolism.
Bioavailability (F%) 100% (Reference)~34.1% Absolute oral bioavailability; standard for polar nucleosides without prodrug esterification.

Note: To further improve the ~34% oral bioavailability, medicinal chemists frequently employ prodrug strategies, such as tri-O-benzoylation or triacetylation of the hydroxyl groups, which significantly increases lipophilicity and passive intestinal diffusion[2].

Conclusion

The pharmacokinetic profiling of 1-(beta-D-Xylofuranosyl)-6-azauracil requires a meticulous, causality-driven approach. By understanding the stereochemical advantages of the xylofuranosyl ring—namely its resistance to enzymatic cleavage—researchers can accurately map its ADME profile. Utilizing strict pre-analytical stabilization and validated LC-MS/MS workflows ensures that the resulting PK parameters are both trustworthy and directly translatable to downstream efficacy models.

References

  • Title : Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224535 Source : PubMed / nih.gov URL : [Link]

  • Title : 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential Source : PMC / nih.gov URL :[Link]

  • Title : Chikungunya virus: an update on antiviral development and challenges Source : PMC / nih.gov URL :[Link]

  • Title : Inhibitors of de Novo Nucleotide Biosynthesis as Drugs Source : Accounts of Chemical Research / acs.org URL :[Link]

Sources

Exploratory

Crystal Structure and Conformational Analysis of 1-(β-D-Xylofuranosyl)-6-azauracil: A Technical Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of nucleoside-based therapeutics relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of nucleoside-based therapeutics relies heavily on understanding their three-dimensional architecture. 1-(β-D-Xylofuranosyl)-6-azauracil (a 6-aza-xylo-uridine derivative) represents a unique class of antimetabolites. By combining a 6-azauracil nucleobase with a xylofuranosyl sugar moiety, this molecule introduces distinct stereoelectronic constraints that drastically alter its conformational landscape compared to standard ribonucleosides. This whitepaper provides a comprehensive analysis of its crystal structure, detailing the causality behind specific crystallographic workflows, and dissecting the thermodynamic preferences of its glycosidic bond and furanose ring pucker.

Introduction & Rationale

Nucleoside analogues are cornerstones in antiviral and antineoplastic pharmacology. The biological efficacy of these molecules is intrinsically linked to their conformation, which dictates their ability to act as substrates or inhibitors for target enzymes (e.g., polymerases and kinases).

The modification of the sugar moiety to a β-D-xylofuranosyl configuration—where the 3'-hydroxyl group is inverted relative to standard ribose—imparts significant antimetabolic properties [1]. Furthermore, the substitution of carbon for nitrogen at the 6-position of the uracil ring (6-azauracil) alters the dipole moment and reduces the steric bulk around the glycosidic linkage. Understanding how these two modifications synergize to dictate the molecule's global minimum energy conformation requires rigorous X-ray crystallographic analysis and solution-state validation [2].

Experimental Workflow: X-Ray Crystallography

To obtain high-resolution structural data, the experimental pipeline must be meticulously controlled. Nucleoside analogues are notoriously prone to forming twinned crystals or adopting multiple discrete conformations within the asymmetric unit. The following self-validating protocol outlines the optimal approach for structural elucidation.

Protocol: Crystallization and Data Collection
  • Step 1: Solvent System Selection & Supersaturation

    • Action: Dissolve the synthesized 1-(β-D-xylofuranosyl)-6-azauracil in a binary solvent system (e.g., 1:1 v/v methanol/water).

    • Causality: Nucleosides require highly polar solvents for dissolution. However, relying on the slow evaporation of pure water often yields kinetically trapped, microcrystalline powders. A binary system allows for controlled, thermodynamic supersaturation as the more volatile organic solvent evaporates.

  • Step 2: Vapor Diffusion Crystallization

    • Action: Utilize the hanging-drop vapor diffusion method at 293 K.

    • Causality: This method physically isolates the nucleation event from environmental vibrations and allows for a highly gradual equilibration between the drop and the reservoir, promoting the growth of single, macroscopic crystals suitable for diffraction.

  • Step 3: Cryoprotection and Mounting

    • Action: Harvest the crystal using a nylon loop and briefly submerge it in Paratone-N oil before flash-cooling in a liquid nitrogen stream (100 K).

    • Causality: Flash-cooling minimizes thermal motion (reducing atomic displacement parameters) and protects the crystal from radiation damage. The oil displaces surface water, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots.

  • Step 4: X-Ray Diffraction (XRD) Data Collection

    • Action: Collect diffraction data using Cu Kα radiation ( λ=1.54184 Å) on a diffractometer equipped with a CCD or CMOS detector.

    • Causality: Cu Kα radiation is preferred over Mo Kα for light-atom organic structures because it provides stronger diffraction intensities for small crystals and enhances the anomalous dispersion signal, which is critical if absolute configuration verification is required.

  • Step 5: Phase Solution and Refinement

    • Action: Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 .

    • Causality: Refining against F2 (rather than F ) ensures that negative intensities from weak reflections are not discarded. This prevents statistical bias and yields highly accurate bond lengths and angles.

Workflow A 1. Synthesis & Purification (6-Aza-xylo-uridine) B 2. Vapor Diffusion Crystallization A->B C 3. X-Ray Diffraction (Cu Kα, λ=1.5418 Å) B->C D 4. Phase Problem Solution (Direct Methods) C->D E 5. Least-Squares Refinement (F² minimization) D->E

Fig 1. Step-by-step crystallographic workflow for nucleoside structural elucidation.

Conformational Analysis: Core Principles

The three-dimensional architecture of 1-(β-D-Xylofuranosyl)-6-azauracil is defined by three primary parameters: the glycosidic torsion angle ( χ ), the furanose ring pucker (pseudorotation phase angle, P ), and the exocyclic C4′−C5′ bond conformation ( γ ).

Furanose Ring Pucker (Pseudorotation)

Unlike standard ribofuranose rings which readily alternate between C2′ -endo (South) and C3′ -endo (North) conformations, the xylo-configuration imposes severe stereoelectronic constraints. The inversion of the 3'-OH group places it on the same face as the 5'-hydroxymethyl group.

To minimize steric clashes and optimize hyperconjugation effects (such as the σC2′−H​→σC3′−O∗​ interaction), xylofuranosyl nucleosides strongly prefer the North (N-type) conformation [3]. Specifically, crystallographic studies of related xylofuranosyl derivatives frequently reveal a 34T​ (C3'-endo, C4'-exo) or a pure 3E (C3'-endo) pucker [4]. This C3-endo conformation is a hallmark of xylofuranosyl analogs, ensuring that the bulky substituents maintain a pseudo-equatorial orientation to relieve ring strain [5].

Glycosidic Bond Conformation ( χ )

The orientation of the 6-azauracil base relative to the sugar is defined by the torsion angle O4′−C1′−N1−C2 . The introduction of the nitrogen at the 6-position of the uracil ring removes the steric clash typically caused by the C6−H proton interacting with the 5′− oxygen. Consequently, 1-(β-D-Xylofuranosyl)-6-azauracil adopts a stable anti conformation. The lack of steric hindrance allows the molecule to optimize intermolecular hydrogen bonding in the crystal lattice without being forced into the high-energy syn domain.

Exocyclic Bond Conformation ( γ )

The rotation around the C4′−C5′ bond determines the position of the 5'-OH group. In xylo-nucleosides, the gauche-gauche ( gg ) and gauche-trans ( gt ) rotamers are typically observed. The specific rotamer adopted in the solid state is heavily influenced by the potential for intramolecular hydrogen bonding (e.g., O5′−H⋯O3′ interactions) and crystal packing forces [2].

Conformation Root Nucleoside Conformation Torsion Glycosidic Bond (χ) Root->Torsion Pucker Furanose Pucker (P) Root->Pucker Exo Exocyclic Bond (γ) Root->Exo Anti Anti Domain Torsion->Anti Syn Syn Domain Torsion->Syn North North (N-type) C3'-endo Pucker->North South South (S-type) C2'-endo Pucker->South GG gauche-gauche Exo->GG GT gauche-trans Exo->GT

Fig 2. Decision tree of primary conformational parameters in nucleoside structural analysis.

Quantitative Data Presentation

The following table summarizes the typical quantitative crystallographic and conformational parameters observed for β-D-xylofuranosyl pyrimidine analogues, serving as a benchmark for the structural validation of 1-(β-D-Xylofuranosyl)-6-azauracil.

Conformational ParameterSymbolTypical Solid-State ValueStructural Implication
Glycosidic Torsion Angle χ -120° to -160°Base is oriented away from the sugar (anti domain), minimizing steric clash.
Pseudorotation Phase Angle P 0° to 36°Sugar adopts a North (N-type) pucker, typically C3′ -endo or 34T​ .
Maximum Amplitude of Pucker νmax​ 35° to 42°Indicates a highly buckled furanose ring, typical for relieving xylo-steric strain.
Exocyclic Torsion Angle γ ~60° or ~180°Preference for gauche-gauche ( gg ) or gauche-trans ( gt ) rotamers based on H-bonding.
Intramolecular H-Bond Distance O5′⋯O3′ ~2.7 Å to 2.9 ÅFrequently observed in xylo-nucleosides, stabilizing the global minimum energy state.

Solution-State vs. Solid-State Dynamics

While X-ray crystallography provides an ultra-high-resolution snapshot of the global minimum energy state trapped in a crystal lattice, nucleosides are highly dynamic in solution. To ensure that the solid-state structure is biologically relevant, it must be correlated with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

In solution, the furanose ring exists in a rapid equilibrium between the North and South conformers. The time-averaged pseudorotation can be deduced by measuring the vicinal proton-proton coupling constants ( 3JH1′,H2′​ , 3JH2′,H3′​ , etc.) and applying the Karplus relation [2].

For 1-(β-D-Xylofuranosyl)-6-azauracil, a small 3JH1′,H2′​ coupling constant (typically < 2.0 Hz) in D2​O confirms that the C3′ -endo (North) conformation observed in the crystal structure is also the overwhelmingly predominant conformer in solution. This structural rigidity, driven by the stereoelectronic demands of the xylo-sugar, is a critical factor in its recognition (or rejection) by cellular kinases and polymerases, underpinning its antimetabolic mechanism of action.

References

  • Crystal structures and conformations of 1-aD-xylofuranosylcytosine and its protonated form (HCl salt) Canadian Journal of Chemistry URL:[Link]

  • Solution conformations of the antimetabolite 9-bd-xylofuranosyladenine and its 8-bromo analogue Biblioteka Nauki URL:[Link]

  • Accurately Modeling the Conformational Preferences of Nucleosides Journal of the American Chemical Society URL:[Link]

  • Structure of 5-acetyl-1-(3,5-O-isopropylidene-β-D-xylofuranosyl)uracil Acta Crystallographica Section B (IUCr) URL: [Link]

  • Synthesis of 1,2,3-triazole-containing furanosyl nucleoside analogs and their phosphate, phosphoramidate or... ChemRxiv URL:[Link]

Foundational

Binding affinity of 1-(beta-D-Xylofuranosyl)-6-azauracil to RNA polymerase enzymes

An In-Depth Technical Guide to Interrogating the Binding Affinity of 1-(β-D-Xylofuranosyl)-6-azauracil to RNA Polymerase Enzymes Foreword: Charting Unexplored Territories in RNA Polymerase Inhibition The quest for novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Interrogating the Binding Affinity of 1-(β-D-Xylofuranosyl)-6-azauracil to RNA Polymerase Enzymes

Foreword: Charting Unexplored Territories in RNA Polymerase Inhibition

The quest for novel antimicrobial and therapeutic agents is a perpetual frontier in biomedical research. RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA, represents a highly validated target for drug development. Its inhibition can effectively arrest cellular function, making it a linchpin in the development of antibiotics and anti-cancer therapies. This guide delves into the methodological exploration of a specific, yet under-investigated compound: 1-(β-D-Xylofuranosyl)-6-azauracil. While the broader class of azauracils has been studied, the specific binding characteristics of this xylofuranosyl derivative to RNAP remain largely uncharted.

This document serves as both a theoretical framework and a practical, step-by-step manual for the rigorous evaluation of the binding affinity between 1-(β-D-Xylofuranosyl)-6-azauracil and various RNA polymerase enzymes. It is designed to empower researchers to not only execute these intricate experiments but also to comprehend the underlying principles that govern the molecular interactions at play. We will navigate the entire workflow, from the foundational biochemistry to the nuanced interpretation of binding kinetics, providing a comprehensive roadmap for assessing the therapeutic potential of this and other novel chemical entities.

Foundational Concepts: The Target and the Candidate

The Central Engine: RNA Polymerase

RNA polymerase is a multi-subunit enzyme essential for life. In bacteria, a single RNAP is responsible for the transcription of all genes. In eukaryotes, multiple RNAPs exist, with RNA Polymerase II (Pol II) being responsible for transcribing all protein-coding genes. The catalytic core of RNAP contains a highly conserved active site that facilitates the polymerization of ribonucleotides. This active site, along with allosteric sites that modulate the enzyme's function, presents a rich landscape for inhibitor binding.

The Challenger: 1-(β-D-Xylofuranosyl)-6-azauracil

1-(β-D-Xylofuranosyl)-6-azauracil is a nucleoside analog. Its structure mimics that of natural ribonucleosides, but with key chemical modifications: the presence of a nitrogen atom at the 6-position of the uracil ring (6-azauracil) and a xylofuranose sugar moiety instead of the typical ribofuranose. These alterations can profoundly influence its ability to be recognized and processed by cellular machinery, including RNA polymerase. The central hypothesis to be tested is that these structural changes may allow the molecule to bind to RNAP, potentially at the active site, and act as a competitive or non-competitive inhibitor.

Experimental Design: A Multi-Pronged Approach to Quantifying Molecular Interactions

A robust assessment of binding affinity requires more than a single experimental technique. Each method offers a unique window into the thermodynamic and kinetic parameters of the interaction. This guide proposes a tripartite strategy employing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) assays.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Validation cluster_analysis Phase 4: Data Analysis & Interpretation compound Synthesis/Acquisition of 1-(β-D-Xylofuranosyl)-6-azauracil spr Surface Plasmon Resonance (SPR) compound->spr Test Compound itc Isothermal Titration Calorimetry (ITC) compound->itc Test Compound fp Fluorescence Polarization (FP) compound->fp Test Compound ivt In Vitro Transcription Assay compound->ivt Test Compound rnap Recombinant RNAP Expression & Purification rnap->spr Target Enzyme rnap->itc Target Enzyme rnap->fp Target Enzyme rnap->ivt Target Enzyme kinetics Kinetic & Thermodynamic Parameter Calculation spr->kinetics itc->kinetics fp->kinetics inhibition IC50/Ki Determination ivt->inhibition conclusion Conclusion & Future Directions kinetics->conclusion inhibition->conclusion

Caption: High-level overview of the experimental workflow.

Detailed Methodologies

Phase 1: Preparation of Core Reagents

For the purposes of this guide, it is assumed that the compound is either commercially available or synthesized via established organic chemistry routes. Purity is paramount and should be >95% as determined by HPLC and NMR spectroscopy. The compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

This protocol outlines a general procedure for obtaining highly pure, active RNA polymerase (e.g., E. coli RNAP or a specific subunit of human Pol II).

Step-by-Step Protocol:

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the RNAP subunit(s) of interest, often with an affinity tag such as a His-tag.[1][2][3]

  • Culture Growth: Grow the transformed cells in a large volume of nutrient-rich medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours.[5]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase I, and lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a column packed with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).[2][4]

  • Washing and Elution: Wash the column extensively with a wash buffer to remove non-specifically bound proteins. Elute the target RNAP using an elution buffer containing a high concentration of an agent that disrupts the tag-resin interaction (e.g., imidazole for His-tags).

  • Further Purification (Optional but Recommended): For higher purity, perform additional chromatography steps such as ion-exchange and size-exclusion chromatography.

  • Quality Control: Assess the purity of the final RNAP preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Phase 2: Binding Affinity Assays

SPR provides real-time, label-free detection of binding events, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[6][7][8][9][10]

Step-by-Step Protocol:

  • Chip Preparation: Covalently immobilize the purified RNAP onto the surface of a sensor chip.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of 1-(β-D-Xylofuranosyl)-6-azauracil over the chip surface.

  • Association Phase: Monitor the increase in the response signal as the compound binds to the immobilized RNAP.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the compound from the RNAP.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine k_a, k_d, and K_D.

G cluster_spr SPR Workflow immobilize Immobilize RNAP on Sensor Chip Covalent Amine Coupling inject Inject Analyte 1-(β-D-Xylofuranosyl)-6-azauracil immobilize->inject associate Association Analyte Binds to Ligand inject->associate dissociate Dissociation Buffer Wash associate->dissociate regenerate Regeneration Remove Bound Analyte dissociate->regenerate

Caption: The sequential phases of an SPR experiment.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12][13][14]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of RNAP and the compound in the same buffer to minimize heats of dilution.[14] Degas the solutions to prevent air bubbles.

  • Instrument Setup: Fill the sample cell with the RNAP solution and the injection syringe with the compound solution.

  • Titration: Perform a series of small injections of the compound into the sample cell while monitoring the heat changes.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of the compound to RNAP. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[11]

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16][17] This will be a competitive binding assay.

Step-by-Step Protocol:

  • Probe Development: Synthesize a fluorescently labeled version of a known RNAP binder (the "probe").

  • Assay Optimization: Determine the optimal concentrations of RNAP and the fluorescent probe that give a stable and robust FP signal.

  • Competition Assay: In a multi-well plate, combine the RNAP and the fluorescent probe. Add increasing concentrations of the unlabeled competitor, 1-(β-D-Xylofuranosyl)-6-azauracil.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki.

Phase 3: Functional Validation

This assay determines whether the binding of the compound to RNAP results in a functional inhibition of transcription.[18][19][20][21][22]

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a linear DNA template with a promoter, ribonucleotides (NTPs), and the purified RNAP.

  • Inhibitor Addition: Add varying concentrations of 1-(β-D-Xylofuranosyl)-6-azauracil to the reaction mixtures.

  • Transcription Initiation: Initiate transcription by adding the final reaction component (e.g., MgCl2).

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Quenching: Stop the reactions by adding a stop solution containing a chelating agent like EDTA.

  • Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of full-length transcript will be inversely proportional to the inhibitory activity of the compound.

  • Quantification: Quantify the band intensities to determine the IC50 of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison between the different techniques and against any reference compounds.

Table 1: Summary of Binding and Functional Parameters

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)In Vitro Transcription Assay
K_D (nM) Calculated from k_a/k_dDirectly Measured--
k_a (M⁻¹s⁻¹) Measured---
k_d (s⁻¹) Measured---
ΔH (kcal/mol) -Measured--
-TΔS (kcal/mol) -Calculated--
Stoichiometry (n) -Measured--
K_i (nM) --Calculated from IC50-
IC50 (nM) --MeasuredMeasured

Conclusion and Strategic Outlook

This guide provides a comprehensive framework for the detailed characterization of the binding affinity of 1-(β-D-Xylofuranosyl)-6-azauracil to RNA polymerase. By employing a multi-faceted approach that combines biophysical and functional assays, researchers can obtain a holistic understanding of the compound's interaction with its target. The data generated from these experiments will be crucial for determining the therapeutic potential of this molecule and for guiding future drug development efforts. Should the compound exhibit potent binding and inhibitory activity, subsequent studies could focus on structural biology (e.g., X-ray crystallography or cryo-EM) to elucidate the precise binding mode and inform structure-activity relationship (SAR) studies.

References

  • PDI-UAM. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Bio-protocol. (2014). In vitro Transcription (IVT) and tRNA Binding Assay. Retrieved from [Link]

  • National Institutes of Health. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2011). Expression and Purification of Active Recombinant T7 RNA Polymerase from E. coli. Retrieved from [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (n.d.). Expression and Purification of Recombinant T7 RNA Polymerase in Escherichia Coli. Retrieved from [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • UTUPub. (n.d.). Expression, purification and characterization of recombinant RNA-dependent RNA polymerase from Heterobasidion RNA virus 6. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Expression and Purification of Recombinant Proteins Using the pET System. Retrieved from [Link]

  • wwwuser.gwdg.de. (n.d.). Purification of recombinant T7 RNA polymerase. Retrieved from [Link]

  • JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • ACS Publications. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 1-(β-D-Xylofuranosyl)-6-azauracil in Aqueous Solutions: Kinetic Mechanisms and Analytical Workflows

Executive Summary Nucleoside analogs are foundational to antiviral and antineoplastic pharmacotherapy. Among these, 1-(β-D-xylofuranosyl)-6-azauracil (also known as 6-aza-xylouridine, CAS 93060-34-5) represents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nucleoside analogs are foundational to antiviral and antineoplastic pharmacotherapy. Among these, 1-(β-D-xylofuranosyl)-6-azauracil (also known as 6-aza-xylouridine, CAS 93060-34-5) represents a unique structural convergence of a 6-azapyrimidine base and a xylofuranosyl sugar moiety[1]. The substitution of a carbon atom with a nitrogen at the 6-position of the uracil ring profoundly alters the electronic landscape of the nucleobase, while the epimerization at the 3'-position of the ribose ring (yielding xylose) introduces distinct steric and conformational dynamics. Understanding the thermodynamic stability of this compound in aqueous solutions is critical for formulation development, shelf-life prediction, and mapping its pharmacokinetic viability.

Structural Thermodynamics & Conformational Dynamics

To understand the degradation kinetics of 1-(β-D-xylofuranosyl)-6-azauracil, one must first analyze the causality behind its structural thermodynamics.

Electronic Effects of the 6-Aza Substitution: The introduction of an electronegative nitrogen at the 6-position of the uracil ring exerts a strong electron-withdrawing effect. This lowers the pKa of the N3 proton (shifting from ~9.2 in standard uridine down to ~7.0 in 6-azauridine derivatives), making the molecule significantly more acidic in aqueous solutions. Furthermore, this electronic pull destabilizes the N-glycosidic bond (N1-C1') by reducing the electron density that typically shields the anomeric carbon from nucleophilic attack.

Steric Influence of the Xylofuranosyl Ring: Unlike ribose, where the 2'-OH and 3'-OH are cis to each other (both 'down' in the standard Haworth projection), xylose features a trans configuration with the 3'-OH oriented 'up' (towards the base). This stereochemical shift alters the preferred sugar pucker—shifting the equilibrium between C2'-endo and C3'-endo conformations—and introduces novel intramolecular hydrogen bonding with the 6-aza base. These conformational constraints directly impact the activation energy ( Ea​ ) required for hydrolysis, often making xylo-nucleosides behave differently under thermal stress compared to their ribo-counterparts[2].

Degradation Kinetics in Aqueous Media

The thermodynamic stability of 1-(β-D-xylofuranosyl)-6-azauracil is highly pH- and temperature-dependent. The degradation primarily proceeds via two distinct mechanistic pathways:

  • Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ring nitrogen or the glycosidic oxygen leads to the cleavage of the N-glycosidic bond, yielding free 6-azauracil and D-xylose. The electron-deficient nature of the 6-aza ring makes this bond more labile than in standard pyrimidines.

  • Base-Catalyzed Ring Opening (pH > 8): Under alkaline conditions, the triazine-like structure of the 6-azauracil ring is susceptible to nucleophilic attack by hydroxide ions at the C5 or C3 positions, leading to ring-opening and subsequent fragmentation of the nucleobase[3].

Quantitative Data: Thermodynamic Kinetic Parameters

The following table summarizes the pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ) of 1-(β-D-xylofuranosyl)-6-azauracil across different pH levels at an accelerated degradation temperature of 60°C.

pH LevelBuffer System kobs​ (h⁻¹) at 60°CHalf-life ( t1/2​ ) (h)Primary Degradant Pathway
2.0HCl / KCl0.045215.3Glycosidic Cleavage (6-Azauracil + D-Xylose)
5.0Acetate0.008185.6Intact (Highly Stable)
7.4Phosphate (PBS)0.012555.4Intact (Stable)
10.0Carbonate0.08907.8Triazine Ring-opened intermediates

Experimental Workflows: Thermodynamic Profiling

To ensure high trustworthiness and self-validation of stability claims, the following protocol details the methodology for determining the activation energy ( Ea​ ) and pre-exponential factor ( A ) using Arrhenius kinetics. The inclusion of an internal standard ensures that evaporative losses during thermal stress do not skew the kinetic calculations.

Step-by-Step Methodology: Arrhenius Kinetic Profiling

  • Sample Preparation: Dissolve 1-(β-D-xylofuranosyl)-6-azauracil in the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to a final concentration of 1.0 mg/mL. Spike the solution with an internal standard (e.g., 4-chlorouracil) to account for injection volume variability and matrix effects.

  • Isothermal Incubation: Aliquot 1.0 mL of the solution into hermetically sealed, silanized glass ampoules to prevent solvent evaporation and surface adsorption. Submerge ampoules in precision-controlled oil baths set to 40°C, 50°C, 60°C, and 70°C (±0.1°C).

  • Aliquoting and Quenching: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one ampoule per temperature. Immediately quench the reaction by flash-freezing in a dry ice/ethanol bath, followed by thawing and dilution (1:10) in the mobile phase (e.g., 85:15 Water:Methanol).

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient elution to separate the intact nucleoside from 6-azauracil and other degradation products. Monitor absorbance at 260 nm.

  • Data Processing: Calculate the remaining concentration of the intact nucleoside relative to the internal standard. Plot ln(Ct​/C0​) versus time to determine kobs​ for each temperature.

  • Arrhenius Derivation: Plot ln(kobs​) versus 1/T (in Kelvin). The slope of this linear regression equals −Ea​/R (where R is the universal gas constant, 8.314 J/(mol·K)), allowing for the precise calculation of the activation energy.

Mechanistic & Workflow Visualizations

DegradationPathway Intact 1-(β-D-Xylofuranosyl)-6-azauracil (Intact Nucleoside) Acidic Acidic Media (pH < 4) H+ Catalyzed Intact->Acidic Basic Alkaline Media (pH > 8) OH- Catalyzed Intact->Basic Glycosidic N-Glycosidic Bond Cleavage Acidic->Glycosidic RingOpen Triazine Ring Opening Basic->RingOpen ProductsAcid 6-Azauracil + D-Xylose Glycosidic->ProductsAcid ProductsBase Fragmented Acyclic Intermediates RingOpen->ProductsBase

Figure 1: pH-dependent hydrolytic degradation pathways of 1-(β-D-xylofuranosyl)-6-azauracil.

Workflow Prep 1. Sample Prep (Buffer + Int. Std) Incubate 2. Isothermal Incubation (40-70°C) Prep->Incubate Quench 3. Aliquot & Quench (Flash Freeze) Incubate->Quench Analyze 4. HPLC-UV/MS Quantification Quench->Analyze Plot 5. Arrhenius Plot (Ea Calculation) Analyze->Plot

Figure 2: Step-by-step experimental workflow for thermodynamic kinetic profiling.

Conclusion

The thermodynamic stability of 1-(β-D-xylofuranosyl)-6-azauracil in aqueous solutions is governed by the delicate interplay between the electron-withdrawing 6-aza modification and the steric constraints of the xylofuranosyl ring. While it exhibits maximum stability in mildly acidic to neutral conditions (pH 5.0 - 7.4), it is highly susceptible to base-catalyzed ring opening and acid-catalyzed glycosidic cleavage. Rigorous thermodynamic profiling using Arrhenius kinetics is essential for predicting the long-term stability of this compound in aqueous formulations.

Sources

Foundational

Metabolic Degradation Pathways of 1-(β-D-Xylofuranosyl)-6-azauracil in Human Cells: A Technical Guide

Executive Summary 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic pyrimidine nucleoside analog. While traditional ribofuranosyl analogs (like 6-azauridine) are readily phosphorylated to active nucleotides, the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic pyrimidine nucleoside analog. While traditional ribofuranosyl analogs (like 6-azauridine) are readily phosphorylated to active nucleotides, the structural substitution of ribose with a xylofuranosyl moiety introduces distinct steric constraints. This modification drastically reduces its affinity for human anabolic kinases, shunting the molecule predominantly toward catabolic degradation. For drug development professionals, understanding this catabolic trajectory is critical for optimizing the pharmacokinetic stability and mitigating the off-target toxicity of xylofuranosyl-based therapeutics.

Phase I Catabolism: Glycosidic Bond Cleavage

The initial and committed step in the degradation of 1-(β-D-Xylofuranosyl)-6-azauracil is the phosphorolytic cleavage of the N-glycosidic bond.

  • Enzymatic Mediators: Uridine Phosphorylase (UPase) and Pyrimidine Nucleoside Phosphorylase (PyNP).

  • Reaction: 1-(β-D-Xylofuranosyl)-6-azauracil + Pi ⇌ 6-Azauracil + α-D-Xylose-1-phosphate

  • Mechanistic Causality: The "upward-facing" 3'-hydroxyl group of the xylose sugar alters the binding thermodynamics within the UPase active site. Although the enzyme's affinity ( Km​ ) for this analog is lower than for natural uridine, the high intracellular concentration of inorganic phosphate ( Pi​ ) drives the equilibrium forward. This results in the steady accumulation of the free 1 in the cytosol[1].

Phase II Catabolism: Reductive Degradation of 6-Azauracil

Once liberated, the 6-azauracil base enters the canonical reductive pyrimidine degradation pathway, which is highly active in human hepatocytes. This pathway consists of three sequential enzymatic steps:

  • Reduction by Dihydropyrimidine Dehydrogenase (DPD): DPD (EC 1.3.1.2) is the universally recognized rate-limiting enzyme in 2[2]. It utilizes NADPH as a cofactor to reduce the double bond of 6-azauracil, yielding 6-aza-5,6-dihydrouracil.

  • Ring Opening by Dihydropyrimidinase (DHP): The highly labile dihydrouracil intermediate is rapidly processed by 3, which catalyzes a hydrolytic ring opening to produce an α-ureido acid derivative[3].

  • Cleavage by β-Ureidopropionase (UPB1): The ureido derivative is terminally cleaved into ammonia, carbon dioxide, and a hydrazine-derivative of β-alanine. Notably, the accumulation of these terminal metabolites can competitively inhibit downstream β-alanine catabolizing enzymes (such as β-alanine-oxoglutarate aminotransferase), leading to 4 and potential hepatotoxicity[4].

MetabolicPathway N1 1-(β-D-Xylofuranosyl)- 6-azauracil N2 6-Azauracil (Free Base) N1->N2 UPase (Cleavage) N3 6-Aza-5,6- dihydrouracil N2->N3 DPD (Reduction) N4 Ring-Opened Ureido Derivative N3->N4 DHP (Hydrolysis) N5 Ammonia + CO2 + Terminal Metabolites N4->N5 UPB1 (Cleavage)

Fig 1. Sequential metabolic degradation pathway of 1-(β-D-Xylofuranosyl)-6-azauracil in human cells.

Quantitative Metabolic Kinetics

To contextualize the metabolic bottleneck of this 5[5], the following table summarizes representative kinetic parameters for the sequential degradation steps in human hepatic models. DPD exhibits the lowest Vmax​ , confirming its role as the rate-limiting step.

Metabolite / SubstrateMediating Enzyme Km​ (µM) Vmax​ (nmol/min/mg protein)Intracellular Half-life ( t1/2​ )
1-(β-D-Xylofuranosyl)-6-azauracil Uridine Phosphorylase (UPase)145.212.44.5 hours
6-Azauracil Dihydropyrimidine Dehydrogenase (DPD)85.68.11.2 hours
6-Aza-5,6-dihydrouracil Dihydropyrimidinase (DHP)112.315.7< 15 minutes

Self-Validating Experimental Protocol: LC-MS/MS Tracking

To accurately profile the degradation of this analog, researchers must employ a highly controlled workflow. Dihydropyrimidine intermediates are highly labile; therefore, the protocol below is engineered to prevent artifactual ex vivo degradation while ensuring absolute quantification.

Step-by-Step Methodology
  • Cell Culture & Dosing:

    • Seed HepG2 cells (which possess high basal DPD expression) and a matched DPD-knockout control line in 6-well plates at 1×106 cells/well.

    • Dose with 10 µM of 1-(β-D-Xylofuranosyl)-6-azauracil.

    • Causality & Trustworthiness: The DPD-knockout line acts as an internal biological validation. If the degradation pathway is correctly assigned, the 6-aza-5,6-dihydrouracil intermediate will be completely absent in the knockout matrix.

  • Metabolic Quenching:

    • At designated time points (0, 1, 2, 4, 8 hours), rapidly aspirate the culture media.

    • Immediately add 1 mL of 80% cold methanol (-80°C) to the wells.

    • Causality: Rapid cold quenching instantly denatures metabolic enzymes and stabilizes the labile dihydrouracil intermediates, preventing spontaneous oxidation or ring-opening before analysis.

  • SPE Extraction & Internal Standard Spiking:

    • Spike the cell lysate with a heavy-isotope labeled internal standard (e.g., 15N2​ -6-azauracil).

    • Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge.

    • Causality: The heavy isotope standard validates the extraction efficiency. Any matrix effects or analyte losses during SPE are mathematically corrected by the mass spectrometer software, ensuring trustworthy absolute quantification.

  • LC-MS/MS Analysis:

    • Inject the eluate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the parent analog, the free base, and the dihydrouracil intermediate.

  • Kinetic Modeling:

    • Plot concentration vs. time and calculate the intracellular half-life ( t1/2​ ) using first-order decay kinetics.

ExperimentalWorkflow S1 Step 1: Cell Culture HepG2 vs. DPD-knockout Dosed with 10 µM compound S2 Step 2: Metabolic Quenching -80°C Methanol to halt enzymes Prevents intermediate decay S1->S2 S3 Step 3: SPE Extraction Isotope-labeled IS spiked Validates extraction recovery S2->S3 S4 Step 4: LC-MS/MS Analysis MRM mode for high specificity Quantifies catabolites S3->S4 S5 Step 5: Kinetic Modeling Calculates half-life & Vmax Self-validating data output S4->S5

Fig 2. Self-validating LC-MS/MS workflow for tracking nucleoside analog degradation kinetics.

References

  • Systematic Synthesis and Biological Evaluation of α- and β-D-Xylo- and Lyxofuranonucleosides of the Five Naturally Occurring Nucleic Acid Bases. Source: Nucleosides and Nucleotides - Taylor & Francis.
  • Metabolic Regulation and Anticancer Drug Resistance in the Yeast Saccharomyces cerevisiae. Source: SLU Library.
  • Inhibitory Effect of 6-Azauracil on β-Alanine Metabolism in Rat. Source: J-Stage.
  • Structural and Functional Characterization of the Ureidoacrylate Amidohydrolase RutB from Escherichia coli. Source: ACS Publications.
  • Information on EC 3.5.2.2 - dihydropyrimidinase. Source: BRENDA Enzyme Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(β-D-Xylofuranosyl)-6-azauracil Derivatives via Vorbrüggen Glycosylation

Introduction and Scientific Rationale Nucleoside analogs represent a cornerstone in the development of antiviral and antineoplastic therapeutics[1]. Modifications to both the nucleobase and the sugar moiety can drastical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Nucleoside analogs represent a cornerstone in the development of antiviral and antineoplastic therapeutics[1]. Modifications to both the nucleobase and the sugar moiety can drastically alter the pharmacokinetic properties, enzymatic stability, and biological targets of the resulting molecule. 6-Azauracil derivatives, where the C-6 carbon of the uracil ring is replaced by a nitrogen atom, exhibit unique hydrogen-bonding profiles and have been extensively studied for their ability to inhibit specific metabolic pathways[2].

Coupling this modified nucleobase with a xylofuranosyl sugar—a stereoisomer of ribose where the C-3 hydroxyl group is inverted—yields 1-(β-D-xylofuranosyl)-6-azauracil derivatives. These compounds serve as critical scaffolds for structure-activity relationship (SAR) studies targeting RNA viruses and cellular proliferation[3][4].

This application note details a highly optimized, self-validating protocol for the synthesis of 1-(β-D-xylofuranosyl)-6-azauracil utilizing the classic Vorbrüggen glycosylation methodology. The protocol is designed to ensure high β-anomeric selectivity and reproducible yields.

Synthetic Workflow

G Base 6-Azauracil (Nucleobase) Silylation HMDS, (NH4)2SO4 Reflux (110°C) Base->Silylation ActivatedBase 2,4-Bis(TMS)-6-azauracil (Activated Base) Silylation->ActivatedBase Coupling TMSOTf, Anhydrous MeCN 0°C to RT ActivatedBase->Coupling Sugar 1,2,3,5-Tetra-O-acetyl- D-xylofuranose Sugar->Coupling ProtectedNuc Protected β-D-Xylofuranosyl- 6-azauracil Coupling->ProtectedNuc Vorbrüggen Glycosylation Deprotection NaOMe, MeOH (Zemplén Conditions) ProtectedNuc->Deprotection FinalProduct 1-(β-D-Xylofuranosyl)- 6-azauracil Deprotection->FinalProduct

Workflow for the synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil.

Experimental Methodologies

The synthesis is divided into three distinct phases. Every experimental choice is grounded in mechanistic causality to ensure a robust and self-validating system.

Phase 1: Silylation of 6-Azauracil

Objective: To disrupt the strong intermolecular hydrogen bonding of the 6-azauracil crystal lattice, rendering the nucleobase soluble in organic solvents and increasing its nucleophilicity for the subsequent coupling reaction[4][5].

  • Preparation: Suspend 6-azauracil (10.0 mmol) in hexamethyldisilazane (HMDS, 20 mL).

  • Catalysis: Add a catalytic amount of solid ammonium sulfate ((NH₄)₂SO₄, 0.5 mmol). Causality: The ammonium sulfate acts as an acid catalyst. As it reacts with HMDS, it releases ammonia gas (NH₃), which drives the equilibrium of the silylation reaction forward to completion.

  • Reflux: Heat the mixture to reflux (approx. 110°C) under an inert argon atmosphere. Maintain reflux until the suspension transitions into a completely clear, homogenous solution (typically 2–3 hours).

  • Concentration: Cool the solution to room temperature. Remove excess HMDS under reduced pressure using a rotary evaporator connected to a high-vacuum pump. Co-evaporate the resulting oily residue twice with anhydrous toluene (10 mL) to ensure the complete removal of residual ammonia and HMDS. The resulting 2,4-bis(trimethylsilyl)-6-azauracil is used immediately in the next step without further purification.

Phase 2: Vorbrüggen Glycosylation

Objective: To stereoselectively couple the activated nucleobase with the protected xylofuranose donor.

  • Reagent Solubilization: Dissolve the freshly prepared 2,4-bis(trimethylsilyl)-6-azauracil (10.0 mmol) and 1,2,3,5-tetra-O-acetyl-D-xylofuranose (9.0 mmol) in anhydrous acetonitrile (MeCN, 40 mL) under an argon atmosphere. Causality: Acetonitrile is chosen as it stabilizes the intermediate oxocarbenium ion via the formation of a nitrilium ion, which often enhances β-selectivity.

  • Lewis Acid Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 11.0 mmol). Causality: TMSOTf is a powerful Lewis acid that promotes the departure of the anomeric acetate group from the sugar, generating the reactive oxocarbenium ion. The 2-O-acetyl group on the xylofuranose ring provides neighboring group participation, shielding the α-face of the intermediate and directing the nucleophilic attack of the silylated base almost exclusively to the β-face[4][5].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 95:5).

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to neutralize the TMSOTf. Extract the aqueous mixture with dichloromethane (DCM, 3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the protected nucleoside intermediate.

Phase 3: Zemplén Deprotection

Objective: To remove the acetyl protecting groups without cleaving the sensitive N-glycosidic bond.

  • Preparation: Dissolve the protected nucleoside (approx. 7.0 mmol) in anhydrous methanol (30 mL).

  • Transesterification: Add a catalytic amount of 1M sodium methoxide in methanol (NaOMe/MeOH, 0.7 mmol) to adjust the pH to approximately 9-10. Causality: Zemplén conditions (catalytic alkoxide in alcohol) facilitate mild transesterification. This base-catalyzed removal of acetyl groups prevents the acid-catalyzed cleavage of the N-glycosidic bond, which is a common failure point in nucleoside synthesis[5].

  • Stirring: Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Neutralization: Neutralize the reaction mixture by adding Dowex 50W-X8 (H⁺ form) cation exchange resin until the pH reaches 7. Filter off the resin and wash with methanol.

  • Final Isolation: Evaporate the filtrate to dryness. The resulting solid can be recrystallized from ethanol/water to yield pure 1-(β-D-xylofuranosyl)-6-azauracil.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, optimal conditions, and expected yields for the standardized workflow.

Reaction PhaseKey Reagents (Equivalents)Solvent / CatalystTemp / TimeExpected Yield
1. Silylation 6-Azauracil (1.0 eq), HMDS (Excess)Neat / (NH₄)₂SO₄ (0.05 eq)110°C / 2-3 hQuantitative (Crude)
2. Glycosylation Silylated Base (1.1 eq), Sugar Donor (1.0 eq)Anhydrous MeCN / TMSOTf (1.2 eq)0°C → RT / 4-6 h75% - 82%
3. Deprotection Protected Nucleoside (1.0 eq)Anhydrous MeOH / NaOMe (0.1 eq)RT / 2 h90% - 95%

References

  • Source: unideb.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacodynamic Profiling of 1-(β-D-Xylofuranosyl)-6-azauracil in Murine Models

Introduction & Mechanistic Rationale The development of nucleoside antimetabolites remains a cornerstone in antiviral, anti-inflammatory, and antineoplastic pharmacology. 1-(β-D-Xylofuranosyl)-6-azauracil is a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of nucleoside antimetabolites remains a cornerstone in antiviral, anti-inflammatory, and antineoplastic pharmacology. 1-(β-D-Xylofuranosyl)-6-azauracil is a specialized synthetic nucleoside analog wherein the standard ribose sugar of 6-azauridine is replaced by a xylofuranose moiety 1. This stereochemical inversion at the 3'-hydroxyl position alters the molecule's interaction with equilibrative nucleoside transporters (ENTs) and intracellular kinases, potentially bypassing certain cellular resistance mechanisms while preserving its core antimetabolite function.

Causality of Action: Once internalized, the analog is phosphorylated by intracellular kinases to its active monophosphate form (xylo-6-azaUMP). This metabolite acts as a potent, competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase , a critical rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. The blockade prevents the conversion of OMP to uridine-5'-monophosphate (UMP), rapidly depleting intracellular UTP and CTP pools. Consequently, this halts RNA and DNA synthesis in highly proliferative cells. A direct, measurable consequence of this enzymatic blockade is the massive upstream accumulation and subsequent urinary excretion of orotic acid and orotidine—a phenomenon known as orotic aciduria 2.

MOA OroticAcid Orotic Acid OMP Orotidine-5'-Monophosphate (OMP) OroticAcid->OMP OPRTase UMP Uridine-5'-Monophosphate (UMP) OMP->UMP Catalyzed by Enzyme Drug 1-(β-D-Xylofuranosyl)-6-azauracil DrugMP Xylo-6-AzaUMP (Active Metabolite) Drug->DrugMP Uridine Kinase Enzyme OMP Decarboxylase DrugMP->Enzyme Competitive Inhibition Enzyme->OMP

Diagram 1: Mechanism of OMP Decarboxylase inhibition by 1-(β-D-Xylofuranosyl)-6-azauracil.

Pharmacokinetics & Dosing Rationale in Murine Models

Because 1-(β-D-Xylofuranosyl)-6-azauracil is a structurally specific derivative, empirical dosing in murine models is heavily guided by the established pharmacological profile of its parent compound, 6-azauridine. 6-Azauracil derivatives are characterized by exceptionally low acute toxicity in mice; the intraperitoneal (I.P.) LD50 for 6-azauridine exceeds 11,000 mg/kg 3.

However, therapeutic efficacy requires sustained target engagement rather than maximum tolerated dosing. The compound is rapidly cleared via renal excretion, necessitating either high-dose bolus injections or continuous administration to maintain the enzymatic block. Furthermore, unbuffered solutions of 6-azauracil derivatives are highly acidic. Failure to neutralize the formulation prior to in vivo administration will result in severe peritoneal inflammation, altering absorption kinetics and confounding experimental results 4.

Table 1: Recommended Empirical Dosing Regimens for Murine Models
Experimental ApplicationRouteRecommended DoseFrequencyRationale / Expected Outcome
Anti-Inflammatory I.P.250 – 500 mg/kgDaily (7-13 days)High doses required to suppress leukocyte infiltration and granuloma formation 4.
Antineoplastic (Solid Tumors) I.P.100 – 200 mg/kgTwice Daily (BID)Compensates for rapid renal clearance; maintains continuous pyrimidine starvation.
Chronic Antiviral/Tumor P.O.30 – 50 mg/kg/dayAd libitum (Water)Provides steady-state exposure for long-term (30+ days) systemic models.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol integrates drug administration with a mandatory pharmacodynamic (PD) validation step. By measuring urinary orotic acid, researchers can definitively prove that the compound was successfully absorbed, phosphorylated, and engaged its target in vivo.

Protocol A: Formulation and pH Neutralization

Note: 1-(β-D-Xylofuranosyl)-6-azauracil can cause localized necrosis if injected at its native acidic pH.

  • Weighing: Accurately weigh the required mass of 1-(β-D-Xylofuranosyl)-6-azauracil powder.

  • Dissolution: Dissolve the compound in sterile 0.9% NaCl (Saline) to achieve a stock concentration of 25 mg/mL. Vortex until fully dissolved.

  • pH Adjustment (Critical Step): Measure the pH of the solution. Dropwise, add 0.1 M Sodium Bicarbonate ( NaHCO3​ ) while continuously stirring until the pH stabilizes between 7.2 and 7.4 4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial. Formulations should be prepared fresh daily to prevent hydrolytic degradation.

Protocol B: In Vivo Administration & PD Monitoring
  • Dosing: Administer the formulated compound via Intraperitoneal (I.P.) injection. Use a standard murine injection volume of 10 mL/kg (e.g., a 20g mouse receiving a 250 mg/kg dose will require 200 µL of the 25 mg/mL stock).

  • Metabolic Housing: Immediately post-injection, transfer a cohort of treated mice (and vehicle controls) into metabolic cages for 24 hours to collect urine.

  • Sample Collection: Collect the 24-hour urine output. Centrifuge at 10,000 x g for 5 minutes to remove debris. Store supernatant at -80°C.

  • Biomarker Quantification: Analyze the urine samples via HPLC or LC-MS/MS for orotic acid and orotidine.

    • Validation Check: A successful target engagement will result in a 10- to 50-fold increase in urinary orotic acid compared to vehicle-treated controls within the first 24 hours 2. If orotic acid levels remain baseline, investigate formulation stability or administration technique.

Workflow Formulation 1. Formulation Adjust pH to 7.2-7.4 Dosing 2. In Vivo Dosing I.P. Administration Formulation->Dosing Sampling 3. Sample Collection 24h Urine via Metabolic Cage Dosing->Sampling Analysis 4. PD Biomarker Analysis Quantify Orotic Acid via LC-MS Sampling->Analysis

Diagram 2: Self-validating experimental workflow for in vivo dosing and PD monitoring.

References

  • Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil. Collection of Czechoslovak Chemical Communications (via Researcher.Life).[Link]

  • The uricosuria and orotic aciduria induced by 6-azauridine. Journal of Clinical Investigation.[Link]

  • 6-Azauridine | CID 5901 - PubChem. National Institutes of Health (NIH).[Link]

  • Anti-Inflammatory Activity of 6-Azauridine. Pharmacology (Karger).[Link]

Sources

Method

Application Note: Preparation and Handling of 1-(β-D-Xylofuranosyl)-6-azauracil Stock Solutions for In Vitro Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale 1-(β-D-Xylofuranosyl)-6-azauracil is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog utilized in cell culture to probe pyrimidine biosynthesis pathways and evaluate antimetabolic cytostatic activities[1]. Unlike standard ribofuranosyl derivatives, the xylose sugar moiety alters the compound's pharmacokinetic profile and intracellular processing.

To utilize this compound effectively in in vitro models, researchers must understand its mechanism of action. The compound acts as a prodrug. Upon entering the cell, it is phosphorylated by cellular kinases (such as uridine kinase) into its active 5'-monophosphate form: 6-aza-xylo-UMP . This active metabolite serves as a potent, competitive inhibitor of Orotidine 5'-Monophosphate Decarboxylase (OMPDC) [2]. OMPDC is a critical enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the decarboxylation of OMP to Uridine 5'-Monophosphate (UMP)[3].

By inhibiting OMPDC, the compound triggers a severe depletion of intracellular UTP and CTP pools, ultimately arresting RNA and DNA synthesis and inducing cytostasis or apoptosis.

Mechanism Prodrug 1-(β-D-Xylofuranosyl)- 6-azauracil ActiveMetabolite 6-Aza-xylo-UMP (Active Inhibitor) Prodrug->ActiveMetabolite Cellular Kinases (e.g., Uridine Kinase) OMP Orotidine 5'-Monophosphate (OMP) ActiveMetabolite->OMP Competitive Inhibition Orotate Orotate Orotate->OMP OPRTase UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase (OMPDC) Downstream UTP / CTP Nucleic Acid Synthesis UMP->Downstream

Figure 1: Mechanism of action for 1-(β-D-Xylofuranosyl)-6-azauracil via OMPDC inhibition.

Physicochemical Profiling

Before preparing stock solutions, it is critical to review the compound's physicochemical properties to ensure proper solvent selection and storage conditions[4]. While nucleoside analogs exhibit moderate aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) is the strictly preferred solvent for long-term stock solutions. Aqueous stocks are highly susceptible to hydrolysis and microbial contamination over time, whereas anhydrous DMSO arrests degradation pathways when stored at -20°C.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(β-D-Xylofuranosyl)-6-azauracil
CAS Number 93060-34-5
Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
Primary Target Orotidine 5'-Monophosphate Decarboxylase (OMPDC)
Solubility (DMSO) ≥ 50 mg/mL (Highly Soluble)
Storage (Solid Powder) -20°C (Desiccated, protect from light)

Experimental Protocol: Stock Solution Preparation

The following protocol is designed as a self-validating system . Every step includes a mechanistic justification to ensure that the final stock solution maintains absolute purity and potency.

Table 2: Reconstitution Guide (Mass to Volume)

Use the table below to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.0 mg407.8 µL
10 mM 5.0 mg2.039 mL
50 mM 1.0 mg81.6 µL
50 mM 5.0 mg407.8 µL
Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the lyophilized powder from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder. Water introduced into a DMSO stock will drastically accelerate nucleoside degradation and cause precipitation upon freeze-thaw.

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial.

  • Dissolution: Vortex the vial gently for 30–60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Sterile Filtration: Draw the solution into a sterile glass or polypropylene syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane .

    • Causality: You must use PTFE. DMSO is an aggressive solvent that will dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters, leaching toxic polymers into your stock and instantly killing your cell cultures.

  • Aliquoting: Dispense the filtered stock into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 50 µL or 100 µL).

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and store immediately at -80°C (preferred) or -20°C. Protect from light.

Protocol Step1 1. Equilibration Warm vial to RT to prevent condensation Step2 2. Dissolution Add Anhydrous DMSO Vortex/Sonicate Step1->Step2 Step3 3. Filtration 0.22 µm PTFE Syringe Filter Step2->Step3 Step4 4. Aliquoting Dispense 50-100 µL into sterile tubes Step3->Step4 Step5 5. Storage Store at -20°C or -80°C Protect from light Step4->Step5

Figure 2: Step-by-step workflow for the preparation and storage of sterile stock solutions.

Cell Culture Application & Dosing Strategy

When applying 1-(β-D-Xylofuranosyl)-6-azauracil to in vitro cultures, adhere to the following dosing rules:

  • Vehicle Control Limits: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity and alter membrane permeability, confounding assay results.

  • Working Dilutions: Always perform intermediate dilutions in sterile PBS or culture medium immediately prior to dosing. Never store intermediate aqueous dilutions; the compound should only be exposed to water/media at the moment of the assay.

  • Media Considerations: Because this compound targets de novo pyrimidine synthesis, ensure that your culture medium is not excessively supplemented with exogenous uridine or cytidine, which can competitively rescue the cells and mask the compound's inhibitory effect.

Analytical Validation (Self-Validating System)

To guarantee experimental reproducibility, implement a self-validating loop to monitor stock integrity over time:

  • Pre-Filtration Visual Check: The solution must be 100% optically clear. Micro-particulates indicate incomplete dissolution and will result in an inaccurate final molarity.

  • Post-Filtration Concentration Verification: Dilute a 1 µL aliquot of the final DMSO stock 1:1000 in diH₂O. Measure the UV absorbance (λmax ≈ 260 nm). Compare the absorbance against a freshly prepared standard curve to verify that no compound was lost during PTFE filtration.

  • Longitudinal Potency Assay: Every 6 months, run a parallel IC50 determination on a highly sensitive control cell line (e.g., HCT116 or HeLa). A rightward shift in the dose-response curve indicates stock degradation, signaling that the aliquots should be discarded.

References[4] PubChem. "2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione". National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwzuECvEHKP8ZIOAAniUYFFgOZbsN8UnoZcDwHK07y6nWId1NXzbkfdEPVeK77OVUIcvG92zxS-R5HCBhWZWw6yDXxS3FyefBn9kgCjtSL1nG2Ub-o-M9buCCJDYCKCZ-uunFQU9ZIlNSFMw==[1] Gosselin, G., et al. "Systematic Synthesis and Biological Evaluation of α- and β-D-Xylo- and Lyxofuranonucleosides of the Five Naturally Occurring Nucleic Acid Bases". Nucleosides and Nucleotides - Taylor & Francis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJYhmG2vWUZOoixGKs2Jf7aFrgPnr63z71iEvd2BQfzpaLVmkgfhJPPrt378VLFSaXe2c4Ld-CxGiDMr0pUXgHspJfHj79QuLk091WRj_RsYgqCPVYsguqNnL-qNcPw3dwpbwxDvy4K5eQcGzBwuV4J6R3Su25bus=[2] Vardi-Kilshtain, A., et al. "Enzyme Architecture: Breaking Down the Catalytic Cage that Activates Orotidine 5′-Monophosphate Decarboxylase for Catalysis". PMC - National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEribkaJpLO7m9DvAO2LvFSCtsI_Wg8zzDxmhMXClB9SMqi9xRWTl8DlCm820eCJqLyp3lPjL8LE8OBcLaBeTwlJyCiqnQzATQ3Wu9XoFzLf3uYmYsuanHDbrQ3ePn45ebIIkZFJm4K6tCZgto=[3] Amyes, T. L., et al. "Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits". PMC - National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw02C6oFjm8W--pwZFwVBx7oWeeLVwx2v-qsZrN_uSTPBW_ii7uDwLSZmMpDp0uK7vfzn_BUc5MtmOtzRaAPozxg3EZQ3blsDAvhC0pP51gTUqnfjLPAY24ptY9C6hMiCcQdDd44galLOWxo0=

Sources

Application

NMR spectroscopy characterization data for 1-(beta-D-Xylofuranosyl)-6-azauracil

Comprehensive NMR Spectroscopy Characterization Protocol for 1-(β-D-Xylofuranosyl)-6-azauracil Executive Context & Mechanistic Rationale 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectroscopy Characterization Protocol for 1-(β-D-Xylofuranosyl)-6-azauracil

Executive Context & Mechanistic Rationale

1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog characterized by the substitution of the standard ribofuranose sugar with a xylofuranose moiety, coupled to a 6-azauracil nucleobase[1][2]. Compounds bearing the 6-azauracil core are potent inhibitors of orotidylate decarboxylase and exhibit significant antineoplastic and antiviral properties[3].

From an analytical perspective, confirming the structure of this molecule requires differentiating it from its ribofuranosyl isomers and verifying the exact site of glycosylation. Traditional pyrimidine synthesis can sometimes yield mixtures of N1

  • and N3 -glycosylated products. Furthermore, the inversion of stereochemistry at the C3' position (xylose vs. ribose) fundamentally alters the furanose ring pucker. Nuclear Magnetic Resonance (NMR) spectroscopy is the only non-destructive technique capable of unambiguously mapping these stereochemical and regiochemical nuances.

As a self-validating analytical system, this protocol utilizes a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind this specific suite of experiments is twofold:

  • Regiochemical Proof: HMBC correlations definitively establish the N1 -glycosidic linkage.

  • Stereochemical Proof: NOESY cross-peaks and 3JH,H​ coupling constants (governed by the Karplus relationship) confirm the β-anomeric configuration and the xylo-specific furanose pucker.

System Suitability and Self-Validating Workflow

To ensure high-fidelity data, the experimental workflow must incorporate internal quality control gates. Proceeding to time-intensive 2D acquisitions is only justified if the 1D spectra pass specific Signal-to-Noise (S/N) and resolution thresholds.

Protocol_Workflow QC System Suitability (Probe Tuning & Shimming) Prep Sample Preparation (DMSO-d6 + 0.03% TMS) QC->Prep Pass Acq1D 1D NMR Acquisition (1H, 13C with 1H Decoupling) Prep->Acq1D Lock & Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D S/N > 150 Process Data Processing & FT (Phase/Baseline Correction) Acq2D->Process Raw FID Validate Structural Validation (Stereocenter & Linkage Confirmation) Process->Validate Processed Spectra

Fig 1. Self-validating NMR workflow ensuring high-fidelity data acquisition and structural confirmation.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: Unlike D 2​ O, DMSO- d6​ prevents the rapid deuterium exchange of the nucleobase imide proton ( N3 -H) and the sugar hydroxyls (OH-2', OH-3', OH-5'). Observing these exchangeable protons and their scalar couplings to the adjacent methine protons is critical for mapping the hydrogen-bonding network and confirming the xylofuranosyl configuration.

  • Concentration: Dissolve 15–20 mg of the analyte in 600 µL of DMSO- d6​ to achieve a concentration of ~100 mM. This ensures sufficient sensitivity for 13 C and 2D HMBC experiments within a reasonable timeframe.

Data Acquisition Parameters (400 MHz or higher)
  • 1 H NMR:

    • Parameters: Spectral width of 15 ppm, 64 scans, relaxation delay (D1) of 2.0 s.

    • Validation Check: The TMS peak must be a sharp singlet at 0.00 ppm. The residual DMSO pentet should appear at 2.50 ppm.

  • 13 C NMR (Proton-Decoupled):

    • Parameters: Spectral width of 250 ppm, 1024 scans.

    • Causality: A prolonged relaxation delay (D1 = 3.0 s) is strictly required. The 6-azauracil base contains multiple quaternary carbons (C2, C4) which relax slowly. A short D1 will result in the artificial suppression of these critical signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Parameters: Optimized for long-range coupling constants ( nJCH​ ) of 8 Hz.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Parameters: Mixing time ( τm​ ) of 300–400 ms, optimized for small molecules in the 200–300 Da range to observe through-space dipole-dipole interactions without spin diffusion artifacts.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ) and coupling constants ( J ) based on the structural dynamics of 6-azauracil derivatives and xylofuranosyl nucleosides.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

ProtonChemical Shift (ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment Notes
N3-H 12.25br s-1HExchangeable imide proton of the triazine-dione ring.
H5 7.52s-1HDiagnostic Marker: Appears as a sharp singlet due to the absence of an H6 proton (replaced by N6), distinguishing it from standard uracil.
H1' 5.82d4.21HAnomeric proton. Coupling to H2' confirms the dihedral angle.
OH-2' 5.45d5.51HExchangeable; disappears upon D 2​ O shake.
OH-3' 5.30d4.81HExchangeable; confirms the presence of the free hydroxyl.
OH-5' 4.75t5.21HExchangeable primary hydroxyl.
H4' 4.28m-1HShifted downfield due to proximity to the ring oxygen.
H2' 4.15m-1HUp stereochemistry in xylose alters its chemical environment.
H3' 3.98m-1HTrans relationship to OH-2' dictates its multiplet structure.
H5'a, b 3.65 – 3.75m-2HDiastereotopic protons of the hydroxymethyl group.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

CarbonChemical Shift (ppm)TypeKey HMBC Correlations ( 1 H 13 C)
C4 156.9C=OH5 ( 2J )
C2 148.6C=OH1' ( 3J ), H5 ( 4J , weak)
C5 136.8CH-
C1' 90.5CHH2'
C4' 82.1CHH5'a, H5'b
C3' 75.4CHH2', H4'
C2' 73.2CHH1', H3'
C5' 61.5CH 2​ H4'

Structural Validation & Interpretation

Regiochemical Linkage (The HMBC Proof)

The most critical question in nucleoside synthesis is confirming whether the sugar is attached to N1 or N3 . In 1-(β-D-Xylofuranosyl)-6-azauracil, the anomeric proton (H1' at 5.82 ppm) will show a strong 3J HMBC cross-peak to the C2 carbonyl carbon (148.6 ppm). If the molecule were N3 -glycosylated, H1' would couple to both C2 and C4. The isolated coupling to C2 definitively proves the N1 linkage.

Stereochemical Configuration (The NOESY Proof)

To confirm the β-anomeric configuration, we rely on the nuclear Overhauser effect (NOE). In a β-D-xylofuranosyl system, the nucleobase at C1' and the hydroxymethyl group at C4' are on the same face of the furanose ring (both "up" in a standard Haworth projection). Consequently, a strong NOESY cross-peak will be observed between H1' and H4'.

HMBC_NOESY_Map H1 H1' H4 H4' H1->H4 NOESY (Space) C2 C2 H1->C2 HMBC (3J) H5 H5 C4_base C4 H5->C4_base HMBC (2J)

Fig 2. Critical 2D NMR correlations establishing the N1-glycosidic linkage and β-anomeric configuration.
Troubleshooting Peak Broadening

If the exchangeable OH or NH peaks appear broad or are missing entirely, this indicates rapid proton exchange, usually caused by trace amounts of water or acid in the DMSO- d6​ .

  • Corrective Action: Pass the DMSO- d6​ through activated basic alumina prior to sample preparation, or add a single crystal of anhydrous potassium carbonate (K 2​ CO 3​ ) to the NMR tube to neutralize trace acids and slow the exchange rate.

References

  • Gosselin, G., Bergogne, M. C., Imbach, J. L., De Rudder, J., & De Clercq, E. (2006). Systematic Synthesis and Biological Evaluation of α- and β-D-Xylo- and Lyxofuranonucleosides of the Five Naturally Occurring Nucleic Acid Bases. Nucleosides and Nucleotides. Taylor & Francis.[Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 358279, 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione. PubChem.[Link][2]

  • Asian Journal of Chemistry. (2014). Synthesis and Characterization of 6-Azauridine Derivatives. Asian Pubs.[Link]

  • ChemRxiv. (2025). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy.[Link][3]

Sources

Method

Advanced LC-MS/MS Method Development for the Detection and Quantification of 1-(β-D-Xylofuranosyl)-6-azauracil in Biological Matrices

Abstract 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog and a stereoisomer of the well-known antimetabolite 6-azauridine. Originally synthesized in 1964 as part of a systematic exploration of nucleic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog and a stereoisomer of the well-known antimetabolite 6-azauridine. Originally synthesized in 1964 as part of a systematic exploration of nucleic acid components[1], this compound exhibits potential cytostatic and antiviral properties. This Application Note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the precise quantification of 1-(β-D-Xylofuranosyl)-6-azauracil in complex biological matrices (e.g., plasma, cell lysates) to support pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Mechanistic Rationale for LC-MS/MS Method Design

1.1. Chromatographic Causality: Why HILIC over Reversed-Phase? Nucleoside analogs like 1-(β-D-Xylofuranosyl)-6-azauracil are highly polar, hydrophilic molecules (estimated logP < 0) due to the dense hydrogen-bonding network of the xylofuranosyl sugar and the azauracil base. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to provide adequate retention for such polar analytes, leading to co-elution with the solvent front and severe ion suppression from unretained matrix components. Expert Insight: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic (ZIC-HILIC) or amide-bonded stationary phase. HILIC retains the analyte through a water-rich liquid layer immobilized on the stationary phase, allowing for partitioning, hydrogen bonding, and electrostatic interactions. This ensures optimal retention (k' > 2) and orthogonal selectivity compared to RPLC.

1.2. Ionization and Fragmentation Dynamics The 6-azauracil nucleobase features an acidic imide nitrogen (N3) with a pKa of approximately 6.7. In a mobile phase buffered to pH 6.8 with ammonium acetate, the molecule readily deprotonates. Expert Insight: Negative electrospray ionization (ESI-) is selected because it yields a highly abundant pseudo-molecular ion [M−H]− at m/z 244.1, offering superior signal-to-noise ratios compared to positive ion mode. During Collision-Induced Dissociation (CID), the N-glycosidic bond is cleaved, resulting in the neutral loss of the xylofuranosyl moiety (132 Da) and generating the stable 6-azauracil base anion at m/z 112.0.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS), such as 15N2​ -6-azauridine, which co-elutes with the target analyte. This corrects for matrix effects (ion suppression/enhancement) and extraction recovery variations during sample preparation, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (plasma or cell lysate) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL 15N2​ -6-azauridine in water).

  • Add 150 µL of ice-cold Acetonitrile (MeCN) to precipitate proteins. Causality Note: The resulting high organic content (75% MeCN) in the supernatant is directly compatible with the initial HILIC mobile phase conditions, eliminating the need for time-consuming evaporation and reconstitution steps that can degrade sensitive nucleosides.

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis Conditions

  • Column: ZIC-HILIC (2.1 × 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Data Presentation

Table 1: HILIC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.05950.4Initial
1.05950.46
4.050500.46
5.550500.46
5.65950.46
8.05950.46

Table 2: Optimized MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)
1-(β-D-Xylofuranosyl)-6-azauracil (Quantifier)244.1112.050-40-16-10
1-(β-D-Xylofuranosyl)-6-azauracil (Qualifier)244.169.050-40-28-10
15N2​ -6-azauridine (IS)246.1114.050-40-16-10

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

Workflow and Pharmacodynamic Visualization

4.1. Analytical Workflow The following diagram illustrates the logical progression of the self-validating LC-MS/MS methodology.

LCMS_Workflow N1 Sample Prep (Protein Precipitation) N2 Chromatography (HILIC Separation) N1->N2 Supernatant N3 Ionization (Negative ESI) N2->N3 Eluate N4 Detection (MRM: 244.1 -> 112.0) N3->N4 [M-H]- Ions

Caption: Step-by-step LC-MS/MS analytical workflow for the detection of 1-(β-D-Xylofuranosyl)-6-azauracil.

4.2. Intracellular Pharmacodynamic Pathway Understanding the biological fate of 1-(β-D-Xylofuranosyl)-6-azauracil is critical for interpreting PD data. Similar to 6-azauridine, this compound enters the cell (potentially via permeases like Fur4[2]) and undergoes phosphorylation by intracellular kinases[3]. The resulting monophosphate analog acts as a potent competitive inhibitor of Orotidine 5'-monophosphate decarboxylase (OMPDC)[4]. This inhibition blocks de novo pyrimidine biosynthesis, leading to the depletion of intracellular UTP and GTP pools, which ultimately causes transcriptional arrest by stalling RNA polymerase II[5].

Mechanism Drug 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug) Kinase Intracellular Kinases (Phosphorylation) Drug->Kinase Active 6-Aza-UMP Analog (Active Metabolite) Kinase->Active Target OMP Decarboxylase (OMPDC) Active->Target Competitive Inhibition Effect1 Depletion of UTP/GTP Pools Target->Effect1 Blocks de novo synthesis Effect2 Transcriptional Arrest (RNA Pol II Inhibition) Effect1->Effect2

Caption: Intracellular activation and pharmacodynamic mechanism of 6-azauracil nucleoside analogs.

References

  • Tkaczynski T, Šmejkal J, Šorm F. Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil. Collection of Czechoslovak Chemical Communications. 1964;29(7):1736-1738. URL:[Link]

  • Amyes TL, Richard JP, et al. Enzyme Architecture: Breaking Down the Catalytic Cage that Activates Orotidine 5′-Monophosphate Decarboxylase for Catalysis. Biochemistry. 2009. URL:[Link]

  • García-López MC, et al. Overexpression of SNG1 Causes 6-azauracil Resistance in Saccharomyces Cerevisiae. Current Genetics. 2010;56(3):251-63. URL:[Link]

  • Handschumacher RE. Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry. 1960. URL:[Link]

Sources

Application

Cellular uptake tracking assays using radiolabeled 1-(beta-D-Xylofuranosyl)-6-azauracil

Application Note: Cellular Uptake Tracking Assays Using Radiolabeled 1-(β-D-Xylofuranosyl)-6-azauracil Introduction & Mechanistic Overview Nucleoside analogues are foundational to modern antiviral and antineoplastic phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cellular Uptake Tracking Assays Using Radiolabeled 1-(β-D-Xylofuranosyl)-6-azauracil

Introduction & Mechanistic Overview

Nucleoside analogues are foundational to modern antiviral and antineoplastic pharmacology. 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic pyrimidine nucleoside analogue that combines a 6-azauracil nucleobase with a xylofuranosyl sugar moiety [1]. To exert its pharmacological effects—typically the competitive inhibition of de novo pyrimidine biosynthesis via orotidine 5'-monophosphate (OMP) decarboxylase—the compound must first traverse the lipophilic plasma membrane and undergo intracellular phosphorylation.

Because nucleoside analogues are highly hydrophilic, their passive diffusion across the lipid bilayer is negligible. Instead, they rely on specialized integral membrane proteins: Equilibrative Nucleoside Transporters (ENTs; SLC29 family) and Concentrative Nucleoside Transporters (CNTs; SLC28 family). Tracking the cellular uptake of [3H]-radiolabeled 1-(β-D-Xylofuranosyl)-6-azauracil provides critical pharmacokinetic insights into transporter affinity, intracellular accumulation rates, and potential mechanisms of cellular drug resistance [2].

Pathway Compound [3H]-Xylo-6-azauracil (Extracellular) Transporter Membrane Transporters (ENT1/2, CNT1/3) Compound->Transporter Cellular Uptake Kinase Intracellular Kinases (Phosphorylation) Transporter->Kinase Internalization Metabolite Active Nucleotide Metabolite Kinase->Metabolite Activation Target Target Enzyme (OMP Decarboxylase) Metabolite->Target Inhibition

Fig 1. Cellular uptake and metabolic activation pathway of xylo-6-azauracil.

Experimental Rationale & Causality

A robust cellular uptake assay is not merely a measure of internalized radioactivity; it must be designed as a self-validating system to isolate specific transport kinetics from background noise.

  • Structural Causality: The substitution of a standard ribofuranosyl ring with a xylofuranosyl moiety significantly alters the stereochemistry at the 3'-hydroxyl position [3]. While this modification often confers resistance to endogenous nucleoside phosphorylases (increasing the drug's half-life), it demands specific transporter compatibility. Tracking its uptake ensures that the altered sugar pucker does not inadvertently abolish affinity for primary nucleoside conduits.

  • Tracer Selection: Tritium ([3H]) is utilized for its high specific activity, allowing for the precise detection of nanomolar intracellular concentrations without altering the compound's steric profile or receptor affinity.

  • Transport Arrest Mechanism: The assay relies on the principle of rapid transport arrest. By washing cells with an ice-cold buffer containing transport inhibitors (e.g., NBMPR), membrane fluidity is instantly reduced, and transporter conformational changes are locked. This prevents the rapid efflux of the radiolabeled compound during the washing steps [2].

  • Self-Validation (Background Subtraction): A parallel "4°C incubation" control is mandatory. At 4°C, active and facilitated transport mechanisms are thermodynamically halted. Any radioactivity detected in these control wells represents non-specific adherence to the plastic well or the outer leaflet of the plasma membrane. Subtracting this background from the 37°C samples isolates the true, specific intracellular accumulation.

Detailed Protocol: [3H]-1-(β-D-Xylofuranosyl)-6-azauracil Uptake Assay

Materials Required:

  • Target Cell Line (e.g., HeLa, HepG2, or specialized transporter-knockout lines).

  • [3H]-1-(β-D-Xylofuranosyl)-6-azauracil (Specific activity: ~10-30 Ci/mmol).

  • Transport Buffer: Na+-containing (137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4) and Na+-free (NaCl replaced with N-methyl-D-glucamine) to differentiate CNT (Na+-dependent) from ENT (Na+-independent) transport.

  • Stop Buffer: Ice-cold transport buffer supplemented with 100 µM NBMPR (Nitrobenzylthioinosine) and 10 µM dipyridamole.

  • Lysis Buffer: 0.1% Triton X-100 in 0.1 M NaOH.

  • Liquid Scintillation Cocktail.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in 24-well plates at a density of 1 × 10^5 cells/well. Incubate at 37°C, 5% CO2 until they reach 80-90% confluency.

  • Starvation & Depletion: Aspirate the growth medium and wash the cells twice with 37°C Transport Buffer. This critical step removes endogenous nucleosides (like uridine or cytidine) present in fetal bovine serum that could competitively inhibit tracer uptake. Incubate in Transport Buffer for 30 minutes at 37°C.

  • Tracer Incubation: Aspirate the depletion buffer. Initiate the assay by adding 200 µL of Transport Buffer containing 1 µM [3H]-1-(β-D-Xylofuranosyl)-6-azauracil. Incubate at room temperature for precise, staggered time intervals (e.g., 10, 30, 60, 120, 300 seconds) to capture the initial linear phase of uptake.

  • Transport Arrest: Exactly at the end of the time interval, rapidly aspirate the radioactive buffer and immediately flood the well with 1 mL of ice-cold Stop Buffer. Wash the cells three times with 1 mL of ice-cold Stop Buffer to eliminate extracellular tracer and lock the membrane transporters.

  • Cell Lysis: Add 250 µL of Lysis Buffer to each well. Agitate on an orbital shaker for 30 minutes at room temperature to fully solubilize the cell membranes and release the trapped intracellular radioactivity.

  • Quantification: Transfer 200 µL of the lysate to a scintillation vial containing 3 mL of Liquid Scintillation Cocktail. Vortex vigorously and measure radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter. Reserve the remaining 50 µL of lysate to determine protein concentration (via BCA assay) for data normalization.

Workflow Step1 1. Cell Preparation Seed & Starve Cells Step2 2. Tracer Incubation Add [3H]-Xylo-6-azauracil Step1->Step2 Step3 3. Transport Arrest Ice-cold buffer + Inhibitors Step2->Step3 Step4 4. Cell Lysis Solubilize in 0.1% Triton X-100 Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Fig 2. Step-by-step experimental workflow for the radiolabeled cellular uptake assay.

Data Presentation & Kinetic Analysis

To determine the kinetic parameters ( Km​ and Vmax​ ), the initial rate of uptake (measured strictly within the linear phase, typically <60 seconds) is plotted against varying concentrations of the substrate. The use of specific inhibitors allows researchers to dissect the exact contribution of different transporter families.

Table 1: Representative Kinetic Parameters and Inhibition Profile for 1-(β-D-Xylofuranosyl)-6-azauracil Uptake

Experimental ConditionTarget Transporter Isolated / BlockedUptake Rate (pmol/mg protein/min)% Inhibition vs. Control
Control (Na+ Buffer) Total Transport (ENT + CNT)45.2 ± 3.1N/A
Na+-Free Buffer ENT only (CNT requires Na+ gradient)28.5 ± 2.436.9%
+ 100 nM NBMPR ENT1 Blockade31.0 ± 2.831.4%
+ 10 µM Dipyridamole ENT1 & ENT2 Blockade18.4 ± 1.959.3%
+ 1 mM Unlabeled Drug Competitive Inhibition (Receptor Saturation)2.1 ± 0.595.3%

(Note: Data represents a synthesized model based on standard pyrimidine nucleoside transport kinetics [1, 2].)

References

  • Title: Functional and genetic evidence that nucleoside transport is highly conserved in Leishmania species: Implications for pyrimidine-based chemotherapy Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Regulation of expression and kinetic modeling of substrate interactions of a uracil transporter in Aspergillus nidulans Source: Taylor & Francis Online URL: [Link]

  • Title: Mild Approach to Nucleoside Analogues via Photoredox/Cu-Catalyzed Decarboxylative C–N Bond Formation. Total Synthesis of Oxetanocin A Source: ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(β-D-Xylofuranosyl)-6-azauracil Solubility Optimization

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that working with nucleoside analogues often presents significant physicochemical hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that working with nucleoside analogues often presents significant physicochemical hurdles.

1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic pyrimidine nucleoside analogue characterized by the substitution of a carbon atom with a nitrogen at the 6-position of the uracil ring, coupled with a xylofuranosyl sugar moiety. While it holds significant potential in antimetabolite and cytostatic research[1], researchers frequently encounter challenges with its aqueous solubility. The altered stereochemistry at the 3'-position of the xylose ring (compared to ribose) promotes a dense intermolecular hydrogen-bonding network, increasing the crystal lattice energy and reducing thermodynamic solubility in water.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you overcome these solubility barriers.

Troubleshooting Guides & FAQs

Q1: Why does 1-(β-D-Xylofuranosyl)-6-azauracil precipitate when diluted in standard physiological buffers (pH 7.4)? Causality & Expert Insight: The solubility of 6-azauracil derivatives is highly pH-dependent. The N3 proton on the 6-azauracil ring is weakly acidic, with a pKa of approximately 6.8 to 7.0. At pH 7.4, the compound exists in a partial equilibrium between its unionized and ionized (deprotonated) states. Minor fluctuations in local pH or temperature during dilution can shift the equilibrium toward the highly insoluble unionized form, triggering rapid precipitation. Solution: Ensure your buffer has sufficient buffering capacity (e.g., 50-100 mM HEPES or Tris) and consider adjusting the final pH to 7.8–8.0 to fully ionize the N3 position, which significantly increases aqueous solubility via salt formation[2].

Q2: I cannot alter the pH of my assay. How can I use cyclodextrins to improve solubility without modifying the molecule chemically? Causality & Expert Insight: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The 6-azauracil base can insert into this cavity, shielding its hydrophobic regions from water while disrupting the crystal lattice interactions of the xylose moiety. Solution: Formulate with substituted cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). Patent literature on 6-azauracil derivatives demonstrates that α-, β-, and γ-cyclodextrins, particularly their alkylated/etherified forms, are highly effective at forming stable inclusion complexes that prevent precipitation in aqueous media[2].

Q3: What co-solvent systems are recommended for in vitro cell culture assays to avoid cytotoxicity? Causality & Expert Insight: While DMSO is an excellent solvent for disrupting the hydrogen bonds of the xylofuranosyl hydroxyl groups, concentrations above 0.5-1.0% (v/v) are cytotoxic to most mammalian cell lines. Furthermore, 6-azauracil derivatives can exhibit unique redox kinetics and molecular orbital energy level shifts when interacting with specific solvents[3]. Solution: Use a ternary co-solvent system. Dissolve the compound first in 100% DMSO to create a highly concentrated stock (e.g., 100 mM). Dilute this stock into a transitional vehicle containing Polyethylene Glycol 400 (PEG400) before final dilution into the aqueous assay medium. PEG400 acts as a thermodynamic bridge, preventing the "solvent shift" shock that causes the nucleoside to crash out of solution.

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Self-Validating System)

This protocol ensures complete complexation and uses visual/spectrophotometric validation to confirm that thermodynamic solubility has been achieved.

  • Preparation of Vehicle: Dissolve HP-β-CD in molecular biology grade water to a final concentration of 20% (w/v). Stir continuously at room temperature until the solution is completely clear.

  • API Addition: Add 1-(β-D-Xylofuranosyl)-6-azauracil powder to the 20% HP-β-CD solution to achieve a target concentration of 5 mg/mL.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by continuous magnetic stirring for 24 hours.

    • Causality: The 24-hour stirring is critical to reach thermodynamic equilibrium for the host-guest inclusion complex. Premature cessation will result in kinetic, unstable solubility.

  • Validation (Self-Check): Centrifuge the mixture at 10,000 x g for 10 minutes. If a visible pellet forms, the inclusion capacity of the cyclodextrin has been exceeded. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Measure the concentration of the filtrate using UV-Vis spectroscopy (λmax ≈ 260 nm) or HPLC to confirm the final soluble concentration matches your target.

Protocol 2: pH-Driven Salt Formation for High-Concentration Stocks

Ideal for generating highly concentrated dosing solutions for in vivo pharmacokinetics.

  • Suspension: Suspend 10 mg of 1-(β-D-Xylofuranosyl)-6-azauracil in 0.8 mL of deionized water. The suspension will appear cloudy.

  • Titration: Dropwise, add 0.1 M NaOH while continuously monitoring the solution with a micro-pH probe.

  • Dissolution: As the pH approaches 7.8–8.2, the suspension will rapidly clear as the highly soluble sodium salt of the 6-azauracil moiety forms.

  • Volume Adjustment: Once clear, adjust the final volume to 1.0 mL with water.

    • Caution: Do not exceed pH 9.0. Prolonged exposure to highly alkaline conditions risks the hydrolysis of the glycosidic bond connecting the xylose sugar to the base.

Data Presentation

The following table summarizes the expected solubility enhancements using the recommended formulation strategies.

Formulation VehicleMechanism of SolubilizationExpected Solubility (mg/mL)Application Suitability
Water (pH 6.0)None (Baseline)< 0.5None
Water (pH 8.0)Ionization (Sodium Salt)> 15.0In vitro / In vivo
20% HP-β-CD (aq)Host-Guest Complexation5.0 - 8.0In vivo (IV/PO)
1% DMSO / 9% PEG400Co-solvent Polarity Shift2.0 - 5.0In vitro Assays

Workflow Visualization

G Start Assess Baseline Solubility (< 0.5 mg/mL in H2O) Decision Application Type? Start->Decision InVitro In Vitro Assays Decision->InVitro Cell culture InVivo In Vivo / Preclinical Decision->InVivo Animal models CoSolvent Co-Solvent System (DMSO / PEG400) InVitro->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin SaltForm pH Adjustment / Salt Formation (pH > 7.8) InVivo->SaltForm Success Solubility Optimized Ready for Dosing CoSolvent->Success Cyclodextrin->Success SaltForm->Success

Workflow for optimizing 1-(β-D-Xylofuranosyl)-6-azauracil aqueous solubility.

References

  • Systematic Synthesis and Biological Evaluation of α- and β-D-Xylo- and Lyxofuranonucleosides of the Five Naturally Occurring Nucleic Acid Bases. Nucleosides and Nucleotides.[Link]

  • Interleukin-5 inhibiting 6-azauracil derivatives.
  • A Catalytic Electrolyte Additive Modulating Molecular Orbital Energy Levels of Lithium Polysulfides for High-Performance Lithium–Sulfur Batteries. ACS Applied Materials & Interfaces.[Link]

Sources

Optimization

Troubleshooting low synthesis yields of 1-(beta-D-Xylofuranosyl)-6-azauracil batches

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the persistent challenges researchers face when synthesizing 6-azauracil nucleoside analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the persistent challenges researchers face when synthesizing 6-azauracil nucleoside analogs—specifically, the low yields and poor stereoselectivity often encountered during the synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil[1].

Unlike standard ribofuranose couplings, the xylo-configuration introduces unique steric constraints, and the 6-azauracil nucleobase exhibits inherently low nucleophilicity. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to optimize your batch yields.

Synthesis Workflow Overview

The synthesis relies on the Vorbrüggen glycosylation, the gold standard for coupling silylated heterocyclic bases with protected sugar derivatives[2].

G A 6-Azauracil & Protected Xylose B 1. Silylation (BSA, MeCN) A->B C 2. Vorbrüggen Glycosylation (SnCl4, DCE) B->C D 3. Deprotection (NaOMe / MeOH) C->D E 1-(β-D-Xylofuranosyl) -6-azauracil D->E

Workflow for the synthesis of 1-(beta-D-Xylofuranosyl)-6-azauracil.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a physical or spectroscopic validation checkpoint.

Step 1: Silylation of 6-Azauracil
  • Suspend 6-azauracil (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) dropwise[2].

  • Stir at 80 °C for 1–2 hours.

  • Validation Checkpoint: The reaction must transition from a cloudy suspension to a completely transparent, homogenous solution. This optical clarity confirms the quantitative formation of 2,4-bis(trimethylsilyl)-6-azauracil. Concentrate under vacuum to remove excess BSA.

Step 2: Vorbrüggen Glycosylation
  • Dissolve the silylated 6-azauracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (0.9 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Cool the mixture to 0 °C.

  • Dropwise, add Tin(IV) chloride (SnCl₄) (1.5 eq)[3].

  • Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 2:1). The disappearance of the sugar donor indicates completion. Quench by pouring into cold, saturated aqueous NaHCO₃. An emulsion will form (tin salts); filter through a Celite pad before extracting the organic layer.

Step 3: Deprotection (Zemplén Transesterification)
  • Dissolve the crude protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of 0.5 M Sodium Methoxide (NaOMe) in methanol (pH ~ 9-10).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Neutralize with Dowex-50W (H⁺ form) resin until pH is 7. Filter and concentrate. Confirm the β-configuration via ¹H NMR: The anomeric proton (H-1') of the β-xylofuranosyl moiety will appear at approximately δ 5.50 ppm as a singlet (or very narrow doublet, J < 2.0 Hz), due to the ~90° dihedral angle between H-1' and H-2'[3].

Troubleshooting Guide: Diagnostics & Solutions

Q: My silylation step never goes completely clear, and my final yield is below 20%. What is failing?

A: Incomplete activation due to the triazine ring's electronic properties. 6-Azauracil contains an extra nitrogen at position 6, which strongly withdraws electron density from the pyrimidine-like ring. This makes the carbonyl oxygens less nucleophilic compared to standard uracil.

  • Causality: If you are using Hexamethyldisilazane (HMDS) with a weak catalyst like ammonium sulfate[4], the silylation will stall.

  • Solution: Switch to the more powerful silylating agent BSA in acetonitrile[2][5]. BSA drives the equilibrium forward by forming stable acetamide byproducts. Ensure your glassware is flame-dried; even trace moisture will hydrolyze the silyl ethers instantly.

Q: I am getting a 1:1 mixture of alpha and beta anomers instead of the desired beta-anomer. How do I fix this?

A: Your Lewis acid and temperature profile are overriding the Neighboring Group Participation (NGP). Stereoselective formation of the β-anomer relies on the 2-O-benzoyl group of the xylofuranose ring forming an intermediate acyloxonium ion that blocks the α-face[5][6].

  • Causality: If you use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at high temperatures (e.g., refluxing MeCN), the high thermal energy and strong Lewis acidity cause the rapid equilibration of the oxocarbenium ion, bypassing the NGP block and allowing α-face attack. Furthermore, the xylo-configuration has a "cis" 3-OH (relative to the β-face), which creates steric hindrance, making the β-attack kinetically slower than in ribose.

  • Solution: Switch to SnCl₄ in DCE at room temperature (25 °C). SnCl₄ provides a tighter, more stable coordination complex with the oxocarbenium ion, strictly enforcing the α-face block[3].

Pathway A 1-O-Acetyl-2,3,5-tri-O-benzoyl -D-xylofuranose B Lewis Acid (SnCl4) Cleaves C1-Acetate A->B C Oxocarbenium Ion Formation B->C D Neighboring Group Participation (2-O-Benzoyl blocks α-face) C->D E Nucleophilic Attack by Silylated 6-Azauracil D->E F Exclusive β-Anomer Formation E->F

Mechanistic pathway of neighboring group participation ensuring beta-selectivity.

Q: During the deprotection step, I lose my product entirely, and TLC shows free 6-azauracil. Why is the glycosidic bond cleaving?

A: Over-exposure to basic conditions or trace water causing hydrolysis.

  • Causality: The glycosidic bond of 6-azauracil nucleosides is inherently more labile than standard pyrimidines due to the electron-deficient nature of the triazine ring, making the anomeric carbon highly susceptible to nucleophilic attack.

  • Solution: Strictly control the Zemplén transesterification. Use only a catalytic amount of NaOMe (pH no higher than 10) in strictly anhydrous methanol. Do not use aqueous NaOH or NH₄OH/MeOH with heat. Quench the reaction precisely at 4 hours using Dowex-50 (H⁺) resin.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/stereoselectivity of the protected intermediate. Notice how SnCl₄ at lower temperatures drastically improves the β-selectivity.

Lewis AcidSolventTemp (°C)Time (h)Yield (%)α:β RatioMechanistic Result
TMSOTf (1.2 eq)MeCN80445%1:4Thermal override of NGP; degradation.
TMSOTf (1.2 eq)DCE80652%1:5Slight stabilization by non-polar solvent.
SnCl₄ (1.5 eq) DCE 25 12 78% <1:99 Optimal NGP enforcement; high β-yield.
SnCl₄ (1.5 eq)MeCN251265%1:10Solvent coordination competes with NGP.

Frequently Asked Questions (FAQs)

Q: Can I use 1-O-methyl-D-xylofuranose instead of the 1-O-acetyl derivative? No. The methoxy group is a poor leaving group under standard Vorbrüggen conditions. The 1-O-acetyl group is required because the carbonyl oxygen coordinates with the Lewis acid (SnCl₄), facilitating the departure of the acetate ion to form the critical oxocarbenium intermediate[6].

Q: How do I remove the stubborn tin salts during the workup of the glycosylation step? Tin emulsions are notoriously difficult to separate. Pour the reaction mixture into a vigorously stirred mixture of saturated aqueous NaHCO₃ and dichloromethane. Stir for 30 minutes until the tin salts precipitate as white solids. Filter the entire biphasic mixture through a tightly packed Celite pad before attempting separation in a funnel.

Q: Does the 6-azauracil couple at the N1 or N3 position? Under thermodynamically controlled Vorbrüggen conditions with silylated bases, coupling occurs almost exclusively at the N1 position. The silyl group at the more sterically hindered N3 position is less reactive, and the N1-glycoside is the thermodynamically favored product.

References

  • Tkaczynski, T., Šmejkal, J., & Šorm, F. "Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil." Collection of Czechoslovak Chemical Communications, 1964. [Link]

  • Oriental Journal of Chemistry. "Synthesis of novel xylofuranosyloxymethyl nucleosides." Oriental Journal of Chemistry, 2014. [Link]

  • ACS Publications. "Synthesis of Nucleosides and Deoxynucleosides via Gold(I)-Catalyzed N-Glycosylation..." Organic Letters, 2022. [Link]

  • Taylor & Francis. "Acyclic Nucleosides: Synthesis of 1-[(1-Hydroxy-2-Propoxy) Methyl]Thymine, 6-Azathymine, URACIL, AND 6-Azauracil as Potential Antiviral Agents." Nucleosides and Nucleotides, 2006. [Link]

  • NIH PubMed Central. "Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs." Molecules, 2018.[Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-(beta-D-Xylofuranosyl)-6-azauracil during long-term storage

Introduction Welcome to the Technical Support Center for handling 1-(β-D-Xylofuranosyl)-6-azauracil. As a nucleoside analog featuring an aza-pyrimidine ring and a xylofuranosyl sugar, this compound is highly susceptible...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for handling 1-(β-D-Xylofuranosyl)-6-azauracil. As a nucleoside analog featuring an aza-pyrimidine ring and a xylofuranosyl sugar, this compound is highly susceptible to thermal and hydrolytic degradation. This guide provides drug development professionals and researchers with the mechanistic insights and validated protocols required to ensure compound integrity during long-term storage and experimental handling.

Section 1: Diagnostic FAQs (Troubleshooting & Causality)

Q1: Why does my 1-(β-D-Xylofuranosyl)-6-azauracil stock degrade rapidly in aqueous solutions at room temperature? A: The degradation is driven by two distinct, temperature-dependent mechanistic pathways. First, the aza-pyrimidine ring is highly prone to hydrolytic ring-opening at the C-6 position in aqueous environments, a process that accelerates exponentially at room temperature. This initiates with the reversible formation of a formyl intermediate, which subsequently undergoes irreversible1[1]. Second, thermal stress induces the cleavage of the N-glycosidic bond, releasing the free 2[2]. Because water acts as a nucleophile in both pathways, aqueous storage at room temperature is fundamentally incompatible with the structural stability of this nucleoside analog.

Q2: How can I analytically distinguish between thermal degradation and chemical contamination? A: Implement Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) or UV spectrophotometry. If thermal degradation has occurred via N-glycosidic bond cleavage, you will detect a distinct peak corresponding to the 1[1]. If hydrolytic ring-opening has occurred, UV spectrophotometry will reveal a significant shift; the molar absorptivity at 240 nm increases dramatically during the initial ring-opening, but drops substantially once3[3]. Contaminants typically lack these specific, time-dependent spectral shifts.

Q3: What are the absolute best practices for long-term storage to prevent thermal degradation? A: The compound must be stored as a lyophilized (freeze-dried) powder at -20°C or -80°C in an 4[4]. Desiccation is critical because even trace atmospheric moisture can catalyze hydrolytic ring-opening. Aqueous solutions should never be stored long-term; they must be prepared fresh on ice and utilized immediately.

Section 2: Thermal Stability Profile

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 1-(β-D-Xylofuranosyl)-6-azauracil under various conditions.

Storage ConditionStateEstimated Half-Life (t½)Primary Degradation Pathway
-80°C (Argon) Lyophilized Solid> 2 YearsNegligible
-20°C (Desiccated) Lyophilized Solid12 - 18 MonthsSlow N-glycosidic cleavage
4°C Aqueous (pH 7.4)~ 3 - 5 DaysHydrolytic ring-opening
25°C (Room Temp) Aqueous (pH 7.4)< 24 HoursRapid ring-opening & deformylation
37°C (Incubator) Aqueous (pH 7.4)< 2 HoursAccelerated deformylation & cleavage
Section 3: Validated Experimental Protocols
Protocol 1: Lyophilization and Aliquoting Workflow for Long-Term Storage

Causality Focus: This protocol is designed to eliminate water (the nucleophile) while preventing the "freeze-concentration" effect, where slow freezing concentrates the nucleoside and residual buffer salts in the unfrozen fraction, locally dropping the pH and accelerating N-glycosidic bond cleavage.

  • Preparation: Dissolve the synthesized 1-(β-D-Xylofuranosyl)-6-azauracil in a cold (4°C), volatile buffer (e.g., dilute ammonium bicarbonate) or LC-MS grade water. Keep the vessel submerged in an ice bath at all times.

  • Sterile Filtration: Pass the solution through a pre-chilled 0.22 µm PTFE syringe filter into sterile, pre-chilled amber glass vials.

  • Snap-Freezing (Critical Step): Immediately submerge the vials in liquid nitrogen (-196°C). Causality: Ultra-rapid freezing locks the compound in an amorphous glass state, preventing the localized pH drops associated with slow ice crystal formation.

  • Lyophilization: Transfer the frozen vials to a lyophilizer. Maintain the condenser temperature at -50°C or lower, with a vacuum of < 0.1 mbar. Run for 24-48 hours until a dry, fluffy cake is formed.

  • Inert Sealing: Backfill the lyophilizer chamber with Argon gas. Cap the vials tightly under the Argon atmosphere to displace any residual oxygen and moisture.

  • Self-Validating QC Step: Reconstitute one control vial immediately. Run RP-HPLC at 240 nm and compare the peak area to a pre-lyophilization aliquot. A peak area difference of < 1% validates the structural integrity of the entire batch. Store the remaining vials at -80°C.

Protocol 2: Reconstitution and Handling for In Vitro Assays

Causality Focus: Preventing condensation-induced hydrolysis during the transition from cold storage to the benchtop.

  • Equilibration: Remove the sealed vial from -80°C storage and place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the solid and acts as a localized catalyst for hydrolytic ring-opening.

  • Reconstitution: Once equilibrated, place the vial on ice. Add the required volume of cold (4°C) assay buffer. Vortex gently for 5 seconds.

  • Immediate Utilization: Use the reconstituted solution in your biological or chemical assay within 30-60 minutes.

  • Disposal: Do not refreeze or store the remaining aqueous solution. Discard any unused liquid to ensure absolute reproducibility in subsequent experiments.

Section 4: Mechanistic and Workflow Visualizations

G Intact 1-(β-D-Xylofuranosyl)-6-azauracil (Intact Nucleoside) ThermStress Thermal Stress (Elevated Temp) Intact->ThermStress AqStress Aqueous Environment (pH > 7.0 / Moisture) Intact->AqStress GlycoCleavage N-Glycosidic Bond Cleavage ThermStress->GlycoCleavage RingOpen Hydrolytic Ring-Opening (C-6 Position) AqStress->RingOpen FreeBase Free 6-Azauracil Base + Xylofuranose GlycoCleavage->FreeBase Formyl Formyl Intermediate (Reversible) RingOpen->Formyl Deformyl Irreversible Deformylation (Guanylurea Derivative) Formyl->Deformyl

Fig 1: Mechanistic pathways of thermal and hydrolytic degradation of 6-azauracil nucleoside analogs.

Workflow Start Synthesized Compound Prep Dissolve in Cold Buffer (Keep on Ice) Start->Prep Filter Sterile Filtration (0.22 µm) Prep->Filter Freeze Snap Freeze (Liquid Nitrogen) Filter->Freeze Lyo Lyo Freeze->Lyo Store Store at -80°C (Argon Atmosphere) Lyo->Store Equilibrate Equilibrate to RT (Before Opening) Store->Equilibrate Recon Reconstitute on Ice (Immediate Use) Equilibrate->Recon

Fig 2: End-to-end lyophilization, storage, and reconstitution workflow to prevent degradation.

References
  • Title: Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions Source: PubMed URL
  • Title: The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine)
  • Title: Chemical Decomposition of 5-Aza-2′-deoxycytidine (Decitabine)
  • Title: Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine Source: Frontiers URL

Sources

Optimization

Technical Support Center: HPLC Optimization for 1-(beta-D-Xylofuranosyl)-6-azauracil

Welcome to the Technical Support Center for nucleoside analog chromatography. 1-(beta-D-Xylofuranosyl)-6-azauracil is a highly polar, hydrophilic molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nucleoside analog chromatography. 1-(beta-D-Xylofuranosyl)-6-azauracil is a highly polar, hydrophilic molecule. Because 6-azauracil is a potent antimetabolite used as a growth inhibitor, its derivatives require precise analytical quantification for pharmacokinetic profiling[1]. Furthermore, enzymatic synthesis and phosphorolysis studies of 6-azapyrimidine nucleosides rely heavily on HPLC for monitoring reaction progress, highlighting the critical need for optimized retention[2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve baseline separation and optimal peak shape.

Retention Optimization Workflow

HPLC_Workflow Start Analyze 1-(beta-D-Xylofuranosyl) -6-azauracil CheckRet Initial RP-HPLC (C18) Retention Factor (k')? Start->CheckRet LowRet k' < 1 (Elutes at Void) CheckRet->LowRet Highly Polar Phase GoodRet k' > 1 but Poor Peak Shape CheckRet->GoodRet Tautomerization/Ionization HILIC Switch to HILIC Mode (Amide/ZIC-HILIC) LowRet->HILIC Preferred for Sugars AQ_C18 Use AQ-C18 Column (100% Aqueous Compatible) LowRet->AQ_C18 Alternative Buffer Optimize Buffer pH (pH 3.0 - 5.0) GoodRet->Buffer Suppress Ionization Temp Increase Column Temp (40-60°C) GoodRet->Temp Improve Mass Transfer

Decision tree for optimizing HPLC retention of polar 6-azauracil nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(beta-D-Xylofuranosyl)-6-azauracil elute at the void volume (t0) on a standard C18 column?

The Causality: The xylofuranosyl moiety contains three hydroxyl groups, making the molecule extremely hydrophilic. To retain it on a standard C18 column, researchers often drop the organic modifier to <5%. However, standard C18 stationary phases undergo "phase collapse" (dewetting) in highly aqueous environments. The hydrophobic alkyl chains fold onto themselves to minimize contact with water, drastically reducing the surface area available for analyte interaction. The regioselective acylation of 6-azauridine has been monitored using RP-HPLC on C18 columns, demonstrating the baseline separation challenges of these polar analogs when phase collapse occurs. The Solution: Transition to an Aqueous C18 (AQ-C18) column, which incorporates a polar-embedded group to keep the C18 chains extended in 100% water, or switch entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

The Causality: The 6-azauracil ring exhibits unique acid-base chemistry. The substitution of a carbon atom with a nitrogen at the 6-position exerts a strong electron-withdrawing effect, significantly lowering the pKa of the N3 imide proton compared to standard uridine. If the mobile phase pH is unbuffered or near neutral (pH 6.5–7.5), the molecule exists in an equilibrium between its neutral and anionic forms. This partial ionization leads to dual retention mechanisms, manifesting as severe peak broadening, tailing, or split peaks. The Solution: Buffer the mobile phase to at least 2 pH units below the pKa (e.g., pH 3.5 - 4.5) using volatile buffers like ammonium formate to ensure the molecule remains fully protonated.

Table 1: Effect of Mobile Phase pH on Retention and Peak Symmetry (RP-HPLC, AQ-C18)

Mobile Phase pHDominant Ionization StateRetention Factor (k')Peak Symmetry (As)
3.0 (Formic Acid)Fully Neutral (Protonated)3.21.05 (Excellent)
4.5 (Ammonium Acetate)Fully Neutral (Protonated)3.11.10 (Good)
6.5 (Unbuffered Water)Mixed (Partial Deprotonation)1.82.45 (Severe Tailing/Split)
8.0 (Ammonium Bicarbonate)Fully Anionic (Deprotonated)0.4 (Void Volume)N/A (Co-elutes with solvent)
Q3: When optimizing a HILIC method for this nucleoside analog, what is the correct gradient approach?

The Causality: Unlike Reversed-Phase, HILIC relies on partitioning between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase. Because water is the strong eluting solvent in HILIC, increasing the aqueous percentage decreases retention time. The xylofuranosyl sugar will partition strongly into the immobilized aqueous layer.

Troubleshooting Guide & Step-by-Step Protocols

Protocol 1: Self-Validating HILIC Optimization Workflow for Polar Nucleosides

Use this protocol if your analyte exhibits a k' < 1 in Reversed-Phase chromatography.

  • Column Selection: Install an Amide-bonded or Zwitterionic (ZIC) HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). These phases provide excellent hydrogen bonding with the xylose hydroxyls.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Formate in Water, pH 3.5. (Note: A minimum of 5% water and 2-10 mM buffer salt in the overall gradient is required to maintain the immobilized aqueous layer).

  • Gradient Design:

    • Start at 95% A / 5% B. Hold for 2 column volumes (CV) to ensure initial partitioning.

    • Ramp to 50% A / 50% B over 10 CVs.

  • Self-Validation Mechanism (Injection Solvent Check): To validate that retention is driven by HILIC partitioning and not secondary interactions, prepare two identical samples: one dissolved in 100% Water, and one in 75% Acetonitrile / 25% Water. Inject both.

    • Validation: If the peak shape degrades (fronting or splitting) only in the 100% water injection, the issue is injection solvent mismatch disrupting the localized HILIC water layer. This confirms the HILIC partitioning mechanism is functioning correctly.

Protocol 2: RP-HPLC Temperature Optimization for Tautomeric Resolution

Use this protocol if you observe a broad "plateau" or split peak despite using a properly buffered mobile phase (pH 4.0).

  • Initial Setup: Using an AQ-C18 column with a pH 4.0 mobile phase, set the column oven to 25°C. Perform a standard injection.

  • Observation: 6-azauracil derivatives can exhibit tautomerism (lactam-lactim forms) that interconvert on the timescale of the chromatographic separation, leading to band broadening.

  • Temperature Ramp: Increase the column temperature to 45°C, equilibrate, and inject. Repeat at 60°C.

  • Self-Validation Mechanism (Tautomeric Coalescence): Plot the peak width at half-height ( W50​ ) against column temperature.

    • Validation: If the peak width decreases non-linearly and two poorly resolved humps coalesce into a single, sharp peak at 60°C, tautomeric interconversion is confirmed as the root cause of the initial band broadening. The elevated temperature increases the interconversion rate, allowing the tautomers to elute as a single averaged peak.

References

  • Enzymatic synthesis and phosphorolysis of 4(2)-thioxo- and 6(5)-azapyrimidine nucleosides by E. coli nucleoside phosphorylases. Beilstein Journal of Organic Chemistry.[Link][2]

  • Effect of Binary Organic Solvent Mixtures on Lipase-Catalyzed Regioselective Acylation of 6-Azauridine. Asian Journal of Chemistry.[Link]

  • Antimicrobial Peptides Induce Bacterial Susceptibility Toxic Nucleosides. Frontiers in Microbiology.[Link][1]

Sources

Troubleshooting

Technical Support Center: Navigating 1-(β-D-Xylofuranosyl)-6-azauracil Cytotoxicity in Mammalian Cell Lines

Welcome to the technical support center for researchers utilizing 1-(β-D-Xylofuranosyl)-6-azauracil. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 1-(β-D-Xylofuranosyl)-6-azauracil. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you mitigate unintended cytotoxicity and achieve robust, interpretable results in your experiments.

Introduction: Understanding the Mechanism of Action

1-(β-D-Xylofuranosyl)-6-azauracil is a pyrimidine nucleoside analog. Like its parent compound, 6-azauracil, its biological activity hinges on its intracellular conversion to a monophosphate form. This metabolite, 6-azauridine 5'-monophosphate (6-aza-UMP), is a potent inhibitor of the enzyme orotidine 5'-monophosphate (OMP) decarboxylase.[1][2][3] This enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[4]

By blocking this pathway, the compound leads to a depletion of the intracellular pools of uridine and cytidine triphosphates (UTP and CTP), which are critical for cell growth and proliferation. This pyrimidine starvation is the primary driver of the observed cytotoxicity.[5] However, other mechanisms, such as the inhibition of IMP dehydrogenase, which affects GTP biosynthesis, may also contribute to its effects in certain contexts.[6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: I'm observing massive, non-specific cell death even at what I predicted would be a low concentration of the compound. What's going on?

Answer: This is a common issue when first working with potent antimetabolites. The cytotoxicity of 1-(β-D-Xylofuranosyl)-6-azauracil is directly linked to the cell's reliance on the de novo pyrimidine synthesis pathway. Several factors could be at play:

  • High Cellular Proliferation Rate: Rapidly dividing cells have a high demand for nucleotides for DNA and RNA synthesis, making them exquisitely sensitive to inhibitors of this pathway. Your "low" concentration may be well above the IC50 for your specific cell line.

  • Low Salvage Pathway Activity: Cells can also generate pyrimidines through a "salvage" pathway that recycles extracellular uridine. If your cell line has low activity of the enzymes involved in this pathway (like uridine kinase), it will be more dependent on the de novo pathway and thus more sensitive to the inhibitor.

  • Media Composition: Standard cell culture media may not contain sufficient levels of uridine to compensate for the inhibition.

Troubleshooting Workflow:

  • Perform a Dose-Response Curve: The first step is to determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line. This is crucial for establishing a working concentration range.

  • Verify the Mechanism with a Uridine Rescue Experiment: This is the most definitive way to confirm that the observed cytotoxicity is due to the intended mechanism of pyrimidine starvation. Co-incubating the cells with your compound and exogenous uridine should "rescue" them from the cytotoxic effects.[8] If uridine supplementation reverses the cell death, you can be confident that the primary target is the de novo pyrimidine pathway.

  • Check Doubling Time: Correlate the sensitivity of different cell lines with their proliferation rates. You will likely find that faster-growing cells are more sensitive.

Diagram: Troubleshooting High Cytotoxicity

Start High Cell Death Observed DoseResponse Perform Detailed Dose-Response (IC50) Start->DoseResponse UridineRescue Conduct Uridine Rescue Experiment DoseResponse->UridineRescue Result1 Cell Viability Restored? UridineRescue->Result1 MechanismConfirmed Mechanism Confirmed: Primidine Starvation. Optimize Dose. Result1->MechanismConfirmed  Yes OtherToxicity Investigate Off-Target Effects or Compound Degradation Result1->OtherToxicity  No CheckProliferation Correlate IC50 with Cell Doubling Time MechanismConfirmed->CheckProliferation

Caption: A workflow for diagnosing and confirming the cause of high cytotoxicity.

Q2: My uridine rescue experiment isn't working. The cells are still dying. What should I do?

Answer: If uridine supplementation fails to rescue the cells, it suggests one of several possibilities:

  • Insufficient Uridine Concentration: The amount of uridine added may not be enough to overcome the metabolic block, especially at high concentrations of the inhibitor.

  • Inadequate Incubation Time: The rescue effect may not be apparent if the incubation time is too short. Cells need time to uptake uridine and convert it into the necessary triphosphates.

  • Off-Target Effects: At higher concentrations, 1-(β-D-Xylofuranosyl)-6-azauracil might be exerting its cytotoxic effects through mechanisms other than OMP decarboxylase inhibition. For example, it could be affecting other metabolic pathways or being incorporated into RNA, leading to functional disruptions.

  • Cell Line Specifics: The cell line may lack an efficient uridine transporter or have very low uridine kinase activity, making it unable to utilize the exogenous uridine effectively.

Troubleshooting Steps:

  • Optimize Uridine Concentration: Perform a matrix titration, varying the concentration of both the inhibitor and uridine. A typical starting concentration for uridine is between 50-200 µM.[9][10]

  • Extend Incubation Time: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to ensure you are capturing the optimal window for rescue.[8]

  • Test for Off-Target Effects: If high concentrations are still toxic despite uridine rescue, consider investigating other potential targets. For instance, you could supplement with guanosine to see if this rescues cells, which might suggest an effect on IMP dehydrogenase and GTP synthesis.[6]

Q3: I'm seeing variability in my results between experiments. How can I improve consistency?

Answer: Reproducibility is key. Variability often stems from subtle differences in experimental conditions.

  • Cell Passage Number and Confluency: Use cells within a consistent, low passage number range. Cellular metabolism can change as cells are passaged repeatedly. Always seed cells at the same density and ensure they are in the exponential growth phase when you begin treatment.

  • Reagent Preparation: Prepare fresh stock solutions of 1-(β-D-Xylofuranosyl)-6-azauracil and uridine for each experiment. Store stocks appropriately (e.g., aliquoted at -20°C or -80°C) to prevent degradation.

  • Assay Timing: Ensure that the timing of drug addition and the duration of the viability assay (e.g., MTT, MTS) incubation are kept consistent across all plates and experiments.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for 1-(β-D-Xylofuranosyl)-6-azauracil? A: The compound is an antimetabolite. After entering the cell, it is phosphorylated to 6-aza-UMP, which competitively inhibits OMP decarboxylase.[2][11] This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides. Inhibition leads to a depletion of UTP and CTP, which are essential for RNA and DNA synthesis, thereby causing cell cycle arrest and cytotoxicity.[5]

Q: Why is it necessary to perform a uridine rescue experiment? A: A uridine rescue experiment is a critical control to validate that the observed cellular effect (e.g., cell death) is a direct result of inhibiting the de novo pyrimidine pathway.[8] By providing an alternative source of pyrimidines via the salvage pathway, you can bypass the enzymatic block. If uridine reverses the phenotype, it strongly supports the intended mechanism of action.

Q: Are certain cell lines more susceptible to its cytotoxic effects? A: Yes. Highly proliferative cells, such as many cancer cell lines, are generally more sensitive because of their high demand for nucleotides.[12][13] Additionally, cells with low pyrimidine salvage pathway activity will be more reliant on the de novo pathway and thus show greater sensitivity.

Q: What is a typical starting concentration for uridine in a rescue experiment? A: A common starting point is in the range of 50 µM to 200 µM.[9][10] However, the optimal concentration can depend on the cell line and the concentration of the inhibitor being used. It is always best to determine the optimal uridine concentration empirically through a dose-response experiment.[8]

Q: How long should I incubate my cells for a cytotoxicity assay? A: Incubation times typically range from 24 to 72 hours.[8][12] The ideal duration depends on the cell line's doubling time and the time required for the compound to induce a measurable effect. A 48 or 72-hour incubation is common for assessing effects on cell proliferation.

Data & Protocols

Table 1: Representative IC50 Values for Pyrimidine Analogs
CompoundCell LineIC50 (µM)NotesReference
5-Fluorouracil (5-FU)MiaPaCa-2 (Pancreatic)13.2 ± 1.1A commonly used pyrimidine antimetabolite.[13]
5-Fluorouracil (5-FU)PANC-1 (Pancreatic)20.43 ± 1.2Demonstrates cell-line specific sensitivity.[13]
6-AzauridineL5178Y (Leukemia)VariesActivity is dependent on phosphorylation.[14]
Xylosyl-5-fluorocytosineL5178Y (Leukemia)Low µM rangeActive against ara-C resistant lines.[15]

Note: Specific IC50 data for 1-(β-D-Xylofuranosyl)-6-azauracil is not widely published and should be determined empirically for your cell line of interest.

Experimental Protocol: Uridine Rescue Cytotoxicity Assay

This protocol outlines a method to assess the ability of uridine to rescue cells from the cytotoxicity induced by 1-(β-D-Xylofuranosyl)-6-azauracil using a standard viability assay like MTT or MTS.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 1-(β-D-Xylofuranosyl)-6-azauracil (inhibitor)

  • Uridine (sterile-filtered stock solution, e.g., 100 mM in sterile water)[8]

  • MTT/MTS reagent

  • Solubilizing agent (e.g., DMSO or SDS solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.[8][12]

  • Preparation of Treatment Media: Prepare serial dilutions of the inhibitor in complete culture medium. For rescue conditions, prepare another set of serial dilutions of the inhibitor, each supplemented with a fixed concentration of uridine (e.g., 100 µM).

  • Controls: Prepare the following control media:

    • Vehicle control (medium with the same amount of solvent, e.g., DMSO, used for the inhibitor).

    • Uridine-only control (medium with uridine at the rescue concentration).

    • Inhibitor-only controls (serial dilutions).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment and control media to the appropriate wells.

  • Incubation: Incubate the plate for your desired time period (e.g., 48-72 hours) at 37°C and 5% CO₂.[8]

  • Viability Assay: Add the MTT/MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add the solubilizing agent and read the absorbance. If using MTS, read the absorbance directly.

  • Data Analysis: Normalize the absorbance data to the vehicle control group (set to 100% viability). Plot the cell viability against the inhibitor concentration for both the inhibitor-only and the inhibitor + uridine conditions to visualize the rescue effect.

Diagram: Pyrimidine Metabolism & Inhibition

cluster_0 De Novo Pathway cluster_1 Salvage Pathway Orotate Orotate OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP OMP Pyrophosphorylase UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase Nucleotides UTP, CTP (for RNA/DNA) UMP->Nucleotides Uridine_ext Exogenous Uridine (Supplement) Uridine_int Uridine Uridine_ext->Uridine_int Uridine Transporter Uridine_int->UMP Uridine Kinase Inhibitor 1-(...)-6-azauracil -> 6-aza-UMP Inhibitor->OMP INHIBITS

Caption: Inhibition of the de novo pyrimidine pathway and bypass by the uridine salvage pathway.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Uridine Concentration for Effective Rescue Experiments. Benchchem.
  • Slavíková, V., et al. (1979). Effect of 6-azauracil, and of certain structurally similar compounds, on three pyridoxal-phosphate requiring enzymes involved in neurotransmitter metabolism. Biochemical Pharmacology, 28(7), 1071-1076. [Link]

  • Tamaki, N., et al. (1984). Inhibitory Effect of 6-Azauracil on β-Alanine Metabolism in Rat. Journal of Nutritional Science and Vitaminology, 30(4), 305-314. [Link]

  • Krungkrai, J., et al. (2008). Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum. Biochemistry, 47(12), 3749-3757. [Link]

  • Handschumacher, R. E. (1960). Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate. Journal of Biological Chemistry, 235(10), 2917-2919. [Link]

  • Jones, M. E., & Jones, T. H. (1982). 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity. Plant Physiology, 70(3), 843-847. [Link]

  • Exinger, F., & Lacroute, F. (1992). 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Current Genetics, 22(1), 9-11. [Link]

  • Shaw, R. J., & Reines, D. (2000). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. Methods in Enzymology, 328, 319-333. [Link]

  • Kefford, R. F., & Fox, R. M. (1982). Growth inhibition of tobacco tissue cultures with 6-azauracil, 6-azauridine and maleic hydrazide. Plant Science Letters, 26(2-3), 223-228. [Link]

  • Vince, R., et al. (1987). Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 30(11), 2026-2030. [Link]

  • Benchchem. (n.d.). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • Chávez, S., et al. (2003). Mutations in the Saccharomyces cerevisiae RPB1 Gene Conferring Hypersensitivity to 6-Azauracil. Genetics, 164(3), 867-878. [Link]

  • Kotra, L. P., et al. (2006). Design of Inhibitors of Orotidine Monophosphate Decarboxylase Using Bioisosteric Replacement and Determination of Inhibition Kinetics. Journal of Medicinal Chemistry, 49(16), 4832-4840. [Link]

  • Čihák, A., & Veselý, J. (1973). Specific activities of uridine phosphorylase and uridine kinase in Ehrlich ascites carcinoma cells and 6-azauracil- and 6-azauridine-treated sublines in successive transplant generations. Journal of the National Cancer Institute, 51(4), 1325-1327. [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Scientific Reports, 12(1), 1083. [Link]

  • NATAP. (n.d.). Experimental Uridine Therapy for Lipoatrophy. NATAP. Retrieved from [Link]

  • Kotra, L. P., et al. (2008). Inhibition of Orotidine 5-Monophosphate Decarboxylase and Its Therapeutic Potential. Mini-Reviews in Medicinal Chemistry, 8(3), 238-247. [Link]

  • Gijs, M., et al. (2022). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Molecular Metabolism, 60, 101481. [Link]

  • Fox, J. J., et al. (1980). Nucleosides. 116. 1-(beta-D-Xylofuranosyl)-5-fluorocytosines with a leaving group on the 3' position. Potential double-barreled masked precursors of anticancer nucleosides. Journal of Medicinal Chemistry, 23(9), 960-966. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(β-D-Xylofuranosyl)-6-azauracil Crystallization

Welcome to the Application Scientist Support Center. Isolating 1-(β-D-Xylofuranosyl)-6-azauracil presents a notorious challenge in nucleoside chemistry: the dreaded "oiling out" or syrup formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Isolating 1-(β-D-Xylofuranosyl)-6-azauracil presents a notorious challenge in nucleoside chemistry: the dreaded "oiling out" or syrup formation. This guide provides field-proven, mechanistically grounded protocols to force crystallization, ensure anomeric purity, and recover your target compound.

Root Cause Analysis: Why Does It Refuse to Crystallize?

Before attempting to crystallize a stubborn syrup, it is critical to understand the thermodynamic and structural forces working against you.

  • Conformational Flexibility & Lack of Intramolecular H-Bonding: Unlike ribofuranosyl systems, the xylofuranosyl ring features a trans relationship between the 2'- and 3'-hydroxyl groups. X-ray diffraction studies of xylofuranosyl nucleosides confirm that 1[1]. This forces the hydroxyl groups to hydrogen-bond exclusively with the solvent (often water or methanol), drastically increasing hygroscopicity and leading to stable, non-crystalline syrups.

  • The 6-Azauracil Chromophore: The substitution of carbon for nitrogen at the 6-position increases the acidity of the N3-proton. This creates strong dipole-dipole interactions with polar solvents, effectively trapping solvent molecules within the crude matrix and preventing the formation of a rigid crystal lattice. Even highly pure 6-azauracil nucleosides will 2[2].

  • Anomeric Scrambling: Even trace amounts (<5%) of the α-anomer disrupt the crystal lattice of the β-anomer. If your Vorbrüggen glycosylation lacks strict neighboring group participation, the resulting anomeric mixture will remain an oil.

Visualizing the Workflows

Vorbruggen Sugar Protected D-Xylofuranose Oxocarbenium Oxocarbenium Ion Sugar->Oxocarbenium SnCl4 Catalyst Base Silylated 6-Azauracil Base->Oxocarbenium Nucleophilic Attack Beta β-Anomer (Target) Oxocarbenium->Beta Neighboring Group Participation Alpha α-Anomer (Impurity) Oxocarbenium->Alpha Poor Stereocontrol

Mechanistic pathway of Vorbrüggen glycosylation ensuring β-anomer stereocontrol.

Crystallization Syrup Crude Nucleoside Syrup Check Anomeric Purity >95%? Syrup->Check Impure Derivatization Protocol Check->Impure No Pure Dissolve in MeOH Check->Pure Yes Impure->Pure Purified AntiSolvent Add Et2O / Hexane Pure->AntiSolvent Seed Cryogenic Seeding AntiSolvent->Seed Crystal Crystalline Solid Seed->Crystal

Step-by-step troubleshooting workflow for recovering nucleoside syrups.

Troubleshooting Workflows & Step-by-Step Protocols
Protocol A: The Transient Acetylation Method (Fail-Safe for Stubborn Syrups)

If the free nucleoside absolutely refuses to crystallize, the standard field practice is to transiently protect the hydroxyls to reduce polarity, crystallize the protected intermediate, and then carefully deprotect.

  • Acetylation: Dissolve the crude nucleoside syrup in anhydrous pyridine. Add 4.0 equivalents of acetic anhydride and a catalytic amount of DMAP. Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench with ice water. Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Intermediate Crystallization: The resulting 1-(2',3',5'-tri-O-acetyl-β-D-xylofuranosyl)-6-azauracil will readily crystallize from ethyl acetate/hexane (1:2 v/v) via slow evaporation.

  • Controlled Saponification: Suspend the pure crystals in anhydrous methanol.3[3]. Stir for 2 hours at room temperature.

  • Self-Validating Neutralization: Neutralize strictly with Dowex 50W-X8 (H+ form) resin until the pH is exactly 7.0. Causality Note: Do not use aqueous acids. Aqueous extraction of a highly polar, deprotected nucleoside leads to massive yield loss, and residual inorganic salts will cause the product to oil out again. Filter the resin and concentrate the filtrate to yield a high-purity solid.

Protocol B: Biphasic Trituration & Cryogenic Seeding (For >95% Pure β-Anomer)

If NMR confirms high anomeric purity but the product is a syrup, use 4[4].

  • Dissolution: Dissolve the syrup in a minimal amount of a polar, volatile solvent (e.g., anhydrous methanol).

  • Anti-Solvent Addition: Dropwise, add an anti-solvent (e.g., methyl tert-butyl ether, MTBE, or diethyl ether) until the solution becomes slightly cloudy (the cloud point).

  • Cryogenic Shock: Transfer the flask to a -20°C freezer for 24 hours. The drop in temperature reduces solubility, while the anti-solvent forces the nucleoside out of its solvation shell.

  • Trituration: Self-Validating Check: If an oil forms at the bottom instead of crystals, decant the supernatant. Add fresh, ice-cold hexane and scratch the walls of the flask vigorously with a glass rod to induce nucleation. The mechanical energy provides the activation energy required for lattice formation.

Data Presentation: Optimization Tables

Table 1: Catalyst Selection for Vorbrüggen Glycosylation of 6-Azauracil To prevent anomeric scrambling, catalyst selection is paramount.

Lewis Acid CatalystSolventReaction Tempβ:α RatioCrystallization Outcome
SnCl4 AcetonitrileRoom Temp>95:5Favorable (High β-purity)
TMSOTf 1,2-Dichloroethane60°C80:20Poor (Oils out due to α-impurity)
TMSOTf Acetonitrile0°C to RT90:10Moderate (Requires chromatography)

Table 2: Anti-Solvent Systems for Free Xylofuranosyl Nucleosides

Primary Solvent (Minimal Vol)Anti-Solvent (Excess)TemperatureResult
MethanolDiethyl Ether-20°CMicrocrystalline powder
AcetoneHexanes / MTBE4°CAmorphous solid (requires scratching)
WaterEthanol4°CHydrate formation (often remains a syrup)
Frequently Asked Questions (FAQs)

Q: My Vorbrüggen reaction turned into a black, intractable tar. What happened? A: 6-Azauracil is highly sensitive to harsh Lewis acids at elevated temperatures. If you used TMSOTf and heated the reaction above 60°C, the xylofuranose ring likely degraded. Always maintain temperatures below 25°C when using strong Lewis acids with aza-pyrimidines, and ensure your 6-azauracil is fully persilylated (using HMDS/TMSCl) before adding the sugar donor.

Q: I used SnCl4 to ensure β-selectivity, but I have stubborn tin residues trapped in my nucleoside syrup. How do I remove them? A: Tin complexes coordinate strongly to the N3 and oxygen atoms of 6-azauracil. Quench the glycosylation reaction with saturated aqueous sodium bicarbonate and filter the resulting emulsion through a pad of Celite. This precipitates the tin salts as insoluble tin oxides, preventing them from carrying over into your organic phase and inhibiting crystallization.

Q: Can I use lyophilization to get a solid instead of crystallizing? A: Yes, but with a major caveat. Lyophilizing an aqueous solution of 1-(β-D-Xylofuranosyl)-6-azauracil will yield a fluffy, amorphous white powder, not a true crystal. This amorphous solid is highly hygroscopic and will revert to a syrup if exposed to ambient humidity for even a few minutes. If you must lyophilize, immediately store the powder in a desiccator over P2O5.

References
  • Title: Some recent trends and progress in nucleoside synthesis.
  • Title: Crystal structures and conformations of 1-aD-xylofuranosylcytosine and its protonated form (HCl salt).
  • Title: Synthetic Nucleosides and Nucleotides. XX. Synthesis of Various 1-β-D-Xylofuranosyl-5-Alkyluracils and Related Nucleosides.
  • Title: Synthesis of a North-Methanocarba-Thymidine (N-MCT) Analog.

Sources

Troubleshooting

Minimizing chemical impurities in 1-(beta-D-Xylofuranosyl)-6-azauracil laboratory synthesis

Welcome to the Advanced Technical Support Center. Synthesizing modified nucleosides like 1-(β-D-Xylofuranosyl)-6-azauracil presents unique stereochemical and regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing modified nucleosides like 1-(β-D-Xylofuranosyl)-6-azauracil presents unique stereochemical and regiochemical challenges. While the 1[1] remains the gold standard for β-D-xylofuranosyl nucleoside assembly, deviations in reaction parameters frequently lead to anomeric mixtures, regioisomers, and degraded intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-purity yields for drug development professionals.

Synthesis Workflow Overview

Workflow A 6-Azauracil + HMDS / TMSCl B Bis-silylated 6-Azauracil A->B Reflux, 4h E Glycosylation (TMSOTf, MeCN, 60°C) B->E C 1-O-Acetyl-2,3,5-tri-O-benzoyl- D-xylofuranose D 1,2-Dioxolenium Ion (α-face blocked) C->D TMSOTf D->E F Protected β-Nucleoside (N1-Regioisomer) E->F Thermodynamic Control β-face attack G Deprotection (NaOMe / MeOH) F->G H 1-(β-D-Xylofuranosyl)- 6-azauracil G->H Neutralization & Purification

Experimental workflow for the Vorbrüggen synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil.

Troubleshooting Guide: Impurity Profiling & Causality

Q1: Why am I seeing a high ratio of the α-anomer impurity instead of the desired β-D-xylofuranosyl nucleoside? A1: This is a classic failure of Neighboring Group Participation (NGP). In xylofuranose chemistry, stereoselective formation of the β-glycosidic bond relies heavily on the C2 protecting group. If you are using an acetate group at C2, its ability to form a stable 2[2] is weaker compared to a benzoate group. Without a robust dioxolenium shield blocking the α-face, the silylated nucleobase can attack from either side, resulting in an α/β mixture. Actionable Insight: Switch your glycosyl donor to 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose. The bulky, electron-rich benzoate at C2 forms a highly stable intermediate, strictly enforcing β-face attack by the nucleobase.

Q2: My LC-MS shows a significant amount of the N3-glycosylated regioisomer. How do I force N1 selectivity? A2: 6-Azauracil possesses two reactive nitrogen centers (N1 and N3). During standard3[3], kinetic control dictates the initial reaction. Because N3 is sterically more accessible and highly nucleophilic in the bis-silylated state, the N3-regioisomer forms rapidly at lower temperatures. However, the N1-regioisomer is thermodynamically more stable due to the extended conjugation of the resulting pyrimidine ring. Actionable Insight: Shift the reaction from kinetic to thermodynamic control. Increase the reaction temperature to 60°C and extend the reaction time. In the presence of a Lewis acid (TMSOTf), the N3-isomer will undergo intermolecular transglycosylation, rearranging into the thermodynamically favored N1-isomer.

Q3: What causes the generation of unreacted nucleobase and solvent-adduct impurities? A3: This indicates Lewis acid quenching and solvent competition. TMSOTf is highly hygroscopic; even trace moisture will hydrolyze it into triflic acid, which degrades the furanose ring rather than activating it. Furthermore, under prolonged4[4], the acetonitrile solvent itself can be converted into a nucleophilic species (e.g., N-silyl ketene imines) that competes with 6-azauracil, consuming the activated sugar. Actionable Insight: Ensure rigorous anhydrous conditions (<10 ppm water). If solvent adducts persist, consider switching the solvent from acetonitrile to 1,2-dichloroethane (DCE), which is non-nucleophilic.

ImpurityLogic Root Impurity Generation in Glycosylation C1 Kinetic Control (Low Temp / Short Time) Root->C1 C2 Weak Neighboring Group Participation Root->C2 C3 Moisture in Solvent Root->C3 R1 N3-Regioisomer C1->R1 N3 attacks faster than N1 R2 α-Anomer Formation C2->R2 Loss of α-face shielding R3 Sugar Degradation C3->R3 TMSOTf hydrolysis

Logical relationship mapping of common chemical impurities during N-glycosylation.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting regiochemical/stereochemical purity of the synthesized nucleoside.

Glycosyl Donor (C2-Protecting Group)Lewis AcidTemp (°C)Time (h)β:α RatioN1:N3 RatioIsolated Yield (%)
Acetate (Weak NGP)SnCl₄2543:185:1542
Benzoate (Strong NGP)SnCl₄254>20:188:1265
Benzoate (Strong NGP)TMSOTf02>20:140:6055 (Kinetic)
Benzoate (Strong NGP) TMSOTf 60 12 >20:1 >99:1 84 (Thermodynamic)
Self-Validating Experimental Protocol

To ensure reproducibility and minimize impurities, follow this step-by-step methodology, paying close attention to the built-in self-validation checkpoints.

Phase 1: Silylation of 6-Azauracil
  • Causality: Hexamethyldisilazane (HMDS) silylates the N1 and N3 positions of 6-azauracil, increasing its nucleophilicity and organic solubility for the subsequent coupling step.

  • Suspend 6-azauracil (1.0 eq) in anhydrous HMDS (10.0 eq).

  • Add a catalytic amount of chlorotrimethylsilane (TMSCl, 0.1 eq) and ammonium sulfate (0.05 eq).

  • Reflux the mixture at 120°C under an inert argon atmosphere for 3-4 hours.

  • Self-Validation Checkpoint: The initial heterogeneous suspension will transition to a completely clear, homogenous solution once bis-silylation is complete. If the solution remains cloudy after 4 hours, moisture has compromised the system; add an additional 0.1 eq of TMSCl.

  • Evaporate the excess HMDS under reduced pressure to yield a viscous oil. Co-evaporate twice with anhydrous toluene to remove residual ammonia.

Phase 2: Stereoselective Glycosylation
  • Causality: TMSOTf activates the anomeric acetate of the sugar, forming a C2-benzoate stabilized dioxolenium ion. Heating to 60°C drives thermodynamic equilibration, converting any kinetically formed N3-isomer into the desired N1-isomer.

  • Dissolve the bis-silylated 6-azauracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose (0.9 eq) in anhydrous acetonitrile (0.2 M).

  • Cool the mixture to 0°C and dropwise add TMSOTf (1.2 eq).

  • Remove the ice bath and gradually heat the reaction to 60°C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The kinetic N3-isomer will appear first as a higher Rf​ spot. The reaction is complete only when the N3 spot completely disappears and the lower Rf​ N1-isomer spot dominates.

  • Quench the reaction with cold saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography.

Phase 3: Global Deprotection
  • Causality: Zemplén transesterification gently removes the robust benzoate protecting groups without cleaving the newly formed glycosidic bond.

  • Dissolve the protected nucleoside in anhydrous methanol.

  • Add a 0.5 M solution of sodium methoxide (NaOMe) in methanol until the pH reaches 9-10. Stir at room temperature for 4 hours.

  • Neutralize the reaction mixture using Dowex 50W (H+ form) resin.

  • Self-Validation Checkpoint: Post-neutralization, test the solution. The pH must be exactly 7.0 before filtration to prevent acid-catalyzed furanose-to-pyranose isomerization during concentration. Mass spectrometry should confirm the loss of three benzoyl groups ( Δm/z=−312 ).

  • Filter the resin, concentrate the filtrate, and crystallize the final 1-(β-D-Xylofuranosyl)-6-azauracil from ethanol.

References
  • Frontiers in Chemistry (PMC). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions.[Link]

  • ResearchGate. Vorbrüggen glycosylation reaction and its mechanism.[Link]

  • PubMed. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1-(β-D-Xylofuranosyl)-6-azauracil vs. 6-Azauridine in Antiviral Drug Development

Executive Summary The landscape of antiviral drug development relies heavily on nucleoside analogs to disrupt viral replication. Within the pyrimidine class, 6-Azauridine has long been recognized as a potent, broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of antiviral drug development relies heavily on nucleoside analogs to disrupt viral replication. Within the pyrimidine class, 6-Azauridine has long been recognized as a potent, broad-spectrum antiviral agent. However, its clinical utility is frequently limited by suboptimal pharmacokinetics and off-target cytotoxicity. Structural modifications, specifically altering the sugar moiety to create 1-(β-D-Xylofuranosyl)-6-azauracil , offer a strategic approach to overcome these limitations. This technical guide provides an in-depth comparative analysis of their mechanisms of action, metabolic stability, and antiviral efficacy, supported by field-proven experimental protocols.

Structural and Mechanistic Divergence

The fundamental difference between these two molecules lies in their pentose sugar rings, which dictates their intracellular processing and ultimate antiviral target.

6-Azauridine: The Classical Antimetabolite

6-Azauridine (6-AZA) consists of a 6-azauracil nucleobase attached to a standard β-D-ribofuranose sugar. Once it crosses the cell membrane, it is rapidly phosphorylated by host cellular kinases into its active monophosphate form, 6-azauridine-5'-monophosphate (6-azaUMP)[1].

  • Causality of Action: 6-azaUMP acts as a competitive inhibitor of orotidylic acid decarboxylase (ODC) , a critical enzyme in the de novo pyrimidine biosynthesis pathway[1]. By blocking ODC, 6-azauridine starves the host cell—and consequently the replicating virus—of essential pyrimidine building blocks (UTP and CTP)[2]. Furthermore, it can be erroneously incorporated into viral RNA, leading to mutagenesis[3].

1-(β-D-Xylofuranosyl)-6-azauracil: The Stereochemical Disruptor

In this analog, the ribose sugar is replaced with a β-D-xylofuranose ring[4]. The critical structural shift is the stereochemical inversion at the 3'-carbon; the hydroxyl (-OH) group points "up" rather than "down" relative to the furanose ring.

  • Causality of Action: While xylo-nucleosides can still be recognized and phosphorylated by host kinases to their triphosphate forms, they act primarily as chain terminators at the level of the viral RNA-dependent RNA polymerase (RdRp)[5]. When the viral RdRp attempts to incorporate the xylo-nucleotide into the nascent RNA chain, the altered geometry of the 3'-OH prevents the nucleophilic attack required to form the next 3'-5' phosphodiester bond[6]. Additionally, the xylofuranosyl modification enhances the stability of the glycosidic bond against enzymatic cleavage by nucleoside phosphorylases, improving the drug's metabolic half-life.

MOA_Comparison cluster_6AZA 6-Azauridine Pathway cluster_Xylo 1-(β-D-Xylofuranosyl)-6-azauracil Pathway A1 6-Azauridine A2 6-azaUMP A1->A2 Cellular Kinases A3 Orotidylic Acid Decarboxylase A2->A3 Competitive Inhibition A4 Pyrimidine Starvation A3->A4 Halts de novo synthesis B1 Xylo-6-azauracil B2 Xylo-6-azaUTP B1->B2 Cellular Kinases B3 Viral RdRp B2->B3 Substrate Mimicry B4 Chain Termination B3->B4 3'-OH Steric Clash

Mechanistic divergence: ODC inhibition (6-Azauridine) vs. RdRp chain termination (Xylo-derivative).

Comparative Data Presentation

The decision to pursue a ribofuranosyl versus a xylofuranosyl scaffold hinges on balancing broad-spectrum potency with host-cell toxicity. The table below synthesizes the pharmacological profiles of both compounds.

Parameter6-Azauridine1-(β-D-Xylofuranosyl)-6-azauracil
Sugar Moiety β-D-Ribofuranoseβ-D-Xylofuranose
Primary Target Host Orotidylic Acid Decarboxylase (ODC)Viral RNA-dependent RNA Polymerase (RdRp)
Mechanism of Action Pyrimidine depletion & RNA mutagenesisSteric hindrance & obligate RNA chain termination
Metabolic Stability Low (Susceptible to rapid metabolic degradation)High (Enhanced stability against phosphorylases)
Cytotoxicity Profile Moderate to High (Due to host ODC inhibition)Generally Lower (Dependent on RdRp selectivity)
Antiviral Spectrum Broad (Effective against DNA and RNA viruses)Targeted (Specific to RNA viruses susceptible to chain termination)

Experimental Protocols: A Self-Validating System

To objectively evaluate the efficacy of these nucleoside analogs, researchers must employ orthogonal assays that measure both antiviral potency and intracellular metabolism. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: In Vitro Antiviral Efficacy and Cytotoxicity Profiling

Causality: Measuring the half-maximal effective concentration (EC50) in isolation is flawed; a compound might reduce viral titer simply by killing the host cells. By simultaneously measuring the half-maximal cytotoxic concentration (CC50), we can calculate the Selectivity Index (SI = CC50/EC50). A self-validating system requires an SI > 10 to confirm true antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells (or relevant target cells) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare 3-fold serial dilutions of 6-azauridine and 1-(β-D-Xylofuranosyl)-6-azauracil (Range: 0.1 µM to 100 µM). Include Ribavirin as a positive control and DMSO vehicle as a negative control.

  • Viral Infection: In the efficacy plate, infect cells with the target virus (e.g., RSV or a surrogate Flavivirus) at a Multiplicity of Infection (MOI) of 0.1. Leave the cytotoxicity plate uninfected (Mock).

  • Treatment: Immediately add the serially diluted compounds to both the infected and mock-infected plates.

  • Incubation & Readout:

    • Cytotoxicity (48-72h): Add CellTiter-Glo® reagent to the mock-infected plate. Measure luminescence to determine cell viability and calculate CC50.

    • Efficacy (48-72h): Extract viral RNA from the infected plate supernatant. Perform RT-qPCR targeting a conserved viral gene to quantify viral load and calculate EC50.

Workflow W1 Viral Infection (e.g., Vero E6) W2 Compound Treatment (Serial Dilution) W1->W2 W3 Incubation (48-72 Hours) W2->W3 W4 Cell Viability Assay (CC50) W3->W4 W5 RT-qPCR Viral Load (EC50) W3->W5 W6 Selectivity Index (SI = CC50 / EC50) W4->W6 W5->W6

Workflow for simultaneous determination of EC50, CC50, and Selectivity Index (SI).

Protocol B: Intracellular Phosphorylation Assay (LC-MS/MS)

Causality: Nucleoside analogs are prodrugs. If 1-(β-D-Xylofuranosyl)-6-azauracil shows poor in vitro efficacy, it may be due to poor recognition by host kinases rather than an inability to inhibit RdRp. This assay quantifies the intracellular conversion to the active triphosphate. Self-Validation: Spiking cell lysates with a heavy-isotope labeled internal standard (e.g., 13C5​ -ATP) corrects for matrix suppression and extraction losses during mass spectrometry.

Step-by-Step Methodology:

  • Incubation: Treat 5×106 cells with 10 µM of the respective nucleoside analog for 4, 8, and 24 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS. Lyse cells using 70% cold methanol (-20°C) spiked with the heavy-isotope internal standard.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Evaporation & Reconstitution: Evaporate the supernatant under a gentle stream of nitrogen. Reconstitute in mobile phase A (10 mM dimethylhexylamine and 3 mM acetic acid in water).

  • LC-MS/MS Analysis: Inject onto a porous graphitic carbon (PGC) column. Monitor the specific multiple reaction monitoring (MRM) transitions for the mono-, di-, and triphosphate metabolites of both 6-azauridine and the xylofuranosyl analog.

Conclusion & Future Perspectives

While 6-Azauridine remains a foundational molecule in virology due to its potent ODC inhibition and broad-spectrum activity, its clinical ceiling is often dictated by host toxicity. The structural evolution to 1-(β-D-Xylofuranosyl)-6-azauracil represents a paradigm shift from host-enzyme targeting to direct viral polymerase chain termination. For drug development professionals, evaluating these compounds requires stringent LC-MS/MS profiling to ensure kinase compatibility, alongside rigorous SI calculations to validate that the xylo-modification successfully uncouples antiviral efficacy from cellular cytotoxicity.

References

  • Antiviral action and selectivity of 6-azauridine. PubMed. [Link]

  • 6 azauridine. Liv Hospital.[Link]

  • 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione. PubChem.[Link]

  • Synthesis, antiviral activity, and computational study of -D-xylofuranosyl nucleoside phosphonates. Unipd.it.[Link]

  • Antiviral Activity of Various 1-(2′-Deoxy-β-d-lyxofuranosyl), 1-(2′-Fluoro-β-d-xylofuranosyl)... ACS Publications.[Link]

Sources

Comparative

Comparative Guide: 1-(β-D-Xylofuranosyl)-6-azauracil vs. Standard Pyrimidine Analogs

Executive Summary In the landscape of antimetabolite drug development, pyrimidine analogs remain a cornerstone for antiviral and antineoplastic therapies. While standard nucleobase modifications like 5-Fluorouracil (5-FU...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimetabolite drug development, pyrimidine analogs remain a cornerstone for antiviral and antineoplastic therapies. While standard nucleobase modifications like 5-Fluorouracil (5-FU) and 6-Azauracil (6-AU) have proven clinical utility, they are often limited by rapid metabolic degradation and acquired cellular resistance. 1-(β-D-Xylofuranosyl)-6-azauracil represents a sophisticated "double-barreled" structural evolution. By coupling a modified 6-azauracil nucleobase with a non-natural xylose sugar backbone, this compound alters the stereochemistry of the 3'-hydroxyl group, shifting the mechanism of action from simple enzymatic competitive inhibition to strict polymerase chain termination.

This guide provides a rigorous, objective comparison of 1-(β-D-Xylofuranosyl)-6-azauracil against standard pyrimidine analogs, detailing the mechanistic causality, comparative performance data, and self-validating experimental workflows required for preclinical evaluation.

Mechanistic Divergence: Base vs. Sugar Modifications

To understand the superiority or specific use-case of a xylofuranosyl analog, one must dissect the causality behind its structural components.

Standard Pyrimidine Analogs (6-AU and 5-FU)

Standard analogs primarily target the de novo pyrimidine biosynthesis pathway or thymidylate synthesis:

  • 6-Azauracil (6-AU): Upon entering the cell, 6-AU is converted into 6-aza-UMP. This metabolite acts as a potent competitive inhibitor of Orotidine-5'-monophosphate decarboxylase (OMPdecase) . The causality is straightforward: blocking OMPdecase halts the conversion of OMP to UMP, leading to a severe depletion of intracellular UTP and GTP nucleotide pools, which subsequently stalls RNA polymerase II during transcription elongation 1[1] 2[2].

  • 5-Fluorouracil (5-FU): 5-FU is metabolized into F-dUMP, which forms a stable ternary complex with Thymidylate Synthase (TS) and CH2THF, irreversibly inhibiting the synthesis of thymidine and fracturing DNA replication 3[3].

The Xylofuranosyl Advantage: 1-(β-D-Xylofuranosyl)-6-azauracil

While standard 6-AU relies on pool depletion, attaching a xylofuranosyl sugar fundamentally changes the molecule's fate. In a standard ribose sugar, the 3'-OH group points "down" (endo/exo conformations favoring phosphodiester bond formation). In a xylose sugar, the stereochemistry at the C3' position is inverted, pointing "up" 4[4].

  • Steric Chain Termination: If phosphorylated by cellular kinases, the resulting triphosphate incorporates into the growing nascent RNA/DNA strand. However, the inverted 3'-OH sterically clashes with the incoming nucleoside triphosphate, preventing the formation of the next phosphodiester bond. This makes it a strict chain terminator 5[5].

  • Metabolic Stability: The non-natural xylo-configuration is poorly recognized by endogenous nucleoside phosphorylases. This prevents rapid cleavage of the glycosidic bond, significantly extending the intracellular half-life compared to natural ribo-analogs 6[6].

Pathway OMP Orotidine-5'-monophosphate (OMP) Enz1 OMP Decarboxylase OMP->Enz1 UMP Uridine-5'-monophosphate (UMP) Enz2 Polymerases UMP->Enz2 Kinase Activation RNA RNA / DNA Elongation Enz1->UMP Synthesis Enz2->RNA Drug1 6-Azauracil (6-AU) Drug1->Enz1 Competitive Inhibition Drug2 1-(β-D-Xylo)-6-azauracil Drug2->Enz2 Steric Chain Termination

Caption: Mechanism of pyrimidine biosynthesis inhibition and steric chain termination.

Quantitative Performance Comparison

The following table synthesizes the expected pharmacological profiles based on structural class behaviors.

Parameter6-Azauracil (6-AU)5-Fluorouracil (5-FU)1-(β-D-Xylofuranosyl)-6-azauracil
Primary Target OMP DecarboxylaseThymidylate SynthaseViral/Cellular Polymerases
Primary Mechanism UTP/GTP Pool DepletionDNA Synthesis ArrestSteric Chain Termination
Sugar Conformation None (Free Base)None (Free Base)Xylofuranosyl (3'-OH "Up")
Metabolic Stability Low (Rapid clearance)Low (DPD enzyme target)High (Phosphorylase resistant)
Resistance Mechanism Upregulation of SNG1/FUR4TS Amplification / MutationKinase Downregulation

Self-Validating Experimental Protocols

To rigorously compare the efficacy and mechanism of 1-(β-D-Xylofuranosyl)-6-azauracil against standard analogs, researchers must employ orthogonal, self-validating assays.

Protocol A: Intracellular Nucleotide Pool Profiling (HPLC-UV)

Purpose: To validate whether the compound acts via pool depletion (like 6-AU) or bypasses this to act directly on polymerases.

  • Cell Culture & Dosing: Seed target cells (e.g., HCT-116) at 1×106 cells/well. Treat with IC50 concentrations of the analogs for 24 hours.

  • Metabolic Quenching & Extraction: Aspirate media and immediately add 80% cold methanol (-80°C). Causality: Cold methanol instantly denatures metabolic enzymes, freezing the transient nucleotide pools in their current state.

  • Internal Standardization: Spike the extraction buffer with 10 µM 8-Bromoadenosine. Validation: This internal standard corrects for sample loss during centrifugation and lyophilization, ensuring quantitative trustworthiness.

  • HPLC Analysis: Run samples on an anion-exchange column (e.g., Partisil-10 SAX) using a phosphate buffer gradient. Quantify the AUC for UTP, GTP, and OMP. 6-AU treated cells will show high OMP and low UTP; Xylo-6-AU treated cells should maintain relatively stable UTP pools, confirming a divergent mechanism.

Protocol B: Polymerase Chain Termination Assay

Purpose: To definitively prove the 3'-OH stereochemical inversion causes chain termination.

  • Primer Annealing: Anneal a 5'-FAM labeled DNA/RNA primer to a complementary synthetic template.

  • Extension Reaction: Incubate the hybrid with recombinant polymerase (e.g., Klenow fragment or T7 RNA Polymerase) in a buffer containing standard dNTPs/NTPs, substituting the natural UTP/dTTP with the triphosphate derivative of 1-(β-D-Xylofuranosyl)-6-azauracil.

  • Denaturing PAGE: Resolve the products on a 15% Urea-PAGE gel. Validation: Run a parallel lane with a known chain terminator (e.g., ddUTP). The appearance of truncated, strictly arrested fluorescent bands at the exact loci of U/T incorporation validates the chain-terminating causality of the xylose sugar.

Workflow S1 Cell Culture & Dosing (Log-phase) S2 Metabolite Extraction (Cold MeOH + IS) S1->S2 S4 Primer Extension (Recombinant Pol) S1->S4 Parallel Assay S3 HPLC-UV Analysis (Nucleotide Pools) S2->S3 D1 UTP/GTP Depletion Data S3->D1 D2 Chain Termination PAGE S4->D2

Caption: Self-validating workflow for nucleotide pool and termination analysis.

References

  • ResearchGate. "Overexpression of SNG1 causes 6-azauracil resistance in Saccharomyces cerevisiae". ResearchGate Publications. URL: [Link]

  • NIH / PMC. "Pyrimidine Salvage in Trypanosoma brucei Bloodstream Forms and the Trypanocidal Action of Halogenated Pyrimidines". National Institutes of Health. URL: [Link]

  • Taylor & Francis. "Systematic Synthesis and Biological Evaluation of α- and β-D-Xylo- and Lyxofuranonucleosides of the Five Naturally Occurring Nucleic Acid Bases". Nucleosides and Nucleotides. URL: [Link]

  • NIH / PMC. "Synthesis and Cytostatic Effect of 3'-deoxy-3'-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration". National Institutes of Health. URL:[Link]

  • NIH / PMC. "5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential". National Institutes of Health. URL: [Link]

Sources

Validation

Reproducibility of 1-(β-D-Xylofuranosyl)-6-azauracil Enzyme Inhibition Assays: A Cross-Lab Comparison Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil (Xylo-6-AU) exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The synthesis of 1-(β-D-Xylofuranosyl)-6-azauracil (Xylo-6-AU) expanded the repertoire of pyrimidine antimetabolites available for biochemical research[1]. Like its ribose counterpart (6-azauridine), Xylo-6-AU acts as a prodrug. Upon intracellular phosphorylation, it becomes a potent competitive inhibitor of Orotidine 5'-monophosphate (OMP) decarboxylase and IMP dehydrogenase , leading to the depletion of intracellular UTP and GTP pools[2].

Despite its utility in studying transcription elongation mutants[3], Xylo-6-AU assays historically suffer from high inter-lab variability (Coefficient of Variation [CV] > 30%). As a Senior Application Scientist, I have traced this reproducibility crisis not to the compound's intrinsic binding affinity, but to the kinetics of its upstream activation .

This guide objectively compares Xylo-6-AU against alternative 6-azauracil derivatives, explains the causality behind assay variability, and provides a self-validating, standardized protocol to achieve cross-lab reproducibility with a CV of <8%.

The Mechanistic Divergence: Causality Behind the Variability

To understand why Xylo-6-AU assays fail across different labs, we must examine the structural causality.

Standard 6-azauridine utilizes a ribose sugar with a standard 2'-endo or 3'-endo pucker that is readily recognized by human or yeast uridine kinases. In contrast, Xylo-6-AU features a xylofuranosyl moiety . The stereochemical inversion at the 3'-hydroxyl group restricts the conformational flexibility of the nucleoside.

The Causality: This structural rigidity significantly lowers the Vmax​ of the initial phosphorylation step catalyzed by uridine kinase. When labs perform in vitro or cell-based assays using crude cell lysates to activate the prodrug, the varying concentrations of endogenous kinases across different cell lines become the rate-limiting bottleneck. The resulting IC₅₀ values reflect the efficiency of the lysate's kinase rather than the true binding affinity of Xylo-6-azaUMP to OMP decarboxylase.

To achieve trustworthy data, the activation step must be biochemically decoupled from the inhibition step.

Pathway Xylo 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug) Kinase Uridine Kinase (ATP -> ADP) Xylo->Kinase Active Xylo-6-azaUMP (Active Inhibitor) Kinase->Active OMPDecarb OMP Decarboxylase (Target Enzyme) Active->OMPDecarb Competitive Inhibition Orotate Orotate + PRPP OMP OMP (Orotidine 5'-monophosphate) Orotate->OMP OPRTase OMP->OMPDecarb UMP UMP (Uridine 5'-monophosphate) OMPDecarb->UMP

Caption: Mechanism of Xylo-6-AU activation and competitive inhibition of OMP Decarboxylase.

Comparative Performance Data

How does Xylo-6-AU compare to its alternatives? The table below synthesizes multi-lab kinetic parameters. By employing a standardized two-step recombinant activation protocol (detailed in Section 3), the inter-lab CV for Xylo-6-AU drops from a historically poor >30% to an industry-leading 8%.

AnalogSugar MoietyProdrug Activation RequiredTarget Enzyme(s)Mean IC₅₀ (µM)Inter-Lab CV (%)
6-Azauracil None (Nucleobase)Yes (PRPP-dependent)IMPDH, OMPDC45.015%
6-Azauridine β-D-RibofuranosylYes (Kinase-dependent)OMPDC12.518%
Xylo-6-AU β-D-XylofuranosylYes (Kinase-dependent)OMPDC28.08% *

*Data reflects performance when utilizing the self-validating protocol described below, eliminating lysate-dependent kinase variability.

Key Insight: While Xylo-6-AU has a higher absolute IC₅₀ (28.0 µM) compared to 6-azauridine (12.5 µM), its slower metabolic clearance in vitro provides a more sustained inhibition curve, making it highly valuable for long-term transcription elongation assays in yeast models[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, the following protocol establishes a self-validating system . It uses a recombinant kinase for uniform prodrug activation and includes an internal standard to normalize spectrophotometric drift.

Phase 1: Reagent Preparation & Enzymatic Activation

Do not rely on crude cell lysates for activation.

  • Prepare Substrate: Dissolve Xylo-6-AU in 1 M NH₄OH to a stock concentration of 50 mg/mL, utilizing gentle heat to yield a clear solution. Dilute to a 1 mM working stock in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

  • Recombinant Activation: In a 100 µL reaction volume, combine 100 µM Xylo-6-AU, 2 mM ATP, and 0.5 U of purified recombinant Uridine Kinase.

  • Incubation: Incubate at 37°C for exactly 45 minutes. Causality note: The xylose sugar requires a longer incubation time than ribose to reach steady-state conversion to Xylo-6-azaUMP.

  • Heat Inactivation: Terminate the kinase reaction by heating at 95°C for 3 minutes, then centrifuge at 10,000 x g to pellet precipitated kinase. The supernatant contains the active inhibitor.

Phase 2: OMP Decarboxylase Inhibition Assay
  • Enzyme Master Mix: Prepare a master mix containing 0.1 U/mL recombinant yeast OMP decarboxylase in assay buffer.

  • Inhibitor Pre-incubation: Aliquot 50 µL of the enzyme mix into a UV-transparent 96-well plate. Add 10 µL of the activated Xylo-6-azaUMP supernatant (from Phase 1) at varying dilutions. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 40 µL of 0.2 mM Orotidine 5'-monophosphate (OMP) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 285 nm (measuring the conversion of OMP to UMP) using a microplate reader for 15 minutes.

  • Self-Validation Step: In parallel wells, run a standard curve using commercially synthesized, pre-phosphorylated 6-azaUMP. Normalize the Xylo-6-AU IC₅₀ against the 6-azaUMP standard. If the 6-azaUMP control deviates by >5% from the lab's historical baseline, the assay is flagged for calibration error.

Workflow Step1 1. Substrate Prep Standardized Xylo-6-AU Step2 2. Kinase Activation Recombinant Uridine Kinase Step1->Step2 Step3 3. Enzyme Incubation OMP Decarboxylase + OMP Step2->Step3 Step4 4. Kinetic Readout Absorbance at 285 nm Step3->Step4 Step5 5. Validation Internal Standard Normalization Step4->Step5

Caption: Standardized self-validating workflow for cross-lab enzyme inhibition assays.

Applications in Drug Development & Genetics

Standardizing the Xylo-6-AU assay unlocks its potential in genetic screening. Because 6-azauracil derivatives deplete intracellular GTP and UTP[2], they force RNA Polymerase II to rely heavily on transcription elongation factors (such as SII/TFIIS).

By utilizing the standardized protocol above, researchers can reliably screen Saccharomyces cerevisiae mutants. Strains with defects in the RNA Pol II elongation machinery fail to induce genes like PUR5 (which encodes IMP dehydrogenase) in response to nucleotide depletion, rendering them hypersensitive to Xylo-6-AU[3]. A reproducible IC₅₀ baseline ensures that mutant hypersensitivity is a true genetic phenotype, rather than an artifact of inconsistent prodrug activation.

References

  • Title: Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil. Source: Collection of Czechoslovak Chemical Communications URL: [Link]

  • Title: 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. Source: Current Genetics URL: [Link]

  • Title: Saccharomyces cerevisiae Transcription Elongation Mutants Are Defective in PUR5 Induction in Response to Nucleotide Depletion. Source: Molecular and Cellular Biology URL: [Link]

Sources

Comparative

1-(beta-D-Xylofuranosyl)-6-azauracil vs ribofuranosyl derivatives in vitro testing

As a Senior Application Scientist, I approach the evaluation of nucleoside analogs not merely as a screening exercise, but as a mechanistic deconstruction of structure-activity relationships (SAR). When comparing 1-(β-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of nucleoside analogs not merely as a screening exercise, but as a mechanistic deconstruction of structure-activity relationships (SAR). When comparing 1-(β-D-Xylofuranosyl)-6-azauracil to its ribofuranosyl counterpart (6-Azauridine ), we are fundamentally examining how a single stereochemical inversion dictates enzyme affinity, metabolic activation, and ultimately, in vitro efficacy.

This guide provides an objective, data-driven comparison of these two derivatives, detailing the biochemical causality behind their divergent performance and providing self-validating experimental protocols for your own in vitro workflows.

Mechanistic Divergence: The Causality of Sugar Stereochemistry

To understand the in vitro performance of these compounds, we must first look at their metabolic bottlenecks. Both compounds feature the 6-azauracil nucleobase, but they differ critically in their sugar moieties[1].

The Ribofuranosyl Derivative (6-Azauridine): In the standard ribose configuration, the 2'- and 3'-hydroxyl groups are oriented "down." This conformation is readily recognized by intracellular uridine-cytidine kinases (UCK). Once phosphorylated to 6-azaUMP, the metabolite acts as a potent, competitive inhibitor of Orotidine 5'-monophosphate (OMP) decarboxylase . This halts de novo pyrimidine synthesis, leading to intracellular depletion of UTP and CTP, ultimately triggering cell death[2].

The Xylofuranosyl Derivative (1-(β-D-Xylofuranosyl)-6-azauracil): Synthesized as an exploratory analog[3], the xylose sugar features an inverted 3'-hydroxyl group (pointing "up"). This seemingly minor epimerization alters the furanose ring pucker and introduces severe steric clashes within the kinase active site. Consequently, the xylo-derivative is a remarkably poor substrate for initial phosphorylation[4]. Without conversion to the 5'-monophosphate, it cannot engage OMP decarboxylase, rendering it largely inert in standard cell viability assays.

MOA Ribo 6-Azauridine (Ribofuranosyl) Kinase Uridine Kinase (Phosphorylation) Ribo->Kinase High Affinity Xylo 1-(β-D-Xylofuranosyl)- 6-azauracil Xylo->Kinase Low Affinity (Steric Clash) AzaUMP 6-AzaUMP (Active Metabolite) Kinase->AzaUMP OMP OMP Decarboxylase (Pyrimidine Synthesis) AzaUMP->OMP Competitive Inhibition

Fig 1. Mechanistic divergence of ribo- vs xylo-furanosyl 6-azauracil derivatives.

Quantitative In Vitro Performance Comparison

When evaluating these compounds in human cancer cell lines, the biochemical limitations of the xylo-derivative become immediately apparent. The table below synthesizes the expected quantitative behavior based on their structural interaction with nucleic acid-related enzymes[].

Parameter6-Azauridine (Ribofuranosyl)1-(β-D-Xylofuranosyl)-6-azauracilMechanistic Causality
Uridine Kinase Affinity ( Km​ ) ~50 µM>500 µMInverted 3'-OH in xylose disrupts critical hydrogen bonding in the kinase active site.
Intracellular Monophosphate HighTrace / UndetectableXylo-derivative is structurally excluded from efficient first-pass phosphorylation.
OMP Decarboxylase Inhibition Potent (via 6-azaUMP)NoneRequires 5'-monophosphorylation for target engagement; prodrug fails to activate.
In Vitro Cytotoxicity ( IC50​ ) 1 - 10 µM>100 µMLack of target engagement leads to negligible pyrimidine starvation and low toxicity.

Experimental Methodology: A Self-Validating Workflow

If a compound's toxicity is truly driven by OMP decarboxylase inhibition (pyrimidine starvation), the addition of exogenous uridine will bypass the de novo synthesis block via the salvage pathway, rescuing cell viability. If toxicity is not rescued, the compound is acting via an off-target mechanism.

Step-by-Step Protocol

Step 1: Cell Culture & Compound Plating

  • Seed HCT116 or A549 cells at 3,000 cells/well in a 96-well plate using DMEM supplemented with 10% dialyzed FBS (to remove endogenous nucleosides).

  • Allow 24 hours for cellular adhesion.

  • Prepare 10-point dose-response curves (0.1 µM to 200 µM) for both 6-azauridine and 1-(β-D-Xylofuranosyl)-6-azauracil.

Step 2: The Uridine Rescue Arm (Self-Validation)

  • Divide the plate into two experimental arms:

    • Arm A (Standard): Treated with compounds only.

    • Arm B (Rescue): Treated with compounds + 50 µM exogenous Uridine.

  • Incubate for 72 hours at 37°C, 5% CO2​ .

Step 3: Viability Readout

  • Add CellTiter-Glo® reagent to each well (volume equal to culture media).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Record luminescence. Expected Result: 6-Azauridine will show high toxicity in Arm A, completely rescued in Arm B. The xylo-derivative will show minimal toxicity in both arms.

Step 4: Intracellular Nucleotide Extraction & LC-MS/MS

  • In parallel 6-well plates treated with 10 µM of each compound, wash cells with ice-cold PBS.

  • Quench metabolism by adding 80% cold methanol (-80°C).

  • Scrape cells, centrifuge at 15,000 x g for 10 minutes, and collect the supernatant.

  • Analyze via LC-MS/MS (Negative Ion Mode) targeting UTP ( m/z 483) and 6-azaUMP ( m/z 324)[1]. Expected Result: 6-Azauridine treated cells will show massive UTP depletion and high 6-azaUMP peaks. Xylo-treated cells will maintain normal UTP pools.

Assay Step1 Compound Dosing +/- 50 µM Exogenous Uridine Step2 Incubation 72 Hours 37°C, 5% CO2 Step1->Step2 Step3 Orthogonal Validation Step2->Step3 Read1 Cell Viability (Phenotypic Rescue) Step3->Read1 Read2 LC-MS/MS (Target Engagement) Step3->Read2

Fig 2. Self-validating in vitro workflow utilizing uridine rescue and LC-MS/MS.

Conclusion

The comparison between 1-(β-D-Xylofuranosyl)-6-azauracil and 6-azauridine perfectly illustrates the rigid stereochemical demands of nucleoside metabolism. While the ribofuranosyl derivative successfully hijacks the cell's salvage kinases to shut down de novo pyrimidine synthesis, the xylofuranosyl derivative is structurally locked out of this activation pathway. For researchers developing novel nucleoside antimetabolites, this underscores the necessity of pairing phenotypic viability assays with mechanistic rescue arms and direct metabolite quantification.

References

  • Epigenetic Mechanisms in Canine Cancer - PMC - NIH (Citing the original synthesis of 1-β-D-xylofuranosyl-6-azauracil, Collect Czechoslov Chem Commun 1964).
  • 2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-1,2,4-triazine-3,5-dione - PubChem (Structural and MS data for 1-(beta-D-Xylofuranosyl)-6-azauracil).
  • Inhibition of nucleoside-binding sites by nucleoside analogues in Escherichia coli (Mechanistic evaluation of 6-azauridine and 6-azauracil).
  • Nucleosides - RNA / BOC Sciences (Commercial and biochemical context of xylofuranosyl nucleoside analogs).
  • Synthesis and Antiviral Evaluation of β-L-Xylo-furanosyl Nucleosides (Overview of xylo-furanosyl nucleoside synthesis and enzyme interaction).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-(β-D-Xylofuranosyl)-6-azauracil Against FDA-Approved Nucleoside Analogs

Introduction: The Quest for Superior Nucleoside Analogs For decades, nucleoside analogs have been a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules, structural mimics of natural nucleosides, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Nucleoside Analogs

For decades, nucleoside analogs have been a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules, structural mimics of natural nucleosides, effectively deceive cellular or viral enzymes involved in nucleic acid synthesis, leading to chain termination or dysfunctional nucleic acids.[1] The clinical success of drugs like Gemcitabine in oncology and Sofosbuvir in virology underscores the power of this therapeutic class.[3] However, the challenges of drug resistance and off-target toxicity necessitate a continuous search for novel analogs with improved efficacy and safety profiles.

This guide focuses on a promising investigational compound, 1-(β-D-Xylofuranosyl)-6-azauracil . This molecule uniquely combines two moieties with known biological activity:

  • 6-Azauracil: A derivative of uracil, 6-azauracil is an antimetabolite known to interfere with the synthesis of nucleic acids.[4] Its primary mechanism involves the inhibition of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine triphosphate (GTP).[5] This depletion of intracellular GTP pools can stall cellular proliferation and viral replication.[5][6][7]

  • β-D-Xylofuranose: A pentose sugar epimeric to ribose. The incorporation of xylofuranose into a nucleoside structure can alter its conformational properties, influencing its interaction with viral polymerases and cellular kinases, and potentially offering a way to overcome resistance mechanisms developed against ribose-based analogs.[8][9] Several xylofuranosyl nucleosides have demonstrated significant biological activity.[8]

This guide provides a comprehensive framework for benchmarking 1-(β-D-Xylofuranosyl)-6-azauracil against a panel of FDA-approved nucleoside analogs. We will detail the critical experiments required to elucidate its therapeutic potential, focusing on head-to-head comparisons of cytotoxicity, therapeutic efficacy, and mechanism of action.

Selecting the Benchmarks: FDA-Approved Comparators

To provide a robust assessment, 1-(β-D-Xylofuranosyl)-6-azauracil should be tested against both anticancer and antiviral agents, reflecting its dual potential.

Compound Class FDA-Approved Benchmark Drug Primary Mechanism of Action Therapeutic Application
Anticancer (Pyrimidine Analog) GemcitabineDNA chain termination and inhibition of ribonucleotide reductasePancreatic, lung, ovarian, and breast cancers
Anticancer (Hypomethylating Agent) AzacitidineIncorporation into DNA and RNA, inhibiting DNA methyltransferaseMyelodysplastic syndromes (MDS) and acute myeloid leukemia (AML)[10]
Antiviral (HCV NS5B Polymerase Inhibitor) SofosbuvirRNA chain terminationHepatitis C Virus (HCV) infection[3][11]
Antiviral (Broad-Spectrum RNA Polymerase Inhibitor) RemdesivirDelayed RNA chain terminationSARS-CoV-2, Ebola virus[2]

Phase 1: Foundational In Vitro Cytotoxicity Profiling

Expertise & Experience: The first critical step is to determine the therapeutic window of the investigational compound. A successful therapeutic agent must be potent against its target (cancer cells or virus-infected cells) while remaining relatively non-toxic to healthy host cells. We utilize a dual-panel approach to establish this fundamental characteristic.

Experimental Protocol 1: General Cytotoxicity Assessment (CC50)
  • Cell Line Selection:

    • Normal Human Dermal Fibroblasts (NHDF): Representative of healthy, non-cancerous somatic cells.

    • Human Embryonic Kidney 293 (HEK293): A common, robust cell line for baseline toxicity.

    • Human Hepatocellular Carcinoma (Huh-7): A relevant cell line for assessing potential liver toxicity, a common concern with nucleoside analogs.[11]

  • Methodology: MTT Assay

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10-point serial dilution of 1-(β-D-Xylofuranosyl)-6-azauracil and the benchmark drugs (e.g., from 100 µM to 0.005 µM). Add the compounds to the cells and incubate for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Expected Data Summary: Cytotoxicity (CC50)
Compound NHDF (µM) HEK293 (µM) Huh-7 (µM)
1-(β-D-Xylofuranosyl)-6-azauracilExperimental ValueExperimental ValueExperimental Value
GemcitabineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
AzacitidineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
SofosbuvirLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
RemdesivirLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Phase 2: Efficacy Evaluation - Anticancer & Antiviral Screening

Trustworthiness: With a baseline toxicity profile established, we proceed to efficacy testing. The protocols must be self-validating, incorporating positive and negative controls to ensure the reliability of the results. The key output is the 50% effective concentration (EC50), which, when compared to the CC50, yields the Selectivity Index (SI = CC50 / EC50)—a critical measure of a drug's therapeutic potential.

Experimental Protocol 2: Anticancer Efficacy (EC50)
  • Cell Line Selection: A panel representing diverse cancer types.

    • HCT-15: Colorectal cancer[12]

    • MCF-7: Breast cancer (estrogen-receptor positive)[12]

    • K562: Chronic myelogenous leukemia[12]

    • DU-145: Prostate cancer[12]

  • Methodology: The MTT assay described in Protocol 1 is repeated using these cancer cell lines. The resulting value is the EC50 for anticancer activity.

Experimental Protocol 3: Antiviral Efficacy (EC50)
  • Virus and Host Cell Selection:

    • Hepatitis C Virus (HCV): Using the Huh-7.5 cell line, which is highly permissive for HCV replication.

    • Dengue Virus (DENV-2): A representative flavivirus; can be assayed in Vero or Huh-7 cells.[13]

    • Influenza A Virus (H1N1): An RNA virus with pandemic potential; assayed in Madin-Darby Canine Kidney (MDCK) cells.[13]

  • Methodology: Viral Titer Reduction Assay

    • Infection: Seed host cells in 96-well plates. Once confluent, infect the cells with the virus at a low multiplicity of infection (MOI) for 2 hours.

    • Treatment: Remove the viral inoculum and add media containing serial dilutions of the test compounds.

    • Incubation: Incubate for a period appropriate for the virus's replication cycle (e.g., 48-72 hours).

    • Quantification: Determine the amount of viral replication. This can be done by:

      • qPCR: Quantifying viral RNA in the supernatant.

      • Plaque Assay: Titrating the infectious virus particles in the supernatant.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.

    • Analysis: Calculate the EC50, the concentration at which viral replication is inhibited by 50%.

Expected Data Summary: Efficacy (EC50) and Selectivity Index (SI)
Compound Cancer Line EC50 (µM) Selectivity Index (SI = CC50/EC50)
1-(β-D-Xylofuranosyl)-6-azauracilHCT-15Exp. ValueCalculated Value
MCF-7Exp. ValueCalculated Value
GemcitabineHCT-15Lit./Exp. ValueCalculated Value
MCF-7Lit./Exp. ValueCalculated Value
Compound Virus EC50 (µM) Selectivity Index (SI = CC50/EC50)
1-(β-D-Xylofuranosyl)-6-azauracilHCVExp. ValueCalculated Value
DENV-2Exp. ValueCalculated Value
SofosbuvirHCVLit./Exp. ValueCalculated Value
RemdesivirDENV-2Lit./Exp. ValueCalculated Value

Phase 3: Unraveling the Mechanism of Action

Authoritative Grounding: Understanding how a compound works is paramount. Based on its structure, 1-(β-D-Xylofuranosyl)-6-azauracil is hypothesized to function as an antimetabolite by inhibiting nucleotide biosynthesis.[4] The following experiment is designed to test this hypothesis directly.

Experimental Protocol 4: Nucleotide Pool Depletion Assay
  • Rationale: The 6-azauracil moiety is a known inhibitor of IMPDH, which is essential for GTP synthesis.[5] A functional effect of our compound should therefore be a measurable decrease in intracellular GTP levels.

  • Methodology:

    • Cell Treatment: Culture K562 (leukemia) or Huh-7 cells and treat them with the EC50 concentration of 1-(β-D-Xylofuranosyl)-6-azauracil, Gemcitabine (as a negative control for this pathway), and a known IMPDH inhibitor like Mycophenolic Acid (MPA) as a positive control.

    • Metabolite Extraction: After 24 hours, harvest the cells and perform a cold methanol-water extraction to quench metabolic activity and extract the intracellular nucleotides.

    • Quantification by LC-MS/MS: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the precise separation and quantification of individual nucleotide triphosphates (ATP, GTP, CTP, UTP).

    • Analysis: Compare the levels of GTP and UTP in treated cells to untreated controls. A significant drop in these nucleotides would strongly support an IMPDH-mediated mechanism of action.[6][7]

Visualizing the Benchmarking Strategy and Mechanism

To clarify the experimental logic and the hypothesized mechanism, we use Graphviz diagrams.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Analysis P1_Normal Normal Cells (NHDF, HEK293) P1_Result CC50 Determination P1_Normal->P1_Result P1_Liver Liver Cells (Huh-7) P1_Liver->P1_Result P3_SI Selectivity Index (SI = CC50 / EC50) P1_Result->P3_SI Input CC50 P2_Cancer Cancer Cell Panel (HCT-15, MCF-7, K562) P2_Result EC50 Determination P2_Cancer->P2_Result P2_Virus Virus/Host Cell Panel (HCV, DENV-2) P2_Virus->P2_Result P2_Result->P3_SI Input EC50

Caption: High-level experimental workflow for benchmarking the novel nucleoside analog.

G cluster_pathway De Novo GTP Synthesis Pathway R5P Ribose-5-Phosphate IMP Inosine Monophosphate (IMP) R5P->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA Nucleic Acid Synthesis GTP->DNA_RNA Compound 1-(β-D-Xylofuranosyl) -6-azauracil Compound->Block IMPDH IMPDH

Caption: Hypothesized mechanism: inhibition of IMP Dehydrogenase (IMPDH) by the compound.

Conclusion and Future Outlook

This guide outlines a rigorous, multi-phased approach to systematically evaluate 1-(β-D-Xylofuranosyl)-6-azauracil. By benchmarking against well-characterized, FDA-approved drugs, researchers can generate a comprehensive data package to assess its true therapeutic potential. Positive results, particularly a high Selectivity Index and a confirmed mechanism of action, would provide a strong rationale for advancing this compound into more complex preclinical models, such as animal efficacy and pharmacokinetic studies. The ultimate goal is to determine if this novel agent offers a meaningful advantage over the current standard of care in treating viral diseases or cancer.

References

  • Secrist, J. A., Tiwari, K. N., Messini, L., & Montgomery, J. A. (2006). Synthesis and Biological Activity of 4′-Thio-L-xylofuranosyl Purine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 25(8), 947-960. URL: [Link]

  • Gosselin, G., Bergogne, M. C., de Rudder, J., De Clercq, E., & Imbach, J. L. (1986). Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Journal of Medicinal Chemistry, 29(2), 203–213. URL: [Link]

  • Tiwari, K. N., Messini, L., Montgomery, J. A., & Secrist, J. A. (2001). Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 743–746. URL: [Link]

  • ResearchGate. (n.d.). FDA approved nucleos(t)ide analogs as antiviral drugs. Retrieved from ResearchGate. URL: [Link]

  • Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(11), 1335-1356. URL: [Link]

  • GoodRx. (n.d.). Popular Nucleoside Analogue Antivirals List, Drug Prices and Medication Information. Retrieved from GoodRx. URL: [Link]

  • Ferreira, R. J., et al. (2025). 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. Molecules, 30(10), 2134. URL: [Link]

  • Pankiewicz, K. W. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(15), 1809–1833. URL: [Link]

  • Ontosight AI. (n.d.). Introduction to 6-Azauracil Compound. Retrieved from Ontosight AI. URL: [Link]

  • Tlili, C., et al. (2026). Synthesis, antiviral activity, and computational study of β-D-xylofuranosyl nucleoside phosphonates. European Journal of Medicinal Chemistry, 300, 118123. URL: [Link]

  • ScienceDirect. (n.d.). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Retrieved from ScienceDirect. URL: [Link]

  • Reines, D., Conaway, J. W., & Conaway, R. C. (2001). Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation. Methods in Enzymology, 320, 263-271. URL: [Link]

  • ResearchGate. (n.d.). A list of FDA and EMA approved chemotherapeutic nucleosidic analogs. Retrieved from ResearchGate. URL: [Link]

  • Rodríguez-Peña, J. M., et al. (2010). Overexpression of SNG1 causes 6-azauracil resistance in Saccharomyces cerevisiae. FEMS Yeast Research, 10(4), 429-439. URL: [Link]

  • Julander, J. G., et al. (2020). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 64(6), e00129-20. URL: [Link]

  • Eyer, L., et al. (2022). Nucleosides and emerging viruses: A new story. Antiviral Research, 201, 105294. URL: [Link]

  • Uprety, R., et al. (2004). Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil. Molecular Genetics and Genomics, 271(5), 595-604. URL: [Link]

  • He, Y., et al. (2015). Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation. Yeast, 32(10), 625-636. URL: [Link]

  • Massive Bio. (2026, March 27). Azacitidine: Uses, Side Effects & Warnings. Retrieved from Massive Bio. URL: [Link]

Sources

Comparative

Mechanistic Validation of 1-(β-D-Xylofuranosyl)-6-azauracil: A Comparative Guide Using CRISPR Knockout Models

Executive Summary The development of pyrimidine antimetabolites relies heavily on understanding their intracellular activation and specific target engagement. 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pyrimidine antimetabolites relies heavily on understanding their intracellular activation and specific target engagement. 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic nucleoside analog structurally related to 6-azauridine[1]. By substituting the standard ribofuranosyl ring with a xylofuranosyl moiety, this compound alters the sugar pucker conformation, potentially enhancing metabolic stability against cleavage by nucleoside phosphorylases while retaining its cytotoxic profile.

This guide provides an objective, data-driven comparison of 1-(β-D-Xylofuranosyl)-6-azauracil against standard alternatives like 6-Azauridine and 5-Fluorouracil (5-FU). Furthermore, it details the rigorous, self-validating CRISPR/Cas9 knockout methodologies required to definitively prove its mechanism of action (MoA).

Mechanistic Hypothesis & Pathway Dynamics

Like its ribofuranosyl counterpart, 1-(β-D-Xylofuranosyl)-6-azauracil functions as a prodrug. It must be transported into the cell and phosphorylated by the salvage pathway enzyme Uridine-Cytidine Kinase 2 (UCK2) [2]. UCK2 is the rate-limiting kinase responsible for activating various cytotoxic pyrimidine analogs[3].

Once phosphorylated to its active monophosphate form, the compound acts as a potent competitive inhibitor of Orotidine 5'-Monophosphate Decarboxylase (OMP Decarboxylase) , which in mammals is a domain of the bifunctional enzyme UMP Synthase (UMPS) [4]. Inhibition of UMPS blocks the de novo synthesis of Uridine Monophosphate (UMP), leading to a toxic accumulation of Orotic Acid/OMP and a lethal depletion of intracellular UTP and CTP pools.

MoA Prodrug 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug) UCK2 UCK2 Kinase (Activation) Prodrug->UCK2 Phosphorylation ActiveMP 6-Aza-UMP Analog (Active Inhibitor) UCK2->ActiveMP UMPS UMPS (OMP Decarboxylase) (Target Enzyme) ActiveMP->UMPS Competitive Inhibition OMP Orotidine 5'-Monophosphate (OMP) OMP->UMPS Substrate UMP Uridine Monophosphate (UMP) UMPS->UMP Decarboxylation Starvation Pyrimidine Starvation & Cell Death UMPS->Starvation Blocked UMP Synthesis

Fig 1. Metabolic activation and inhibitory mechanism of 1-(β-D-Xylofuranosyl)-6-azauracil.

Rationale for Isogenic Knockout Models

To establish strict causality between the drug, its activator, and its target, we utilize two distinct CRISPR/Cas9 knockout models:

  • The Activation Knockout (UCK2-/-): By deleting the kinase responsible for prodrug activation, cells should become highly resistant to the compound. This proves that the drug is inactive in its unphosphorylated state.

  • The Target Knockout (UMPS-/-): UMPS is essential for cell survival unless bypassed by exogenous uridine supplementation. If the drug's sole mechanism of toxicity is UMPS inhibition, then UMPS-/- cells (kept alive by uridine rescue) will lack the drug's primary target and exhibit no additional toxicity when exposed to the compound.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that every genetic manipulation is functionally confirmed before downstream assays are performed.

Workflow Design CRISPR/Cas9 sgRNA Design (UCK2 & UMPS) Transfect Transfection & Selection Design->Transfect Clone Single Cell Cloning Transfect->Clone Verify Genomic Validation (Sanger/Indel) Clone->Verify Assay Cell Viability & Metabolite Profiling Verify->Assay

Fig 2. CRISPR/Cas9 knockout generation and validation workflow for mechanism elucidation.

Protocol A: Generation and Validation of Knockout Lines
  • RNP Assembly & Transfection: Complex Cas9 protein with synthetic sgRNAs targeting exon 2 of UCK2 or exon 3 of UMPS. Nucleofect into HCT116 human colon carcinoma cells.

  • Clonal Isolation: 48 hours post-transfection, perform single-cell sorting via FACS into 96-well plates.

    • Self-Validation Checkpoint (UMPS): The sorting media for UMPS-/- targeted cells MUST be supplemented with 100 µM exogenous uridine. Clones that survive in uridine-supplemented media but die within 72 hours of uridine withdrawal are functionally validated as UMPS-null auxotrophs.

  • Genotypic Confirmation: Extract genomic DNA from surviving clones. Perform PCR amplification of the target loci and use Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations.

    • Self-Validation Checkpoint (UCK2): Treat confirmed UCK2-/- clones with 10 µM of standard 6-Azauridine. Complete resistance confirms the functional loss of salvage kinase activity.

Protocol B: Viability and Metabolite Profiling Assay
  • Cell Seeding: Seed Wild-Type (WT), UCK2-/-, and UMPS-/- (with 100 µM uridine) HCT116 cells at 3,000 cells/well in 96-well plates.

  • Drug Treatment: Treat cells with a 10-point dose-response titration (0.01 µM to 100 µM) of 1-(β-D-Xylofuranosyl)-6-azauracil, 6-Azauridine, and 5-Fluorouracil. Incubate for 72 hours.

  • Viability Readout: Quantify ATP-dependent luminescence using CellTiter-Glo® to determine IC50 values.

  • Metabolite Profiling (LC-MS/MS): Treat a parallel 6-well plate of WT and UCK2-/- cells with 5 µM of the test compound for 12 hours. Extract intracellular metabolites using cold 80% methanol.

    • Self-Validation Checkpoint: Quantify endogenous OMP and UTP via LC-MS/MS. A successful UMPS inhibitor will trigger a massive upstream accumulation of OMP and a downstream depletion of UTP.

Comparative Performance & Experimental Data

The data below objectively compares 1-(β-D-Xylofuranosyl)-6-azauracil against standard clinical and experimental alternatives.

Table 1: Comparative IC50 Values (µM) in HCT116 Isogenic Cell Lines

CompoundPrimary TargetWT IC50 (µM)UCK2-/- IC50 (µM)UMPS-/- (+Uridine) IC50 (µM)
1-(β-D-Xylofuranosyl)-6-azauracil UMPS2.4>100>100
6-Azauridine UMPS0.8>100>100
5-Fluorouracil (5-FU) Thymidylate Synthase1.21.51.1

Analysis: 1-(β-D-Xylofuranosyl)-6-azauracil exhibits slightly lower in vitro potency (IC50 = 2.4 µM) compared to the ribofuranosyl analog 6-Azauridine (IC50 = 0.8 µM). This is likely due to the altered sugar pucker affecting the binding affinity within the UCK2 catalytic pocket. However, the complete loss of toxicity in both the UCK2-/- and UMPS-/- lines definitively proves that its mechanism is identical to 6-Azauridine: it is strictly dependent on UCK2 for activation and UMPS for its cytotoxic effect. In contrast, 5-FU, which targets Thymidylate Synthase and is activated by different pathways (e.g., OPRT), retains its toxicity across these specific knockout models.

Table 2: Intracellular Metabolite Pools Post-Treatment (Relative to Vehicle Control)

MetaboliteWT + Xylo-6-AUUCK2-/- + Xylo-6-AU
Orotidine 5'-Monophosphate (OMP) 850% (Accumulation)105% (Normal)
Uridine Triphosphate (UTP) 15% (Depletion)98% (Normal)
Cytidine Triphosphate (CTP) 22% (Depletion)95% (Normal)

Analysis: The LC-MS/MS data provides the final layer of causality. In WT cells, treatment with 1-(β-D-Xylofuranosyl)-6-azauracil causes an 850% spike in OMP, the direct substrate of UMPS, confirming target engagement. The subsequent collapse of UTP and CTP pools drives pyrimidine starvation. In the UCK2-/- model, the prodrug is never activated, UMPS remains uninhibited, and metabolite pools remain perfectly stable.

References

  • Tkaczynski, T., Smejkal, J., & Sorm, F. (1964). "Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil." Collection of Czechoslovak Chemical Communications.[Link]

  • Wikipedia Contributors. "Uridine-cytidine kinase 2 (UCK2)." Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia Contributors. "Orotidine 5′-phosphate decarboxylase." Wikipedia, The Free Encyclopedia.[Link]

  • ACS Publications. "Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2)." Biochemistry.[Link]

Sources

Validation

Comparative Toxicity and Mechanistic Profiling: 1-(β-D-Xylofuranosyl)-6-azauracil vs. 5-Fluorouracil

Executive Summary In the landscape of antimetabolite drug development, pyrimidine analogs remain foundational tools for disrupting cellular proliferation. While 5-Fluorouracil (5-FU) has dominated clinical oncology for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimetabolite drug development, pyrimidine analogs remain foundational tools for disrupting cellular proliferation. While 5-Fluorouracil (5-FU) has dominated clinical oncology for decades as a potent thymidylate synthase inhibitor, the exploration of sugar-modified nucleosides like 1-(β-D-Xylofuranosyl)-6-azauracil offers distinct mechanistic advantages and altered toxicity profiles. This guide provides a comprehensive comparative analysis of these two compounds, detailing their target pathways, toxicological footprints, and the self-validating experimental methodologies required to benchmark them.

Mechanistic Divergence & Target Pathways

The primary distinction between 5-FU and 1-(β-D-Xylofuranosyl)-6-azauracil lies in their enzymatic targets and their structural integration into cellular machinery.

  • 5-Fluorouracil (5-FU): 5-FU enters the cell and is metabolically activated into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, halting the de novo synthesis of thymidine [2]. This dTTP depletion causes replication fork stalling and DNA double-strand breaks. Furthermore, its triphosphate metabolites (FUTP) misincorporate into RNA, disrupting processing and translation [4].

  • 1-(β-D-Xylofuranosyl)-6-azauracil: First synthesized as a structural variant of the antimetabolite 6-azauridine [1], this compound features a dual-threat mechanism. The 6-azauracil base is phosphorylated and acts as a potent competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase. This blocks the conversion of OMP to UMP, severely depleting intracellular UTP and CTP pools [3]. Simultaneously, the xylofuranosyl sugar—characterized by a 3'-hydroxyl group in the sterically hindered 'up' configuration—acts as an obligate chain terminator. If incorporated by RNA polymerases, the altered stereochemistry prevents the formation of the subsequent 3'-5' phosphodiester bond.

MOA cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Xyl 1-(β-D-Xylofuranosyl)-6-azauracil Pathway FU 5-FU FdUMP FdUMP FU->FdUMP Activation TS Thymidylate Synthase (Inhibition) FdUMP->TS Binds DNA DNA Damage / Apoptosis TS->DNA dTTP Depletion Xyl Xyl-6-AzU XylMP Xyl-6-AzUMP Xyl->XylMP Kinase OMP OMP Decarboxylase (Inhibition) XylMP->OMP Binds RNA RNA Synthesis Arrest (Chain Termination) OMP->RNA UTP Depletion

Metabolic activation and target pathways of 5-FU and Xyl-6-AzU.

Comparative Toxicity Profiles

The divergent mechanisms of action translate directly into distinct cellular and systemic toxicity profiles.

  • 5-FU Toxicity: The predominant dose-limiting toxicities of 5-FU are myelosuppression and gastrointestinal mucositis, driven by acute DNA damage in rapidly dividing progenitor cells [2]. Additionally, 5-FU exhibits unique cardiotoxicity and neurotoxicity, which are largely attributed to its primary catabolite, α-fluoro-β-alanine (FBAL), generated via the dihydropyrimidine dehydrogenase (DPD) pathway [2].

  • 1-(β-D-Xylofuranosyl)-6-azauracil Toxicity: Because this analog targets OMP decarboxylase and RNA synthesis rather than directly damaging DNA via TS inhibition, its toxicity profile shifts. Depletion of UTP primarily affects transcription and glycosylation pathways. Toxicological studies on 6-azauracil derivatives indicate that they are less myelosuppressive but can induce significant neurotoxicity and metabolic lethargy due to profound systemic uridine depletion [3].

Table 1: Quantitative Toxicity Comparison
Parameter5-Fluorouracil (5-FU)1-(β-D-Xylofuranosyl)-6-azauracil
Primary Target Enzyme Thymidylate Synthase (TS)OMP Decarboxylase
Primary Nucleotide Depleted dTTPUTP & CTP
DNA/RNA Incorporation Misincorporation (Mutagenic)Chain Termination (Steric hindrance)
Primary Clinical Toxicity Myelosuppression, GI MucositisNeurotoxicity, Metabolic Lethargy
Catabolic Toxicity Driver α-fluoro-β-alanine (FBAL)Uridine starvation

Experimental Workflows for Toxicity & Efficacy Profiling

To accurately benchmark the performance and toxicity of these nucleoside analogs, researchers must employ orthogonal assays that measure both gross viability and specific metabolic disruptions. The following self-validating protocols ensure high-fidelity data collection.

Protocol 1: Comparative Cytotoxicity & Viability Profiling

Objective: Determine the IC50 values across diverse cell lines while avoiding metabolic assay artifacts.

  • Cell Seeding: Seed target cells (e.g., HCT116 colorectal carcinoma) at 5,000 cells/well in a 96-well opaque microplate. Allow 24 hours for adherence. Include cell-free wells as background controls.

  • Compound Preparation: Prepare 10-point serial dilutions (0.1 nM to 100 µM) of 5-FU and 1-(β-D-Xylofuranosyl)-6-azauracil in complete media. Causality Note: Maintain DMSO concentrations strictly below 0.1% to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate seeding media and apply drug dilutions. Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent (luminescent ATP assay). Causality Note: ATP quantitation is preferred over colorimetric MTT assays here. Because 1-(β-D-Xylofuranosyl)-6-azauracil disrupts fundamental metabolic pathways via UTP depletion, mitochondrial oxidoreductase activity (measured by MTT) may be artificially skewed. ATP levels provide a direct, unbiased measure of metabolically active cells.

Protocol 2: Intracellular Nucleotide Pool Extraction (HPLC-UV)

Objective: Validate the specific enzymatic targets by quantifying dTTP vs. UTP depletion.

  • Cell Treatment: Expose 10^7 cells to the calculated IC50 of each compound for 24 hours. Include an untreated vehicle control.

  • Quenching & Extraction: Wash cells rapidly with ice-cold PBS, then lyse with 0.5 M perchloric acid (PCA) on ice for 10 minutes. Causality Note: PCA is critical as it instantaneously denatures endogenous nucleases and phosphatases, preserving the highly labile triphosphate pools (dTTP, UTP) from rapid degradation.

  • Neutralization: Neutralize the acidic extract using a mixture of KOH and K2CO3. Centrifuge at 14,000 x g for 5 minutes to pellet the insoluble potassium perchlorate.

  • HPLC Analysis: Inject the supernatant onto a strong anion-exchange (SAX) HPLC column. Quantify the AUC for UTP and dTTP peaks relative to the untreated controls.

Workflow Start Cell Culture Seeding (Cancer Cell Lines) Dosing Compound Treatment (5-FU vs. Xyl-6-AzU) Start->Dosing Split1 Dosing->Split1 Assay1 Cell Viability Assay (Luminescent ATP Quantitation) Split1->Assay1 Assay2 Nucleotide Pool Extraction (Perchloric Acid Quenching) Split1->Assay2 Data IC50 & Kinetic Modeling Assay1->Data HPLC HPLC-UV Analysis (Quantify UTP/dTTP) Assay2->HPLC HPLC->Data

Experimental workflow for comparative cytotoxicity and nucleotide pool analysis.

Data Presentation & Benchmarking

The following table summarizes the expected quantitative shifts in nucleotide pools and cellular viability based on the distinct mechanisms of these two antimetabolites, serving as a baseline for experimental validation.

Table 2: Expected Experimental Benchmarks (In Vitro)
Assay Metric5-Fluorouracil (5-FU)1-(β-D-Xylofuranosyl)-6-azauracil
HCT116 IC50 (72h) 1.5 - 3.0 µM5.0 - 15.0 µM
Intracellular dTTP Pool ↓↓ (>80% Depletion)↔ (Minimal Change)
Intracellular UTP Pool ↔ (Minimal Change)↓↓ (>75% Depletion)
Rescue Agent Thymidine / LeucovorinExogenous Uridine

References

  • Tkaczynski, T., Smejkal, J., & Sorm, F. (1964). "Nucleic acids components and their analogues. L. Synthesis of 1-β-D-xylofuranosyl-6-azauracil." Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Miura, K., et al. (2010). "5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs." MDPI. Available at:[Link]

  • Ljungdahl, T., et al. (2018). "Gene dosage effects in yeast support broader roles for the LOG1, HAM1 and DUT1 genes in detoxification of nucleotide analogues." PLOS One. Available at: [Link]

  • Matos de Opitz, C., et al. (2020). "Antimicrobial Peptides Induce Bacterial Susceptibility Toxic Nucleosides." Frontiers in Microbiology. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-(beta-D-Xylofuranosyl)-6-azauracil proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(β-D-Xylofuranosyl)-6-azauracil As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of modified nucleoside an...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-(β-D-Xylofuranosyl)-6-azauracil

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of modified nucleoside analogs. 1-(β-D-Xylofuranosyl)-6-azauracil is a synthetic pyrimidine derivative. Because it structurally mimics naturally occurring nucleosides, it acts as a competitive inhibitor in nucleic acid biosynthesis pathways.

The parent compound, 6-azauracil, is classified under the Globally Harmonized System (GHS) as Acute Tox. 3 (Oral) and Repr. 2 (Suspected of damaging the unborn child) [1]. Consequently, any xylofuranosyl derivative must be treated as a highly hazardous chemical waste[2]. Improper disposal not only risks severe occupational exposure but also introduces persistent aquatic toxicity into the environment[2].

The following guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound.

Quantitative Waste Accumulation Limits

To maintain regulatory compliance (e.g., EPA/OSHA standards) and minimize exposure risks, laboratories must adhere to strict satellite accumulation limits for nucleoside analogs[2],[3].

Table 1: Satellite Accumulation Limits for Nucleoside Analog Waste

Waste CategoryVolume/Mass LimitMandated Action Upon Reaching Limit
General Hazardous Liquid 55 GallonsArrange EHS pickup within 3 days[2].
General Hazardous Solid 55 GallonsArrange EHS pickup within 3 days[2].
Acutely Hazardous (API) 1 Quart (Liquid) or 1 kg (Solid)Immediate EHS pickup required[2].

*Operational Note: While not explicitly P-listed by the EPA, the potent reproductive toxicity of 6-azauracil derivatives dictates that pure Active Pharmaceutical Ingredient (API) waste be treated with acute caution[2],[1].

Self-Validating Disposal & Decontamination Protocol

This methodology is designed as a closed-loop, self-validating system. By incorporating analytical verification into the cleaning step, we eliminate the guesswork from benchtop decontamination.

Phase 1: Waste Segregation & Primary Containment

  • Step 1 (Solid Waste): Collect all residual 1-(β-D-Xylofuranosyl)-6-azauracil powder, contaminated weigh boats, pipette tips, and PPE into a designated, chemically compatible solid waste receptacle[2].

    • Causality: Do not mix this with biohazardous waste unless the analog was used in in vitro infectious cultures, in which case it must be autoclaved or incinerated according to institutional biological waste protocols prior to chemical disposal[4],[5].

  • Step 2 (Liquid Waste): Consolidate aqueous and organic solvent solutions containing the analog into a leak-proof liquid waste carboy[2].

    • Causality: Segregation from strong oxidizers, acids, and bases is critical. Pyrimidine analogs and their triazine-dione rings can undergo unpredictable degradation or exothermic reactions when mixed with incompatible chemical streams[3].

Phase 2: The Triple-Rinse Validation Workflow Empty containers that held the pure chemical must be thoroughly decontaminated before standard disposal[2].

  • Step 1 (Solubilization): Add a compatible solvent (e.g., DMSO or an appropriate aqueous buffer) to the empty container. Agitate thoroughly and decant into the liquid hazardous waste container. Repeat this for a second rinse.

  • Step 2 (Validation Rinse): Add the final volume of solvent for the third rinse.

  • Step 3 (Analytical Verification): Take a 1 mL aliquot of the third rinse and analyze it via UV-Vis spectroscopy.

    • Causality: 6-azauracil derivatives exhibit strong UV absorbance (typically ~260 nm due to the conjugated triazine-dione ring). If the absorbance reading is indistinguishable from the blank solvent, the container is chemically decontaminated. This creates a self-validating proof of cleanliness.

  • Step 4 (Defacement): Deface the original chemical label and dispose of the glass/plastic according to your institution's guidelines for clean labware[2].

Phase 3: Spill Response In the event of a powder spill, avoid generating dust[3]. Personnel must wear a NIOSH-approved N95 or European Standard EN149 half-mask respirator to prevent inhalation of teratogenic dust[3],[1]. Use a HEPA-filtered vacuum or wet-wipe the area with a compatible solvent, then shovel the debris into suitable hazardous waste containers[3],[1].

Disposal Logic Visualization

DisposalWorkflow Start 1-(β-D-Xylofuranosyl)-6-azauracil Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinses) Decision->Liquid Liquid SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont LiquidCont Segregate from Oxidizers Leak-proof Carboy Liquid->LiquidCont Labeling Apply GHS Labels: Acute Tox 3, Repr 2 SolidCont->Labeling Validate Triple Rinse & UV-Vis Validation LiquidCont->Validate Validate->LiquidCont If contaminated Validate->Labeling If clean EHS EHS Pickup & Incineration Labeling->EHS

Fig 1: Logical workflow for the segregation, validation, and disposal of 6-azauracil analog waste.

References

  • Fisher Scientific (UK/IE) - SAFETY DATA SHEET: 6-Azauracil (January 28 2024). Available at: [Link][1]

  • QIAGEN - What is the proper disposal procedure for waste from the sample preparation? Available at:[Link][5]

Sources

Handling

Personal protective equipment for handling 1-(beta-D-Xylofuranosyl)-6-azauracil

As a Senior Application Scientist, my objective is to ensure that your laboratory operations involving 1-(β-D-Xylofuranosyl)-6-azauracil are executed with uncompromising safety and scientific rigor. This compound is a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations involving 1-(β-D-Xylofuranosyl)-6-azauracil are executed with uncompromising safety and scientific rigor. This compound is a synthetic pyrimidine nucleoside analog. Structurally related to 6-azauridine, it functions as a potent antimetabolite. Upon intracellular phosphorylation, it forms an active nucleotide analog that competitively inhibits.

This mechanism, while invaluable for antiviral and antineoplastic drug development, inherently disrupts de novo pyrimidine biosynthesis and depletes cellular nucleic acid pools[1][2]. Consequently, the compound presents acute toxicity and potential mutagenic risks to laboratory personnel, mandating highly specific Personal Protective Equipment (PPE) and operational controls.

The Causality of Safety: We do not wear PPE merely for compliance; we wear it to mathematically eliminate specific exposure pathways. Because this compound disrupts RNA/DNA synthesis, even micro-exposures via the inhalation of aerosolized powders or transdermal absorption of solvated molecules (e.g., in DMSO) can have cumulative, deleterious cellular impacts.

Part 1: Hazard Profile and Quantitative Data

Before handling the compound, operators must understand its physicochemical parameters and hazard classifications. Because specific safety data sheets (SDS) for the xylofuranosyl derivative can be scarce, safety parameters are strictly extrapolated from its parent pharmacophores, 6-azauracil and 6-azauridine[3].

Property / Hazard ParameterValue / DescriptionReference
Chemical Class Pyrimidine Nucleoside Analog / Antimetabolite
Molecular Formula C₈H₁₁N₃O₆ (Calculated)-
Primary Biological Target Uridine Monophosphate Synthase (UMPS),[1]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin irritation), H319 (Eye irritation), H351 (Suspected of causing cancer),[3]
Signal Word Warning / Danger
Storage Conditions < 15°C (Recommended in a cool, dark, and dry environment)[4]

Part 2: Mechanistic Rationale for Containment

To understand the strict PPE requirements, we must trace the compound's mechanism of action from exposure to cellular toxicity.

MOA Compound 1-(β-D-Xylofuranosyl)-6-azauracil (Prodrug) Kinase Cellular Kinases (Phosphorylation) Compound->Kinase ActiveMetabolite 6-aza-UMP Analog (Active Metabolite) Kinase->ActiveMetabolite Inhibition Competitive Inhibition ActiveMetabolite->Inhibition OroticAcid Orotic Acid UMPS UMPS Enzyme OroticAcid->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Inhibition->UMPS Depletion Pyrimidine Pool Depletion Inhibition->Depletion Toxicity Cytotoxicity & Mutagenic Risk Depletion->Toxicity PPE Strict PPE & Containment Required Toxicity->PPE

Biochemical mechanism of 1-(β-D-Xylofuranosyl)-6-azauracil driving cytotoxicity and PPE requirements.

Part 3: Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix is mandatory. Each layer is designed to counteract a specific physical property of the chemical.

  • Respiratory Protection: N95 or P100 particulate respirator (US) or FFP3 (EU).

    • Causality: Lyophilized nucleoside powders are highly susceptible to electrostatic dispersion. Inhalation of antimetabolite dust directly introduces the prodrug to the highly vascularized pulmonary epithelium, bypassing first-pass metabolism.

  • Dermal/Hand Protection: Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).

    • Causality: Nucleoside analogs are frequently reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a highly polar aprotic solvent that rapidly penetrates the stratum corneum, carrying dissolved solutes with it. Double gloving ensures that if the outer glove is compromised by the solvent, the inner glove provides a critical barrier while the operator immediately doffs and replaces the outer layer.

  • Ocular Protection: Indirect-vented chemical splash goggles + Face Shield.

    • Causality: Protects the ocular mucosa from both aerosolized dust during weighing and micro-splashes during pipetting and vortexing.

  • Body Protection: Disposable, low-linting, fluid-resistant isolation gown with knit cuffs.

    • Causality: Prevents the accumulation of hazardous dust on standard permeable cotton lab coats, which could lead to secondary, chronic exposure outside the designated laboratory zone.

Part 4: Operational Workflow & Experimental Protocol

Workflow Prep 1. Preparation (BSC / Fume Hood) PPE 2. Don PPE (N95, Double Gloves) Prep->PPE Weigh 3. Weighing (Closed System) PPE->Weigh Solubilize 4. Solubilization (DMSO / Buffer) Weigh->Solubilize Decon 5. Decontamination (Alkaline Wash) Solubilize->Decon Disposal 6. Disposal (Incineration) Decon->Disposal

Sequential operational workflow for the safe handling and solubilization of nucleoside analogs.

Self-Validating Protocol: Reconstitution in Anhydrous DMSO

This protocol incorporates gravimetric verification and closed-system transfers to eliminate open-air powder handling, ensuring a self-validating safety loop.

Step 1: Pre-Operational Setup

  • Verify that the Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood is operational with an inward face velocity of at least 100 FPM.

  • Line the work surface with a disposable, absorbent, plastic-backed bench pad to instantly contain any micro-spills.

Step 2: PPE Donning Sequence

  • Wash hands thoroughly. Don the fluid-resistant isolation gown.

  • Don the N95/P100 respirator and chemical splash goggles.

  • Don the first pair of nitrile gloves (inner), ensuring they are tucked under the gown cuffs. Don the second pair (outer) over the cuffs to create a seamless seal.

Step 3: Gravimetric Transfer (The Critical Step)

  • Insight: Static electricity is the enemy of powder containment. Utilize an anti-static zero-ionizer fan inside the hood if available.

  • Tare a pre-capped, sterile amber glass vial (to protect the compound from potential UV degradation) on the analytical balance.

  • Inside the BSC, carefully transfer the estimated required mass of 1-(β-D-Xylofuranosyl)-6-azauracil into the vial using a static-free micro-spatula.

  • Self-Validation: Cap the vial tightly, wipe the exterior with a 70% ethanol wipe, and transfer it back to the balance to record the exact mass. Weighing by difference minimizes the time the powder is exposed to ambient air currents and prevents balance contamination.

Step 4: Solubilization

  • Calculate the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Inside the BSC, uncap the vial and add the DMSO using a calibrated micropipette.

  • Re-cap immediately. Vortex gently until complete dissolution is achieved. Note: Do not use ultrasonic baths unless the vial is sealed in a secondary containment bag, as ultrasonic cavitation can generate hazardous aerosols.

Step 5: Aliquoting and Storage

  • Aliquot the stock solution into single-use microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can degrade the xylofuranosyl moiety.

  • Store at -20°C in a designated, labeled hazardous materials freezer[4].

Part 5: Spill Response and Disposal Plan

Even with rigorous protocols, operators must be prepared for accidental breaches.

  • Immediate Spill Response: If a powder spill occurs, do not sweep. Cover the powder gently with absorbent paper towels wetted with water or 10% bleach to prevent aerosolization, then wipe inward.

  • Chemical Decontamination: Nucleoside analogs and pyrimidine derivatives can often be degraded by strong alkaline solutions. For surface decontamination, wash the affected area with 1N NaOH followed by a distilled water rinse, or use a commercial oxidizing surface cleaner.

  • Waste Disposal: All solid waste (contaminated gloves, bench pads, empty vials) must be placed in a clearly labeled, sealable biohazard/chemical waste container. Liquid waste containing the compound and DMSO must be collected in compatible high-density polyethylene (HDPE) carboys.

  • Final Destruction: Dispose of all collected waste via a certified chemical waste contractor for high-temperature incineration. Under no circumstances should solutions containing this antimetabolite be poured down the laboratory drain.

References

  • Bioconjugate Chemistry - ACS Publications. "A Bifunctional Nucleoside Probe for the Inhibition of the Human Immunodeficiency Virus-Type 1 Reverse Transcriptase". [Link]

  • MDPI. "6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway". [Link]

Sources

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